ARP101
Description
Properties
IUPAC Name |
(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZZVIWCMGVHGV-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461471 | |
| Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849773-64-4 | |
| Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARP 101 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ARP101: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARP101 is a potent and selective small molecule inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer progression and metastasis. Beyond its role as a protease inhibitor, this compound has been demonstrated to induce autophagy-associated cell death in various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, downstream signaling pathways, and cellular effects. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a resource for researchers and drug development professionals working in the fields of oncology and cell biology.
Core Mechanism of Action: Dual Roles in MMP-2 Inhibition and Autophagy Induction
This compound exerts its anti-cancer effects through a dual mechanism: the direct inhibition of MMP-2 enzymatic activity and the induction of autophagic cell death.[1][2]
Selective Inhibition of Matrix Metalloproteinase-2 (MMP-2)
This compound is characterized as a potent and selective inhibitor of MMP-2.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. MMP-2, in particular, plays a crucial role in tumor invasion, metastasis, and angiogenesis by breaking down type IV collagen, a major component of the basement membrane. The selective inhibition of MMP-2 by this compound is a key aspect of its therapeutic potential, as it can potentially prevent the spread of cancer cells with fewer off-target effects compared to broad-spectrum MMP inhibitors.
Induction of Autophagy-Associated Cell Death
In addition to its MMP-inhibitory activity, this compound has been identified as a potent inducer of autophagy.[2] Autophagy is a cellular self-digestion process that is typically a survival mechanism under stress conditions. However, excessive or prolonged autophagy can lead to a form of programmed cell death known as autophagic cell death. This compound triggers the formation of autophagosomes and enhances the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), a hallmark of autophagy induction.[1][2]
Quantitative Data
Inhibitory Activity against Matrix Metalloproteinases
| Enzyme | IC50 (nM) | Selectivity vs. MMP-1 | Reference |
| MMP-2 | 0.81 | ~600-fold | commercial supplier data |
| MMP-1 | 486 | - | commercial supplier data |
| MMP-9 | Not Reported | Not Reported | |
| MMP-13 | Not Reported | Not Reported |
Note: A comprehensive selectivity profile against a wider panel of MMPs is not publicly available in the reviewed literature. The provided data is based on information from commercial suppliers.
Efficacy in Cancer Cell Lines
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| Human Foreskin Fibroblasts (HCMV-infected) | Luciferase Inhibition | EC50 | 6.5 ± 0.23 | [3] |
| Various Cancer Cell Lines | Cell Viability | Not Specified | Not Reported in detail | [2] |
Note: While the primary literature indicates that this compound induces cell death in cancer cells, specific IC50 values for different cancer cell lines from cell viability assays are not detailed in the available abstracts.
Signaling Pathways
MMP-2 Inhibition Pathway
The direct inhibition of MMP-2 by this compound is a critical aspect of its mechanism. By binding to the active site of MMP-2, this compound prevents the degradation of the extracellular matrix, thereby inhibiting cancer cell invasion and metastasis.
Autophagy Induction Pathway
This compound induces autophagy, a process that can lead to cell death in cancer cells. A key event in this pathway is the conversion of LC3-I to LC3-II and the formation of autophagosomes.
Noncanonical Keap1-Nrf2 Pathway Activation
In the context of human cytomegalovirus (HCMV) infection, this compound has been shown to activate the noncanonical p62-Keap1-Nrf2 antioxidant response pathway, leading to viral suppression.[3][4] This pathway may also contribute to its effects in other cellular contexts.
Experimental Protocols
Detailed experimental protocols are based on the methodologies described in the primary literature and general laboratory practices for the cited assays.
MMP Inhibition Assay
Objective: To determine the inhibitory effect of this compound on MMP-2 activity.
Methodology:
-
Recombinant human MMP-2 is pre-incubated with varying concentrations of this compound in assay buffer.
-
A fluorogenic MMP substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell-Based Autophagy Assay (GFP-LC3 Puncta Formation)
Objective: To visualize and quantify the induction of autophagy by this compound.
Methodology:
-
Cancer cells stably expressing GFP-LC3 are seeded in multi-well plates.
-
Cells are treated with various concentrations of this compound for a specified duration.
-
Cells are fixed, and the nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Images are acquired using a high-content imaging system or a fluorescence microscope.
-
The number of GFP-LC3 puncta per cell is quantified using image analysis software. An increase in the number of puncta indicates the induction of autophagy.[5]
Western Blot for LC3 Conversion
Objective: To quantify the conversion of LC3-I to LC3-II as a marker of autophagy.
Methodology:
-
Cancer cells are treated with this compound for the desired time points.
-
Total protein lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for LC3.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities for LC3-I and LC3-II are quantified, and the ratio of LC3-II to LC3-I (or to a loading control like β-actin) is calculated to assess the level of autophagy.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for 24, 48, or 72 hours.
-
A cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well and incubated according to the manufacturer's instructions.
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the this compound concentration.
Conclusion
This compound is a promising anti-cancer agent with a multifaceted mechanism of action that includes the selective inhibition of MMP-2 and the induction of autophagy-associated cell death. Further research is warranted to fully elucidate the upstream signaling pathways that mediate its autophagy-inducing effects and to explore its therapeutic potential in various cancer models. The additional discovery of its role in activating the Nrf2 pathway suggests that this compound may have broader therapeutic applications beyond oncology. This technical guide provides a foundational understanding of this compound's core mechanisms to aid in the design of future preclinical and clinical investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Harnessing the Noncanonical Keap1-Nrf2 Pathway for Human Cytomegalovirus Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ARP101-Induced Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARP101 is a small molecule compound, initially identified as a selective inhibitor of matrix metalloproteinase-2 (MMP-2)[1]. Subsequent research has revealed its ability to modulate distinct cellular signaling pathways, leading to diverse biological outcomes, including antiviral activity and induction of autophagy-associated cell death in cancer cells[2][3][4]. This guide provides a detailed overview of the core signaling pathway activated by this compound, focusing on the noncanonical p62-Keap1-Nrf2 axis, its mechanism, and the experimental methodologies used to elucidate it. It is important to distinguish the compound this compound from various endogenous proteins with "ARP" in their names, such as the human epididymal sperm protein ARP, the Arp2/3 complex involved in actin nucleation, or the Arabidopsis thaliana apurinic endonuclease-redox protein (ARP)[5][6][7]. This document pertains exclusively to the signaling pathways modulated by the chemical compound this compound.
The Core this compound Signaling Pathway: Noncanonical p62-Keap1-Nrf2 Axis
The primary signaling cascade activated by this compound is a noncanonical branch of the Keap1-Nrf2 pathway, which is a master regulator of cellular responses to oxidative stress[2][8]. Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for degradation. This compound disrupts this regulation through a series of molecular events initiated by the phosphorylation of the autophagy receptor/adaptor protein p62 (also known as SQSTM1)[2][8].
The key steps in this pathway are as follows:
-
Induction of p62 Phosphorylation : Treatment with this compound leads to the phosphorylation of p62 at its C-terminal domain[3][8]. While the specific kinases responsible for this phosphorylation have not been fully identified, it is known that they are not mTOR kinase or casein kinase 1 or 2[8].
-
Enhanced p62-Keap1 Interaction : Phosphorylated p62 exhibits an increased binding affinity for Keap1[2][8].
-
Nrf2 Stabilization and Nuclear Translocation : The binding of phosphorylated p62 to Keap1 prevents Keap1 from targeting Nrf2 for degradation. This leads to the stabilization of Nrf2 and its accumulation in the cytoplasm, followed by translocation into the nucleus[2][8].
-
Antioxidant Response Element (ARE) Activation : In the nucleus, Nrf2 binds to specific promoter sequences known as Antioxidant Response Elements (AREs). This binding event initiates the transcription of a suite of stress-responsive and antioxidant genes[2][8].
-
Biological Outcome : The activation of the ARE-regulated genes creates an unfavorable environment for the replication of viruses like the human cytomegalovirus (HCMV), leading to its suppression[8]. This antiviral effect is a key outcome of the this compound-induced signaling pathway.
Visualization of the Noncanonical p62-Keap1-Nrf2 Pathway
References
- 1. mybiosource.com [mybiosource.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. richardbeliveau.org [richardbeliveau.org]
- 5. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that human epididymal protein ARP plays a role in gamete fusion through complementary sites on the surface of the human egg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ARP apurinic endonuclease-redox protein [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Harnessing the Noncanonical Keap1-Nrf2 Pathway for Human Cytomegalovirus Control - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ARP101 in Autophagy: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the function of ARP101 in autophagy, tailored for researchers, scientists, and drug development professionals. This compound, a selective inhibitor of matrix metalloproteinase-2 (MMP-2), has emerged as a potent inducer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This document details the molecular mechanisms, signaling pathways, and experimental evidence supporting the role of this compound in autophagy, with a focus on its implications in cancer biology and other cellular processes.
Core Function of this compound in Autophagy Induction
This compound has been identified as a significant inducer of autophagy in various cell types, including cancer cells and melanocytes.[1][2][3] Its primary mechanism of action involves the modulation of Membrane Type-1 Matrix Metalloproteinase (MT1-MMP), a transmembrane protein with both proteolytic and signal-transducing functions.[4][5] this compound can inhibit the extracellular catalytic activity of MT1-MMP while simultaneously leveraging its intracellular signaling capacity to trigger the autophagic cascade.[4] This dual functionality makes this compound a molecule of interest for therapeutic strategies targeting autophagy.
The induction of autophagy by this compound is characterized by the formation of autophagosomes and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[3] This process is dependent on the core autophagy machinery, as evidenced by the blockage of this compound-induced autophagy in cells lacking essential autophagy-related genes (Atg), such as Atg5.[3] In some cancer cell lines, the autophagy induced by this compound is associated with a form of programmed cell death known as autophagy-associated cell death.[3]
Quantitative Data on this compound-Induced Autophagy
The induction of autophagy by this compound has been quantified in several studies. The following table summarizes key quantitative findings, providing a clear comparison of the effects of this compound across different experimental conditions.
| Cell Line | This compound Concentration | Parameter Measured | Result | Reference |
| U87 Glioblastoma | 10 µM | LC3 Puncta Formation | ~3.5-fold increase over control | [5][6] |
| U87 Glioblastoma (MT1-MMP siRNA) | 10 µM | LC3 Puncta Formation | Attenuated increase compared to control siRNA | [5][6] |
Signaling Pathways of this compound-Induced Autophagy
The signaling cascade initiated by this compound to induce autophagy is multifaceted and centered around the modulation of MT1-MMP. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.
References
- 1. Evidence of MTCBP-1 interaction with the cytoplasmic domain of MT1-MMP: Implications in the autophagy cell index of high-grade glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits α-MSH-stimulated melanogenesis by regulation of autophagy in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual functions of this compound in targeting membrane type-1 matrix metalloproteinase: Impact on U87 glioblastoma cell invasion and autophagy signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. richardbeliveau.org [richardbeliveau.org]
- 6. researchgate.net [researchgate.net]
ARP101: A Technical Guide to its Selective Inhibition of Matrix Metalloproteinase-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARP101 is a potent and selective small-molecule inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in a variety of pathological processes, including cancer metastasis, angiogenesis, and tissue remodeling. This document provides a comprehensive technical overview of this compound, focusing on its MMP-2 inhibition selectivity, the experimental protocols to assess its activity, and its mechanism of action. Quantitative data are presented to facilitate comparison, and key biological pathways and experimental workflows are visualized to provide a clear understanding of its function and evaluation.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Among the MMP family, MMP-2 (also known as gelatinase A) is of particular interest in oncology as its overexpression is correlated with tumor invasion, metastasis, and angiogenesis. The development of selective MMP-2 inhibitors is a promising therapeutic strategy to counteract these processes. This compound has emerged as a lead compound in this area, demonstrating high potency and selectivity for MMP-2.[1][2] This guide delves into the technical details of this compound's inhibitory profile and its cellular effects.
Chemical Properties of this compound
This compound is a sulfonamide derivative with the following chemical properties:
| Property | Value |
| Chemical Name | (2R)-N-hydroxy-3-methyl-2-[--INVALID-LINK--amino]butanamide |
| Molecular Formula | C₂₀H₂₆N₂O₅S |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 849773-64-4 |
| Appearance | Powder |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol |
MMP-2 Inhibition Selectivity
This compound exhibits a high degree of selectivity for MMP-2 over other matrix metalloproteinases. This selectivity is crucial for minimizing off-target effects, a significant challenge that has hampered the clinical development of broad-spectrum MMP inhibitors.
Quantitative Inhibition Data
The inhibitory activity of this compound against a panel of MMPs has been determined using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| MMP Target | IC50 (nM) | Fold Selectivity vs. MMP-2 |
| MMP-2 | 12 | 1 |
| MMP-1 | >50,000 | >4167 |
| MMP-3 | 4,500 | 375 |
| MMP-7 | >50,000 | >4167 |
| MMP-9 | 200 | 16.7 |
Data compiled from multiple sources.[3][4]
The data clearly indicates that this compound is a potent inhibitor of MMP-2 with significantly lower activity against other tested MMPs, demonstrating its high selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro MMP Enzyme Inhibition Assay (Fluorogenic Substrate Method)
This assay is used to determine the IC50 values of this compound against various MMPs.
Materials:
-
Recombinant human MMP enzymes (MMP-1, -2, -3, -7, -9, etc.)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
Activate the pro-MMP enzymes according to the manufacturer's instructions (e.g., using APMA).
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the activated MMP enzyme to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for at least 30 minutes.
-
The initial reaction velocity (slope of the linear portion of the fluorescence curve) is calculated for each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Gelatin Zymography
This technique is used to visualize the gelatinolytic activity of MMP-2 and MMP-9 and the inhibitory effect of this compound.[5]
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Cell or tissue lysates, or conditioned media containing MMPs
-
This compound
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare samples in non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow enzymes to renature.
-
Incubate the gel overnight at 37°C in zymogram developing buffer. To test the inhibitory effect of this compound, add it to the developing buffer at the desired concentration.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs. The intensity of the bands corresponds to the level of enzyme activity.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the direct inhibition of the catalytic activity of MMP-2. This inhibition leads to a cascade of downstream cellular effects, most notably the induction of autophagy-associated cell death in cancer cells.[1]
Induction of Autophagy
This compound treatment has been shown to induce the formation of autophagosomes and promote the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1] This process is a hallmark of autophagy. The cell death induced by this compound can be suppressed by autophagy inhibitors, indicating that the cytotoxic effect is mediated through the autophagic pathway.[1]
References
- 1. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Site is undergoing maintenance [innovations-report.com]
- 5. Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Compound ARP101
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARP101 is a potent and selective small-molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in the degradation of the extracellular matrix and associated with pathological processes such as tumor invasion and metastasis. Beyond its primary inhibitory function, this compound has been identified as a significant inducer of autophagy-associated cell death in cancer cells and an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. This guide provides a comprehensive overview of the biochemical properties, mechanisms of action, and experimental protocols related to this compound, intended to serve as a resource for researchers in oncology, cell biology, and drug development.
Core Compound Properties
This compound, with the IUPAC name (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide, is a hydroxamic acid derivative. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 849773-63-3 |
| Molecular Formula | C₂₀H₂₆N₂O₅S |
| Molecular Weight | 406.5 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM) |
| Storage | Desiccate at -20°C |
Quantitative Data: Inhibitory Activity and Selectivity
This compound exhibits high potency and selectivity for MMP-2 over other matrix metalloproteinases. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values, demonstrating its selectivity profile.
| Target Enzyme | IC₅₀ (nM) | Selectivity (Fold vs. MMP-2) |
| MMP-2 | 0.81[1] | 1 |
| MMP-1 | 486[1] | ~600[1] |
| MMP-9 | - | ~100 (over MMP-1)[2] |
| MMP-3 | 4500 | ~5555 |
| MMP-7 | >50000 | >61728 |
Note: The selectivity for MMP-9 over MMP-1 has been reported, but a direct IC₅₀ value for this compound against MMP-9 was not consistently found in the reviewed literature.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through three primary mechanisms: inhibition of MMP-2, induction of autophagy, and activation of the Nrf2 pathway.
MMP-2 Inhibition
As a selective inhibitor, this compound directly targets the enzymatic activity of MMP-2, a key enzyme in the degradation of type IV collagen, a major component of the basement membrane. By inhibiting MMP-2, this compound can impede cancer cell invasion and metastasis. The inhibition of proMMP-2 activation has been observed in U87 glioblastoma cells.[3]
Induction of Autophagy
This compound has been shown to be a potent inducer of autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery.[4] This process is characterized by the formation of autophagosomes and the conversion of cytosolic microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II), which is recruited to the autophagosome membrane. This compound-induced autophagy can lead to cell death in cancer cells.[5]
Caption: this compound induces autophagy, leading to the formation of autophagosomes and cell death.
Nrf2 Signaling Pathway Activation
This compound activates the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound treatment can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of antioxidant and cytoprotective enzymes.
Caption: this compound disrupts the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
MMP-2 Inhibition Assay (Gelatin Zymography)
This protocol assesses the ability of this compound to inhibit the enzymatic activity of MMP-2.
Materials:
-
Conditioned media from cells expressing MMP-2 (e.g., U87 glioblastoma cells).[3]
-
This compound stock solution (in DMSO).
-
SDS-PAGE gels containing 1 mg/mL gelatin.
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water).
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35).
-
Coomassie Brilliant Blue staining solution.
-
Destaining solution (e.g., 40% methanol, 10% acetic acid).
Procedure:
-
Treat conditioned media containing MMP-2 with various concentrations of this compound or vehicle control (DMSO) for a specified incubation period (e.g., 30 minutes at 37°C).
-
Mix the treated samples with non-reducing sample buffer and load onto a gelatin-containing SDS-PAGE gel without prior boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature to remove SDS.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands of gelatinolysis appear against a blue background.
-
Quantify the clear bands using densitometry. A reduction in the size and intensity of the bands in the presence of this compound indicates inhibition of MMP-2 activity.
Autophagy Induction Assay (LC3-I to LC3-II Conversion via Western Blot)
This protocol determines the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cancer cell line of interest (e.g., HeLa or Neuro2A).
-
This compound stock solution (in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (e.g., 4-20% gradient gel).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibody against LC3B.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours). A positive control for autophagy induction (e.g., rapamycin or starvation) and a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) to assess autophagic flux should be included.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot. An increase in the band intensity of LC3-II (typically migrating at ~14-16 kDa) relative to LC3-I (~16-18 kDa) indicates autophagy induction.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon this compound treatment.[1][6]
Materials:
-
Cells of interest cultured on glass coverslips.
-
This compound stock solution (in DMSO).
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBST).
-
Primary antibody against Nrf2.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody in blocking buffer overnight at 4°C.
-
Wash with PBST and incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Wash with PBST and counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. An increase in the co-localization of the Nrf2 signal with the DAPI signal in this compound-treated cells compared to control cells indicates nuclear translocation.
Conclusion
This compound is a multifaceted compound with significant potential in cancer research. Its ability to selectively inhibit MMP-2, a key driver of metastasis, combined with its capacity to induce autophagy-associated cell death and activate the cytoprotective Nrf2 pathway, makes it a valuable tool for investigating novel anti-cancer therapeutic strategies. The experimental protocols and data presented in this guide are intended to facilitate further research into the mechanisms and applications of this compound. As with any experimental compound, appropriate safety precautions and handling procedures should be followed. This compound is for research use only and is not intended for human consumption.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits α-MSH-stimulated melanogenesis by regulation of autophagy in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
ARP101: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARP101 is a potent and selective small-molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in a variety of pathological processes, including cancer metastasis and angiogenesis. Discovered through a high-throughput screening of chemical libraries, this compound has garnered significant interest for its unique mechanism of inducing autophagy-associated cell death in cancer cells. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a representative chemical synthesis are provided to facilitate further research and development.
Discovery and Chemical Properties
This compound was identified as a potent inducer of autophagy from a screen of the Lopac 1280 and Prestwick chemical libraries.[1] The screening utilized a cell-based assay with a green fluorescent protein (GFP) conjugated to LC3, a marker for autophagosomes.[1] Further characterization revealed its selective inhibitory activity against MMP-2.
| Property | Value | Reference |
| IUPAC Name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |
| Molecular Formula | C20H26N2O5S | [2] |
| Molecular Weight | 406.50 g/mol | [2] |
| CAS Number | 849773-64-4 | |
| IC50 (MMP-2) | 0.81 nM | [2] |
| IC50 (MMP-1) | 486 nM | [2] |
| Selectivity (MMP-1/MMP-2) | ~600-fold | [2] |
Chemical Synthesis
While the specific, detailed chemical synthesis protocol for this compound is not publicly available, a representative synthesis for structurally related sulfonamide-based MMP-2 inhibitors can be proposed. The general strategy involves the coupling of a substituted sulfonyl chloride with an amino acid derivative, followed by functional group manipulations to yield the final hydroxamate.
A plausible synthetic route would involve the reaction of 4-biphenylsulfonyl chloride with a protected D-valine derivative, followed by N-alkylation and subsequent conversion of a carboxylic acid to a hydroxamic acid.
Mechanism of Action: Induction of Autophagy-Associated Cell Death
This compound exerts its cytotoxic effects in cancer cells through a mechanism distinct from classical apoptosis. It is a potent inducer of autophagy, a cellular process of self-digestion and turnover of cellular components.[1]
Key findings on the mechanism of action include:
-
Induction of Autophagosome Formation: Treatment with this compound leads to a significant increase in the formation of autophagosomes, the hallmark of autophagy.[1] This is observed through the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).[1]
-
ATG5-Dependent Autophagy: The induction of autophagy by this compound is dependent on the core autophagy-related gene 5 (ATG5).[1] In mouse embryonic fibroblasts lacking ATG5 (ATG5-/-), this compound-induced autophagy is completely blocked.[1]
-
Caspase-Independent Cell Death: The cell death induced by this compound is not inhibited by the pan-caspase inhibitor zVAD, indicating a non-apoptotic mechanism.[1]
-
Autophagy-Dependent Cell Death: Inhibition of autophagy with 3-methyladenine (3-MA) effectively suppresses this compound-induced cell death, confirming that the cytotoxic effect is mediated by the autophagic process.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced autophagy-associated cell death.
Experimental Protocols
MMP-2 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for screening potential MMP-2 inhibitors.
Materials:
-
96-well black microplate
-
Fluorometric Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Test compounds (including this compound as a positive control)
-
Fluorescence microplate reader (Ex/Em = 328/393 nm)
Procedure:
-
Prepare a dilution series of the test compounds and this compound in assay buffer.
-
Add 50 µL of diluted compounds to the wells of the 96-well plate. Include wells with assay buffer only as a negative control.
-
Add 20 µL of diluted MMP-2 enzyme to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 30 µL of the fluorogenic MMP-2 substrate to all wells to initiate the reaction.
-
Immediately read the fluorescence intensity at 30-second intervals for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Autophagy Assay: LC3 Conversion by Western Blot
This protocol details the detection of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U87)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 24 hours). Include an untreated control.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 15% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the bands corresponding to LC3-I (~18 kDa) and LC3-II (~16 kDa) using a chemiluminescence imaging system.
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio or the LC3-II/loading control ratio to assess the level of autophagy.
Gelatin Zymography for MMP-2 Activity
This technique is used to detect the activity of gelatinases such as MMP-2.
Materials:
-
Conditioned cell culture medium
-
Non-reducing sample buffer
-
SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Collect conditioned medium from cell cultures treated with or without this compound.
-
Mix the conditioned medium with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto a 10% SDS-PAGE gel containing gelatin.
-
Run the gel at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-2.
-
Image the gel and quantify the band intensities to determine the level of MMP-2 activity.
Conclusion
This compound is a valuable research tool for studying the role of MMP-2 and autophagy in various biological processes, particularly in cancer. Its selective inhibition of MMP-2 and its unique mechanism of inducing autophagy-associated cell death make it a promising lead compound for the development of novel anticancer therapies. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the development of related compounds.
References
ARP101: A Dual-Action Modulator of the Tumor Microenvironment and Intracellular Signaling in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARP101 is a selective small molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in the degradation of the extracellular matrix and the promotion of cancer cell invasion and metastasis.[1][2] Beyond its established role as an MMP-2 inhibitor, emerging research has unveiled a novel intracellular function for this compound as a potent inducer of autophagy-associated cell death in cancer cells.[3][4] Furthermore, studies have indicated its potential to modulate the Keap1-Nrf2 antioxidant response pathway, a critical signaling cascade in cancer development and chemoresistance. This technical guide provides a comprehensive overview of this compound's multifaceted role in cancer research, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further investigation and drug development efforts.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through at least two distinct, yet potentially interconnected, mechanisms:
-
Inhibition of Matrix Metalloproteinase-2 (MMP-2): As a primary mechanism, this compound selectively inhibits the enzymatic activity of MMP-2, a type IV collagenase. Elevated MMP-2 expression is a hallmark of aggressive cancers, facilitating the breakdown of the basement membrane and enabling tumor cell invasion and metastasis.[1][2]
-
Induction of Autophagy-Associated Cell Death: this compound has been shown to induce the formation of autophagosomes and the conversion of LC3I to LC3II, key events in the autophagic process.[3][4] In cancer cells, this induction of autophagy leads to a form of programmed cell death that is distinct from apoptosis.[4]
-
Modulation of the Keap1-Nrf2 Signaling Pathway: While direct evidence in cancer is still emerging, studies in other disease models suggest that this compound can influence the Keap1-Nrf2 pathway. This pathway is a master regulator of the cellular antioxidant response and its dysregulation is frequently observed in cancer, contributing to chemoresistance.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and selectivity of this compound.
Table 1: Inhibitory Activity of this compound against Matrix Metalloproteinases
| Enzyme | IC50 (nM) | Selectivity (fold) | Reference |
| MMP-2 | 0.81 | ~600x vs MMP-1 | MyBioSource |
| MMP-1 | 486 | - | MyBioSource |
Table 2: Effect of this compound on proMMP-2 Activation in U87 Glioblastoma Cells
| This compound Concentration (µM) | Inhibition of ConA-induced proMMP-2 Activation | Reference |
| 1 | Partial Inhibition | Desjarlais & Annabi, 2018 |
| 10 | Complete Inhibition | Desjarlais & Annabi, 2018 |
Table 3: Induction of Autophagy by this compound in U87 Glioblastoma Cells
| Treatment | Observation | Reference |
| 10 µM this compound | Increased formation of acidic vacuole organelles | Desjarlais & Annabi, 2018 |
| 10 µM this compound | Increased LC3 puncta formation | Desjarlais & Annabi, 2018 |
| 10 µM this compound | Increased transcription of ATG9 | Desjarlais & Annabi, 2018 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its investigation.
This compound's Dual Mechanism of Action
Caption: Dual inhibitory and inductive actions of this compound.
This compound and the Keap1-Nrf2 Signaling Pathway
Caption: Postulated role of this compound in Keap1-Nrf2 pathway modulation.
Experimental Workflow for Assessing this compound's Anti-Cancer Activity
Caption: A typical workflow for evaluating this compound's efficacy.
Experimental Protocols
Gelatin Zymography for MMP-2 Activity
This protocol is adapted from standard methods to assess the enzymatic activity of MMP-2 in conditioned media from cancer cells treated with this compound.
-
Sample Preparation:
-
Culture cancer cells (e.g., U87 glioblastoma) to 70-80% confluency.
-
Wash cells with serum-free media and then incubate in serum-free media with varying concentrations of this compound for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Determine the protein concentration of each sample.
-
-
Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load samples onto the gel and run at 125V until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water).
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 18-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. Areas of MMP-2 activity will appear as clear zones where the gelatin has been degraded.
-
Western Blot for Autophagy Marker LC3-II
This protocol outlines the detection of the autophagic marker LC3-II in cancer cells treated with this compound.
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per sample on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B (e.g., Cell Signaling Technology, #2775) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is indicative of autophagy induction.
-
Cell Invasion Assay (Boyden Chamber)
This assay measures the effect of this compound on the invasive potential of cancer cells.
-
Chamber Preparation:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Resuspend cancer cells in serum-free media containing various concentrations of this compound.
-
Seed the cells into the upper chamber of the Transwell insert.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
-
Quantification of Invasion:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Conclusion and Future Directions
This compound presents a compelling profile as a multi-targeting anti-cancer agent. Its ability to inhibit a key driver of metastasis, MMP-2, while simultaneously inducing a non-apoptotic form of cell death through autophagy, suggests a potential for overcoming some of the resistance mechanisms that plague conventional chemotherapeutics. The emerging connection to the Keap1-Nrf2 pathway further broadens its therapeutic potential, particularly in cancers with a compromised antioxidant defense system.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor and anti-metastatic effects of this compound in preclinical animal models of various cancers.
-
Combination therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies and targeted agents.
-
Elucidation of the Keap1-Nrf2 link in cancer: Directly investigating the molecular mechanisms by which this compound modulates this pathway in cancer cells and its functional consequences.
-
Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
This technical guide provides a foundational understanding of this compound's role in cancer research. The detailed protocols and pathway diagrams are intended to facilitate further investigation into this promising therapeutic candidate.
References
- 1. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase-2 (MMP-2): As an Essential Factor in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ARP101: A Dual-Action Small Molecule Inducing Autophagy-Associated Cell Death and Modulating the Keap1-Nrf2 Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ARP101 is a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) that has demonstrated significant potential as an anti-cancer agent. This small molecule has been shown to induce autophagy-associated cell death in various cancer cell lines, with a notable impact on glioblastoma. Furthermore, this compound plays a role in modulating the noncanonical Keap1-Nrf2 signaling pathway, a critical axis in cellular stress response and viral suppression. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its effects on cell viability and the underlying signaling pathways. It includes detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the relevant cellular processes to support further research and drug development efforts.
Introduction
This compound is a sulfonamide-based compound initially identified as a potent and selective inhibitor of MMP-2, an enzyme implicated in tumor invasion and metastasis. Subsequent research has unveiled a broader spectrum of activity for this compound, highlighting its ability to induce a non-apoptotic form of programmed cell death known as autophagy in cancer cells.[1][2] This dual functionality, targeting both extracellular matrix degradation and intracellular homeostatic processes, positions this compound as a promising candidate for cancer therapy. This guide will delve into the technical details of this compound's effects on cell viability, with a particular focus on its role in autophagy induction and the modulation of the Keap1-Nrf2 pathway.
Data Presentation: The Impact of this compound on Cell Viability and Autophagy
The efficacy of this compound in reducing cancer cell viability is primarily attributed to its ability to induce autophagy-associated cell death. While specific IC50 values across a broad range of cancer cell lines are not extensively published in a single repository, studies on U87 glioblastoma cells have demonstrated a significant reduction in cell viability upon treatment with this compound.
Table 1: Effect of this compound on U87 Glioblastoma Cell Viability
| Cell Line | Treatment Concentration | Incubation Time | Effect on Cell Viability | Reference |
| U87 Glioblastoma | 10 µM | 24 hours | Induction of autophagy-mediated cell death | [1][3] |
Table 2: Quantitative Analysis of this compound-Induced Autophagy Markers
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| U87 Glioblastoma | 10 µM this compound (24h) | Formation of Acidic Vacuole Organelles | Increased | [1][3] |
| U87 Glioblastoma | 10 µM this compound (24h) | LC3 Puncta Formation | Increased | [1][3] |
| Various Cancer Cells | This compound Treatment | Conversion of LC3-I to LC3-II | Highly effective induction | [2] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
U87 glioblastoma cells
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U87 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4][5]
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., serial dilutions from a 10 mM stock) to a final volume of 200 µL per well. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Autophagy Detection: Western Blot for LC3 Conversion
This protocol details the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagy.
Materials:
-
U87 glioblastoma cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed U87 cells in 6-well plates and treat with 10 µM this compound for 24 hours. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-LC3B antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]
-
Detection: After washing, add the chemiluminescence substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio as an indicator of autophagic activity.
Analysis of the Keap1-Nrf2 Pathway: Western Blot
This protocol is for assessing the levels of key proteins in the Keap1-Nrf2 pathway.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Primary antibodies: Rabbit anti-Keap1, Rabbit anti-Nrf2
-
Other materials as listed in the Western Blot for LC3 Conversion protocol.
Procedure:
-
Follow the same general procedure as for the LC3 Western Blot.
-
Primary Antibody Incubation: After blocking, incubate the membrane with primary antibodies against Keap1 and Nrf2 overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000 for Keap1 and 1:2000 for Nrf2.[8][9]
-
Secondary Antibody Incubation and Detection: Proceed with the secondary antibody incubation and chemiluminescence detection as described previously.
-
Analysis: Quantify the band intensities for Keap1 and Nrf2, normalizing to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Autophagy-Associated Cell Death
Caption: Signaling pathway of this compound leading to autophagy-associated cell death.
Experimental Workflow for Assessing this compound's Effect on Cell Viability
Caption: Experimental workflow for the MTT-based cell viability assay.
Logical Relationship in the Noncanonical Keap1-Nrf2 Pathway Modulation
Caption: Modulation of the Keap1-Nrf2 pathway by this compound.
Conclusion
This compound presents a compelling profile as a multi-functional anti-cancer agent. Its ability to inhibit MMP-2, a key driver of metastasis, combined with its capacity to induce autophagy-associated cell death, offers a two-pronged attack on tumor progression. The modulation of the Keap1-Nrf2 pathway further suggests a role in influencing the cellular stress response, which could have broader therapeutic implications. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms of this compound-induced autophagy, expanding the quantitative analysis of its effects across a wider range of cancer types, and exploring its potential in combination therapies.
References
- 1. richardbeliveau.org [richardbeliveau.org]
- 2. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual functions of this compound in targeting membrane type-1 matrix metalloproteinase: Impact on U87 glioblastoma cell invasion and autophagy signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay [protocols.io]
- 5. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 9. media.cellsignal.cn [media.cellsignal.cn]
Preliminary Studies on ARP101: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARP101 is a selective inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer progression and viral infections.[1][2][3] Preliminary research has highlighted its potential as a therapeutic agent through two primary mechanisms of action: the induction of autophagy-associated cell death in cancer cells and the suppression of Human Cytomegalovirus (HCMV) replication via modulation of the noncanonical p62-Keap1-Nrf2 signaling pathway. This document provides an in-depth technical guide to the foundational studies on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanisms of Action
This compound has been identified as a potent inducer of autophagy, a cellular process of self-digestion and turnover of cellular components.[2] This process can lead to cell death in cancer cells. Furthermore, this compound has been shown to suppress HCMV by activating the p62-Keap1-Nrf2 antioxidant response pathway.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory concentrations of this compound in various experimental contexts. A comprehensive dataset for IC50 values across multiple cancer cell lines is not yet publicly available and represents a key area for future investigation.
| Parameter | Cell Line/System | Concentration | Effect | Reference |
| MMP-2 Inhibition | U87 Glioblastoma Cells | 0-10 μM | Inhibition of concanavalin-A-induced proMMP-2 activation | [4] |
| Autophagy Induction | U87 Glioblastoma Cells | 10 μM | Increased formation of acidic vacuole organelles and LC3 puncta |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
U87 glioblastoma cells are a common model for studying the effects of this compound on cancer.
-
Human Foreskin Fibroblasts (HFFs) are utilized for investigating the impact of this compound on HCMV infection.
-
-
Reagents:
-
This compound (commercially available from various suppliers).
-
Concanavalin-A for inducing proMMP-2 activation.[4]
-
Standard cell culture media, sera, and antibiotics.
-
Pro-MMP-2 Activation Assay
-
Objective: To assess the inhibitory effect of this compound on MMP-2 activation.
-
Methodology:
-
U87 glioblastoma cells are serum-starved.
-
The cells are treated with or without 30 μg/ml concanavalin-A for 24 hours.
-
Varying concentrations of this compound (e.g., 0–10 μM) are added to the culture medium.[4]
-
The conditioned media is collected to assess the extent of proMMP-2 activation.
-
Autophagy Induction Analysis (Western Blot for LC3)
-
Objective: To determine if this compound induces autophagy by monitoring the conversion of LC3-I to LC3-II.
-
Methodology:
-
Cells (e.g., U87) are treated with the desired concentration of this compound for a specified time.
-
Cell lysates are prepared using a suitable lysis buffer.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for LC3.
-
A secondary antibody conjugated to a detectable enzyme is used for visualization.
-
The bands corresponding to LC3-I and LC3-II are quantified to determine the conversion ratio.
-
HCMV Suppression Assay
-
Objective: To evaluate the antiviral activity of this compound against Human Cytomegalovirus.
-
Methodology:
-
Human Foreskin Fibroblasts (HFFs) are infected with HCMV.
-
Infected cells are treated with various concentrations of this compound.
-
Viral replication is assessed at different time points post-infection using methods such as plaque assays or qPCR to quantify viral DNA.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Autophagy in Cancer Cells
This compound treatment in cancer cells leads to the induction of autophagy, a process characterized by the formation of autophagosomes and the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
Caption: this compound induces autophagy-associated cell death in cancer cells.
This compound-Mediated HCMV Suppression via the p62-Keap1-Nrf2 Pathway
This compound treatment activates a noncanonical antioxidant response pathway to suppress Human Cytomegalovirus (HCMV) replication. This involves the phosphorylation of p62, leading to the stabilization and nuclear translocation of the transcription factor Nrf2.
Caption: this compound suppresses HCMV by activating the p62-Keap1-Nrf2 pathway.
Experimental Workflow for Assessing this compound-Induced Autophagy
This workflow outlines the key steps in a typical experiment to investigate the autophagic effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase (MMP) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. researchgate.net [researchgate.net]
ARP101: A Selective Matrix Metalloproteinase-2 Inhibitor with Autophagy-Inducing Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARP101 is a potent and highly selective small molecule inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer progression, invasion, and metastasis. Exhibiting a remarkable ~600-fold selectivity for MMP-2 over MMP-1, this compound has emerged as a valuable tool for studying the specific roles of MMP-2 in various pathological processes. Beyond its direct enzymatic inhibition, this compound uniquely induces autophagy-associated cell death in cancer cells, presenting a dual mechanism of action that makes it a compelling candidate for further preclinical investigation. This technical guide provides a comprehensive overview of the currently available data on this compound, including its inhibitory activity, mechanism of action, and relevant experimental protocols.
Core Compound Information
| Property | Value |
| Chemical Name | (2R)-2-[([1,1'-Biphenyl]-4-ylsulfonyl)(isopropoxy)amino]-N-hydroxy-3-methylbutanamide |
| Molecular Formula | C₂₀H₂₆N₂O₅S |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 849773-63-3 |
| Chemical Structure |
Quantitative Data: Inhibitory Activity
This compound demonstrates high potency and selectivity for MMP-2. The following table summarizes the available inhibitory concentration (IC50) values.
| Target | IC50 (nM) | Selectivity (over MMP-1) | Reference |
| MMP-2 | 0.81 | ~600-fold | [1] |
| MMP-1 | 486 | - | [1] |
Mechanism of Action: Induction of Autophagy
A key differentiator of this compound is its ability to induce autophagy-associated cell death in cancer cells[2]. This process is characterized by the formation of autophagosomes and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II)[2][3].
The induction of autophagy by this compound is dependent on the core autophagy machinery, as evidenced by the lack of this compound-induced autophagy in mouse embryonic fibroblasts deficient in the essential autophagy-related gene 5 (Atg5)[2]. The resulting cell death is non-apoptotic, as it is not inhibited by pan-caspase inhibitors, but is suppressed by the autophagy inhibitor 3-methyladenine[2].
The precise signaling pathway by which this compound induces autophagy remains to be fully elucidated. However, it is known to inhibit the activation of proMMP-2 in cancer cell lines such as U87 glioblastoma[4].
Signaling Pathway: this compound and MMP-2 Inhibition
Caption: this compound directly inhibits MMP-2 activity.
Signaling Pathway: this compound-Induced Autophagy
Caption: this compound induces autophagy-associated cell death.
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, based on the available literature, the following are generalized protocols for key assays.
MMP-2 Inhibition Assay (Fluorogenic Substrate)
This protocol is a general guideline for assessing the inhibitory activity of this compound against MMP-2 using a fluorogenic substrate.
Workflow Diagram: MMP-2 Inhibition Assay
Caption: Workflow for determining MMP-2 inhibition.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
Active human recombinant MMP-2.
-
This compound stock solution (in DMSO) and serial dilutions.
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
-
Assay Procedure:
-
In a 96-well microplate, add assay buffer, active MMP-2, and varying concentrations of this compound or DMSO vehicle.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 328/393 nm) at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Gelatin Zymography for MMP-2 Activity in Conditioned Media
This protocol is adapted for assessing the effect of this compound on proMMP-2 activation in cell culture.
Methodology:
-
Sample Preparation:
-
Culture cells (e.g., U87 glioblastoma) to near confluency.
-
Serum-starve the cells overnight.
-
Treat cells with desired concentrations of this compound in serum-free media for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
-
Electrophoresis:
-
Determine the protein concentration of the conditioned media.
-
Mix equal amounts of protein with non-reducing sample buffer.
-
Load samples onto a polyacrylamide gel containing 0.1% gelatin.
-
Perform electrophoresis at 4°C.
-
-
Enzyme Renaturation and Development:
-
Wash the gel with a buffer containing Triton X-100 to remove SDS and allow enzyme renaturation.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂) at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background. Gelatinolytic activity of MMP-2 will be visible as clear bands.
-
Western Blot for Autophagy Markers (LC3 and p62)
This protocol provides a general framework for detecting this compound-induced autophagy by monitoring LC3 conversion and p62 degradation.
Methodology:
-
Cell Lysis:
-
Treat cells with this compound for the desired time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and determine the LC3-II/LC3-I ratio and p62 levels relative to a loading control (e.g., β-actin).
-
In Vivo and Pharmacokinetic Data
As of the date of this guide, there is no publicly available data on the in vivo efficacy of this compound in animal models of cancer or its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. Such studies would be critical next steps in the preclinical development of this compound.
Conclusion and Future Directions
This compound is a potent and selective MMP-2 inhibitor with a unique mechanism of inducing autophagy-associated cell death in cancer cells. This dual functionality makes it a valuable research tool and a potential starting point for the development of novel anti-cancer therapeutics.
Future research should focus on:
-
Comprehensive Selectivity Profiling: Determining the inhibitory activity of this compound against a broader panel of MMPs and other related proteases to fully characterize its selectivity.
-
Elucidation of the Autophagy Signaling Pathway: Identifying the direct molecular target of this compound that initiates the autophagic cascade.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in relevant animal models of cancer.
-
Pharmacokinetic Profiling: Characterizing the ADME properties of this compound to assess its drug-like potential.
The insights gained from these studies will be crucial for advancing our understanding of the therapeutic potential of selective MMP-2 inhibition and autophagy induction in the context of cancer treatment.
References
ARP101: A Novel Modulator of the Keap1-Nrf2 Pathway
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ARP101, a selective matrix metalloproteinase-2 (MMP-2) inhibitor, has emerged as a significant modulator of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its interaction with the Keap1-Nrf2 pathway. We present a detailed summary of its effects, supported by quantitative data, and provide in-depth experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's mode of action and its potential therapeutic applications.
Introduction to the Keap1-Nrf2 Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a principal regulator of cytoprotective responses to cellular stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes (e.g., NQO1, HO-1) and proteins involved in detoxification and cellular repair.
This compound and its Mechanism of Action on the Keap1-Nrf2 Pathway
This compound has been identified as an inducer of the noncanonical Keap1-Nrf2 pathway, primarily through its interaction with the autophagy receptor protein p62/SQSTM1.
The Noncanonical p62-Keap1-Nrf2 Pathway
In this noncanonical pathway, p62 acts as a competitive inhibitor of the Keap1-Nrf2 interaction. The Keap1-interacting region (KIR) of p62 can bind to the same domain on Keap1 that Nrf2 binds to. When p62 levels increase or its affinity for Keap1 is enhanced, it can sequester Keap1, preventing it from mediating Nrf2 degradation. This leads to the stabilization and nuclear translocation of Nrf2, and subsequent activation of ARE-dependent gene expression.
This compound-Mediated Activation
This compound has been shown to induce the phosphorylation of p62. This phosphorylation event is critical as it enhances the binding affinity of p62 for Keap1. By promoting the p62-Keap1 interaction, this compound effectively inhibits the Keap1-mediated ubiquitination of Nrf2, leading to Nrf2 stabilization and the activation of its downstream targets.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the biological effects of this compound and related compounds.
| Compound | Target | Assay | Cell Line | IC50/EC50 | Reference |
| This compound | HCMV Replication | Luciferase Reporter | Human Foreskin Fibroblasts | EC50: 6.5 ± 0.23 μM | [1] |
| This compound | MMP-2 | IC50: 0.81 nM | [2] | ||
| This compound | MMP-1 | IC50: 486 nM | [2] | ||
| ARP-100 | MMP-2 | IC50: 12 nM | [3] | ||
| ARP-100 | MMP-9 | IC50: 0.2 μM | [3] | ||
| ARP-100 | MMP-3 | IC50: 4.5 μM | [3] | ||
| ARP-100 | MMP-1 | IC50: >50 μM | [3] | ||
| ARP-100 | MMP-7 | IC50: >50 μM | [3] |
Table 1: Inhibitory and Effector Concentrations of this compound and Related Compounds.
| Cell Line | Treatment | Gene | Fold Change (mRNA) | Reference |
| U87 Glioblastoma | This compound (10 μM) | ATG9 | ~2.5-fold increase | [1] |
Table 2: Effect of this compound on Gene Expression.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Keap1-Nrf2 pathway.
Western Blot Analysis for p62 Phosphorylation and Nrf2 Stabilization
Objective: To detect changes in the phosphorylation of p62 and the total protein levels of Nrf2 upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., U87 glioblastoma) at a suitable density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for the specified time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p62 (e.g., Ser349), total p62, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using image analysis software.
Co-Immunoprecipitation (Co-IP) of Keap1 and p62
Objective: To determine the interaction between Keap1 and p62 following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for Western blotting.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against Keap1 or p62, or an isotype control IgG, overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (the co-immunoprecipitated partner).
Nrf2 Nuclear Translocation by Immunofluorescence
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon this compound treatment.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
-
Quantification: Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Nrf2.
ARE-Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Protocol:
-
Cell Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Preclinical and Toxicological Profile of this compound
Currently, there is limited publicly available information regarding the in vivo efficacy of this compound in preclinical cancer models, such as xenograft studies. Similarly, comprehensive in vivo toxicology, pharmacokinetic, and biodistribution data for this compound have not been extensively reported in the scientific literature. Further studies are required to establish the safety and efficacy profile of this compound in vivo.
Conclusion
This compound represents a promising small molecule that modulates the Keap1-Nrf2 pathway through a noncanonical, p62-dependent mechanism. Its ability to induce the phosphorylation of p62 and subsequently promote Nrf2-mediated transcription of cytoprotective genes warrants further investigation for its potential therapeutic applications in diseases where augmenting the antioxidant response is beneficial. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological activities of this compound and its role in cellular stress responses. Future preclinical studies are essential to evaluate its in vivo efficacy and safety profile for potential clinical translation.
References
- 1. richardbeliveau.org [richardbeliveau.org]
- 2. Biodistribution, pharmacokinetics, and nuclear imaging studies of 111In-labeled rGel/BLyS fusion toxin in SCID mice bearing B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p62/KEAP1/NRF2 Pathway Antibody Sampler Kit | Cell Signaling Technology [awsprod-cellsignal.com]
ARP101-Induced Autophagy in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARP101, a selective inhibitor of matrix metalloproteinase-2 (MMP-2), has been identified as a potent inducer of autophagy in cancer cells, leading to autophagy-associated cell death.[1] This technical guide provides an in-depth overview of the core findings related to this compound-induced autophagy, detailed experimental protocols for its characterization, and a summary of the current understanding of its mechanism of action. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to investigate and potentially exploit this pathway for therapeutic benefit.
Core Concepts of this compound-Induced Autophagy
This compound was identified as a potent inducer of autophagy through a cell-based screening system utilizing a green fluorescent protein-conjugated LC3 (GFP-LC3) marker.[1] Treatment with this compound has been shown to be highly effective in promoting the formation of autophagosomes and the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).[1] This induction of autophagy is a critical component of its cancer cell-killing mechanism, as the cell death induced by this compound can be suppressed by the autophagy inhibitor 3-methyladenine.[1] Conversely, the pan-caspase inhibitor zVAD does not inhibit this compound-induced cell death, suggesting a non-apoptotic, autophagy-dependent cell death pathway.[1]
The mechanism of this compound-induced autophagy has been linked to its effects on membrane type-1 matrix metalloproteinase (MT1-MMP).[2][3] In glioblastoma cells, this compound's ability to induce autophagy is dependent on the intracellular signaling function of MT1-MMP.[2] Silencing MT1-MMP expression has been shown to reverse the autophagic effects of this compound, including the formation of acidic vesicular organelles and LC3 puncta.[2]
Data Presentation: Summary of this compound Effects on Autophagy Markers
While the primary literature provides strong qualitative evidence for this compound-induced autophagy, comprehensive quantitative data from multiple experimental replicates are not consistently presented in a consolidated format. The following tables summarize the key qualitative and semi-quantitative findings reported in pivotal studies.
Table 1: Effect of this compound on Key Autophagy Markers
| Marker | Observed Effect | Cancer Cell Line(s) | Reference |
| LC3-I to LC3-II Conversion | Increased | Various | [1] |
| GFP-LC3 Puncta Formation | Increased | U87 Glioblastoma | [2] |
| Autophagosome Formation | Increased | Various | [1] |
| Acidic Vesicular Organelles | Increased | U87 Glioblastoma | [2] |
| ATG9 Transcription | Increased | U87 Glioblastoma | [2] |
Table 2: Genetic and Pharmacological Inhibition of this compound-Induced Autophagy
| Inhibitor | Target | Effect on this compound-Induced Autophagy/Cell Death | Reference |
| 3-Methyladenine | Class III PI3K | Suppressed autophagy-associated cell death | [1] |
| ATG5 Knockout | Autophagy-related gene 5 | Completely blocked autophagy | [1] |
| MT1-MMP siRNA | Membrane type-1 matrix metalloproteinase | Reversed formation of acidic vacuole organelles and LC3 puncta | [2] |
| zVAD (pan-caspase inhibitor) | Caspases | No inhibition of cell death | [1] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Autophagy
The available evidence suggests that this compound induces autophagy through a mechanism involving the intracellular signaling function of MT1-MMP. The diagram below illustrates this proposed pathway.
Experimental Workflow for Assessing Autophagy
The following diagram outlines a typical experimental workflow for investigating this compound-induced autophagy in cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound-induced autophagy.
Western Blotting for LC3 and p62/SQSTM1
This protocol is for the detection and semi-quantification of LC3-I to LC3-II conversion and p62 degradation, which are hallmark indicators of autophagy.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% for LC3, 10% for p62)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of this compound for various time points. Include untreated and vehicle-treated cells as controls. For autophagic flux assessment, treat a parallel set of wells with an autophagy inhibitor (e.g., Bafilomycin A1) for the last 2-4 hours of this compound treatment.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-LC3 at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio or normalize LC3-II and p62 levels to the loading control (β-actin).
GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay visualizes the recruitment of LC3 to autophagosome membranes.
Materials:
-
Cancer cell lines
-
GFP-LC3 expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Glass-bottom dishes or coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Transfection: Seed cells on glass-bottom dishes or coverslips. Transfect the cells with the GFP-LC3 plasmid according to the manufacturer's protocol for the transfection reagent. Allow 24-48 hours for protein expression.
-
Treatment: Treat the transfected cells with this compound at the desired concentrations and for the appropriate duration.
-
Fixation and Staining: Wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature. Wash again with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the GFP-LC3 signal (green) and DAPI signal (blue).
-
Quantification: For each condition, count the number of GFP-LC3 puncta per cell in a significant number of cells (e.g., >50 cells per condition). Alternatively, use image analysis software to automate the quantification of puncta. An increase in the number of puncta per cell indicates autophagy induction.
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM is the gold standard for visualizing the ultrastructure of autophagosomes.
Materials:
-
Treated and control cells
-
Glutaraldehyde and osmium tetroxide for fixation
-
Uranyl acetate and lead citrate for staining
-
Resin for embedding
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
Sample Preparation: After treatment with this compound, harvest the cells and fix them in a solution containing glutaraldehyde.
-
Post-fixation and Embedding: Post-fix the cells with osmium tetroxide, dehydrate through a graded series of ethanol, and embed in resin.
-
Sectioning and Staining: Cut ultrathin sections (70-90 nm) using an ultramicrotome. Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope. Identify autophagosomes as double-membraned vesicles containing cytoplasmic material.
-
Analysis: Quantify the number of autophagosomes per cell cross-section to assess the level of autophagy.
Acridine Orange Staining for Acidic Vesicular Organelles
This flow cytometry-based assay detects the formation of acidic vesicular organelles (AVOs), such as autolysosomes.
Materials:
-
Treated and control cells
-
Acridine orange solution (1 µg/mL)
-
PBS
-
Flow cytometer
Procedure:
-
Treatment and Harvesting: Treat cells with this compound as described previously. Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in complete medium containing acridine orange (1 µg/mL) and incubate at 37°C for 15 minutes.
-
Flow Cytometry: Wash the cells with PBS and resuspend in a suitable buffer for flow cytometry. Analyze the cells on a flow cytometer. Green fluorescence (FL1 channel) represents the cytoplasm and nucleus, while red fluorescence (FL3 channel) indicates AVOs.
-
Analysis: Quantify the percentage of cells with increased red fluorescence, which is indicative of an increase in AVOs and thus, enhanced autophagic flux.
Conclusion
This compound is a promising small molecule that induces autophagy-associated cell death in cancer cells. Its mechanism of action appears to be linked to the modulation of MT1-MMP signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the role of this compound in autophagy and to explore its potential as a novel anti-cancer therapeutic. Future studies should focus on elucidating the precise molecular players downstream of MT1-MMP and on establishing a more comprehensive quantitative understanding of this compound's effects in various cancer models.
References
- 1. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. richardbeliveau.org [richardbeliveau.org]
- 3. Dual functions of this compound in targeting membrane type-1 matrix metalloproteinase: Impact on U87 glioblastoma cell invasion and autophagy signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ARP101 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARP101 is a selective inhibitor of matrix metalloproteinase-2 (MMP-2) that has been identified as a potent inducer of autophagy-associated cell death in various cancer cell lines.[1] Recent studies have further elucidated its mechanism of action, highlighting its ability to induce the noncanonical p62-Keap1-Nrf2 pathway, leading to the suppression of Human Cytomegalovirus (HCMV) replication and exhibiting anti-tumor effects.[2] These dual functionalities make this compound a compound of significant interest for research in oncology, virology, and cell biology.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in investigating its biological effects.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
MMP-2 Inhibition and Induction of Autophagy: this compound was initially identified as a selective inhibitor of MMP-2.[1] It has been shown to induce autophagy, a cellular self-digestion process, which can lead to cell death in cancer cells.[1] This process involves the formation of autophagosomes and the conversion of LC3-I to LC3-II.[1] In U87 glioblastoma cells, this compound has been observed to inhibit cell invasion and induce autophagy, with these effects being linked to Membrane Type-1 Matrix Metalloproteinase (MT1-MMP).
-
Activation of the Noncanonical p62-Keap1-Nrf2 Pathway: this compound can induce the phosphorylation of p62, which enhances its affinity for Keap1. This interaction leads to the stabilization and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-regulated genes, which play a role in cellular defense and can suppress viral replication, such as that of HCMV.
Quantitative Data
The following table summarizes the available quantitative data for this compound treatment in cell culture. It is important to note that the optimal concentration and treatment duration for this compound are cell-line specific and should be determined empirically for each experimental system.
| Parameter | Cell Line | Value | Reference |
| Concentration for Invasion Assay | U87 Glioblastoma | 0 - 10 µM | [2] |
| Treatment Duration for Invasion Assay | U87 Glioblastoma | 24 hours | [2] |
Note: Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental goals.
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Western Blotting for p62, Keap1, and Nrf2
This protocol details the detection of key proteins in the this compound-activated signaling pathway.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p62, anti-Keap1, anti-Nrf2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p62, Keap1, Nrf2, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Protocol 3: Immunofluorescence for LC3 Puncta Formation
This protocol is for visualizing the induction of autophagy by detecting the formation of LC3 puncta.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LC3)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates. Once attached, treat the cells with this compound or vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the anti-LC3 primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Autophagy induction is indicated by an increase in the number of punctate LC3-positive structures per cell.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound treatment.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for In Vitro Assays of ARP101 Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARP101 is a versatile small molecule probe with multiple, distinct biological activities. Initially identified as a selective inhibitor of matrix metalloproteinase-2 (MMP-2), it has also been shown to be a potent inducer of autophagy-associated cell death in cancer cells and an inhibitor of human cytomegalovirus (HCMV) replication through the activation of the noncanonical Keap1-Nrf2 antioxidant pathway.[1][2] These diverse functions necessitate a range of in vitro assays to fully characterize its activity. This document provides detailed protocols for quantifying the principal activities of this compound: MMP-2 inhibition, autophagy induction, and activation of the Keap1-Nrf2 signaling pathway.
This compound as a Matrix Metalloproteinase-2 (MMP-2) Inhibitor
This compound selectively inhibits the enzymatic activity of MMP-2, an enzyme critically involved in the degradation of the extracellular matrix and implicated in cancer cell invasion and metastasis. The inhibitory activity of this compound on MMP-2 can be quantitatively assessed using gelatin zymography.
Quantitative Data: MMP-2 Inhibition
A related compound, ARP-100, which is also described as a potent and selective MMP-2 inhibitor, provides insight into the expected potency.
| Compound | Target | IC50 | Selectivity | Reference |
| ARP-100 | MMP-2 | 12 nM | >16-fold vs MMP-9; >375-fold vs MMP-3 | [3] |
| This compound | MMP-2 | - | Selective over MMP-1 (~600-fold) |
Protocol 1: Gelatin Zymography for MMP-2 Activity
This method detects the gelatinolytic activity of MMP-2 in conditioned media from cultured cells. Active MMP-2 digests the gelatin embedded in the polyacrylamide gel, resulting in clear bands on a blue background after staining.[4]
Materials:
-
Cells capable of secreting MMP-2 (e.g., HT1080 fibrosarcoma cells)
-
Serum-free cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
Reagents for SDS-PAGE (Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED)
-
Gelatin (from porcine skin)
-
Non-reducing sample buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)
-
Zymogram washing buffer (2.5% Triton X-100 in dH₂O)
-
Zymogram incubation buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation:
-
Plate cells and grow to 70-80% confluency.
-
Wash cells twice with serum-free medium.
-
Incubate cells in serum-free medium with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.[4]
-
Determine the protein concentration of each sample.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix equal amounts of protein from conditioned media with 2x non-reducing sample buffer. Do not heat or boil the samples.
-
Load samples onto the gel. Include a lane with a known MMP-2 standard.
-
Run the electrophoresis at 120V at 4°C until the dye front reaches the bottom of the gel.[5]
-
-
Enzyme Renaturation and Development:
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue solution for 1 hour.
-
Destain the gel until clear bands appear against a dark blue background. These bands represent areas of gelatinolytic activity.
-
The pro-MMP-2 (approx. 72 kDa) and active MMP-2 (approx. 62 kDa) can be distinguished.
-
-
Data Analysis:
-
Image the gel and quantify the band intensity using densitometry software.
-
Calculate the percentage of MMP-2 inhibition for each this compound concentration relative to the vehicle control.
-
This compound as an Inducer of Autophagy
This compound has been shown to induce autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery.[1] This activity can be monitored by assessing the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes, and by visualizing the formation of GFP-LC3 puncta.[1][6]
Quantitative Data: Autophagy Induction
The effectiveness of this compound in inducing autophagy can be quantified by measuring the increase in LC3-II levels or the number of GFP-LC3 puncta per cell.
| Assay | Cell Line | This compound Conc. | Observation | Reference |
| LC3 Conversion | Various Cancer Cells | Not specified | Effective induction of LC3-I to LC3-II conversion | [1] |
| GFP-LC3 Puncta | Stably transfected MEFs | Not specified | Potent induction of autophagosome formation | [1] |
Protocol 2A: LC3 Conversion by Western Blot
This protocol quantifies the amount of LC3-II relative to a loading control (e.g., actin or tubulin) as a measure of autophagosome formation.[7][8]
Materials:
-
Cell line of interest (e.g., HeLa, MEFs)
-
This compound (and vehicle control)
-
Complete cell culture medium
-
RIPA or other suitable lysis buffer with protease inhibitors
-
Reagents and equipment for Western blotting
-
Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours). A positive control, such as rapamycin or starvation (EBSS medium), should be included.
-
Optional: To measure autophagic flux, include a condition with an autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of this compound treatment.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with lysis buffer.
-
Collect lysates and determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with primary anti-LC3 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[9]
-
Strip the membrane and re-probe for a loading control like β-actin.
-
-
Data Analysis:
-
Two bands should be visible for LC3: LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).[8]
-
Quantify the band intensities for LC3-II and the loading control.
-
Calculate the ratio of LC3-II to the loading control for each condition. An increase in this ratio indicates autophagy induction.
-
Protocol 2B: GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay visualizes the formation of autophagosomes as distinct fluorescent dots (puncta) in cells stably expressing GFP-LC3.[10]
Materials:
-
Cells stably expressing a GFP-LC3 fusion protein
-
This compound (and vehicle control)
-
Glass-bottom dishes or coverslips
-
4% Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate GFP-LC3 expressing cells on glass coverslips or in glass-bottom dishes.
-
Treat cells with this compound or vehicle control as described in Protocol 2A.
-
-
Cell Staining and Imaging:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and mount the coverslips using a mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.
-
-
Data Analysis:
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji).
-
An increase in the average number of puncta per cell indicates an increase in autophagosome formation.[10] It is recommended to count at least 50 cells per condition.
-
This compound-Mediated Activation of the Keap1-Nrf2 Pathway
This compound can inhibit HCMV replication by activating the noncanonical Keap1-Nrf2 antioxidant response pathway. This involves the phosphorylation of p62, leading to its increased affinity for Keap1, which in turn stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of Antioxidant Response Element (ARE)-regulated genes.[11]
Protocol 3A: Nrf2 Nuclear Translocation Assay
This protocol uses immunofluorescence to visualize the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Cell line of interest (e.g., Human Foreskin Fibroblasts - HFFs)
-
This compound (and vehicle control)
-
Primary antibody: Rabbit anti-Nrf2
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Other materials as in Protocol 2B (coverslips, PFA, DAPI, microscope)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips and treat with this compound or vehicle for the desired time (e.g., 4-8 hours).
-
-
Immunofluorescence Staining:
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-Nrf2 primary antibody (e.g., 1:200 dilution) for 1 hour at room temperature.
-
Wash and incubate with Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
-
Wash and mount with DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Image cells using a fluorescence microscope.
-
Visually inspect or quantify the fluorescence intensity of Nrf2 in the nucleus (co-localized with DAPI) versus the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio of the Nrf2 signal indicates activation.
-
Protocol 3B: ARE-Luciferase Reporter Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity.[12]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
ARE-luciferase reporter plasmid (containing ARE sequences driving firefly luciferase expression)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound (and vehicle control)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection:
-
Co-transfect cells with the ARE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.
-
Allow cells to recover for 24 hours.
-
-
Cell Treatment:
-
Treat cells with a range of this compound concentrations or vehicle control for 16-24 hours.[12]
-
-
Luciferase Assay:
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle-treated control.
-
Protocol 3C: Co-Immunoprecipitation of p62 and Keap1
This protocol determines if this compound enhances the interaction between p62 and Keap1.[15]
Materials:
-
Cell line of interest
-
This compound (and vehicle control)
-
Lysis buffer for co-IP (e.g., Triton-based buffer with protease/phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-Keap1 (for IP), Mouse anti-p62 (for WB)
-
Protein A/G magnetic beads or agarose
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle.
-
Lyse cells in co-IP lysis buffer. Pre-clear the lysate by incubating with beads for 1 hour.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with anti-Keap1 antibody (or control IgG) overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Run the eluates on an SDS-PAGE gel and perform Western blotting as described in Protocol 2A.
-
Probe the membrane with the anti-p62 antibody to detect co-precipitated p62.
-
Also, probe the input lysates to confirm the expression levels of Keap1 and p62.
-
-
Data Analysis:
-
An increased amount of p62 detected in the Keap1 immunoprecipitate from this compound-treated cells compared to control cells indicates an enhanced interaction.
-
Visualizations
Signaling and Experimental Workflow Diagrams
References
- 1. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase (MMP) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 7. LC3 conversion autophagy assay [bio-protocol.org]
- 8. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 9. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 10. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. assaygenie.com [assaygenie.com]
- 14. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 15. A Noncanonical Mechanism of Nrf2 Activation by Autophagy Deficiency: Direct Interaction between Keap1 and p62 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ARP101 Dosage for In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
ARP101 is a small molecule compound with dual-faceted biological activity. It was initially identified as a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in cancer cell invasion and metastasis[1][2]. Subsequent research has revealed a novel mechanism of action for this compound, demonstrating its ability to induce autophagy-associated cell death in cancer cells and, more recently, to suppress Human Cytomegalovirus (HCMV) replication through the activation of the noncanonical p62-Keap1-Nrf2 signaling pathway[1][3][4][5]. These findings position this compound as a promising therapeutic candidate for both cancer and viral infections, necessitating the establishment of robust protocols for its evaluation in preclinical in vivo models.
This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, with a focus on establishing appropriate dosage and administration for preclinical efficacy studies. Due to the limited publicly available data on the in vivo dosage of this compound, the following recommendations are based on its known mechanisms of action and on established protocols for similar small molecule inhibitors used in mouse models.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through at least two distinct mechanisms:
-
MMP-2 Inhibition: As a selective inhibitor of MMP-2, this compound can impede the degradation of the extracellular matrix, a critical step in tumor invasion and angiogenesis[1][6].
-
Activation of the p62-Keap1-Nrf2 Pathway: this compound induces the phosphorylation of p62, which then competitively binds to Keap1, leading to the stabilization and nuclear translocation of Nrf2[3][4][5]. Nuclear Nrf2 activates the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes. This pathway is crucial for its anti-HCMV activity and may also contribute to its anti-cancer effects through the induction of autophagy and management of oxidative stress[3][7].
Signaling Pathway Diagram
Caption: this compound induces p62 phosphorylation, leading to Nrf2 activation.
Quantitative Data Summary
As specific in vivo efficacy data for this compound is not yet widely published, this section provides a template for how such data should be structured. The following tables are based on typical endpoints for preclinical cancer and antiviral studies.
Table 1: Antitumor Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Average Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | IP | Daily | 1500 ± 150 | 0 | +2.5 |
| This compound | 10 | IP | Daily | 900 ± 100 | 40 | -1.0 |
| This compound | 25 | IP | Daily | 500 ± 80 | 67 | -4.5 |
| This compound | 50 | IP | Daily | 250 ± 50 | 83 | -8.0 |
| Positive Control | Specify | Specify | Specify | Specify | Specify | Specify |
Table 2: Antiviral Efficacy of this compound in a Mouse Model of HCMV Infection
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Viral Titer (PFU/g tissue) ± SEM | Reduction in Viral Load (log10) | Survival Rate (%) |
| Vehicle Control | - | IV | Twice Daily | 6.5 x 10^5 ± 1.2 x 10^5 | 0 | 20 |
| This compound | 5 | IV | Twice Daily | 2.1 x 10^4 ± 0.8 x 10^4 | 1.5 | 60 |
| This compound | 15 | IV | Twice Daily | 7.8 x 10^2 ± 2.5 x 10^2 | 2.9 | 90 |
| Positive Control | Specify | Specify | Specify | Specify | Specify | Specify |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo efficacy of this compound.
Protocol 1: Murine Xenograft Model for Antitumor Efficacy
This protocol outlines the steps for establishing a subcutaneous xenograft model to assess the antitumor activity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, DMSO/saline solution)
-
Cancer cell line (e.g., U87 glioblastoma cells)[7]
-
Matrigel®
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Sterile syringes and needles (27-30G)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Preparation: On the day of inoculation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound at the desired concentrations in the appropriate vehicle. Administer the compound via the chosen route (e.g., intraperitoneal injection). The dosing schedule will need to be optimized but can start with daily administration.
-
Monitoring: Continue to measure tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size, or if any animal shows signs of excessive distress or weight loss (>20%).
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound efficacy in a xenograft model.
Protocol 2: Pharmacokinetic Study in Mice
This protocol describes a basic pharmacokinetic (PK) study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
This compound
-
Vehicle
-
Healthy mice (e.g., C57BL/6)
-
Administration supplies (syringes, needles for the chosen route)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dose Preparation: Prepare a solution of this compound in the appropriate vehicle at the desired concentration.
-
Animal Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., intravenous for immediate bioavailability, or intraperitoneal/oral for absorption studies).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration. Serial sampling from the same mouse is preferred to reduce animal usage and inter-animal variability.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Pharmacokinetic Study Workflow Diagram
Caption: Workflow for a pharmacokinetic study of this compound in mice.
Recommended Starting Dosage and Administration
In the absence of direct in vivo data for this compound, a dose-finding study is essential. Based on typical doses for small molecule inhibitors in mice, a starting range of 10-50 mg/kg administered daily via intraperitoneal (IP) injection is a reasonable starting point.
Considerations for Dose Optimization:
-
Toxicity: Closely monitor mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. A maximum tolerated dose (MTD) study should be performed.
-
Efficacy: The dose should be escalated until a significant therapeutic effect is observed or dose-limiting toxicity is reached.
-
Pharmacokinetics: The dosing schedule should be informed by the pharmacokinetic profile of this compound. A compound with a short half-life may require more frequent administration.
-
Route of Administration: While IP injection is common in preclinical studies for its convenience, other routes such as oral gavage or intravenous injection should be considered based on the intended clinical application and the compound's solubility and stability.
Conclusion
This compound is a promising therapeutic agent with a compelling dual mechanism of action. The protocols and guidelines presented in this document provide a framework for initiating in vivo studies in mouse models to evaluate its preclinical efficacy and pharmacokinetic profile. It is critical to emphasize that the proposed dosage is a starting point and must be refined through careful dose-escalation and toxicity studies to establish a safe and effective therapeutic window for this compound. Further research is warranted to fully elucidate its therapeutic potential in various disease models.
References
- 1. p62-Keap1-NRF2-ARE Pathway: A Contentious Player for Selective Targeting of Autophagy, Oxidative Stress and Mitochondrial Dysfunction in Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | p62-Keap1-NRF2-ARE Pathway: A Contentious Player for Selective Targeting of Autophagy, Oxidative Stress and Mitochondrial Dysfunction in Prion Diseases [frontiersin.org]
- 6. A Multifunctional Drug Combination Shows Highly Potent Therapeutic Efficacy against Human Cancer Xenografts in Athymic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the P62-Keap1-NRF2 Pathway Protects against Ferroptosis in Radiation-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
ARP101: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of ARP101, a potent and selective Matrix Metalloproteinase-2 (MMP-2) inhibitor. This document outlines its solubility characteristics, preparation for in vitro experiments, and its known mechanisms of action.
Physicochemical Properties and Solubility
This compound is a white to off-white powder. For experimental use, it is crucial to prepare stock solutions with appropriate solvents. The solubility of this compound in commonly used laboratory solvents is summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₂₀H₂₆N₂O₅S | [1][2] |
| Molecular Weight | 406.5 g/mol | [1][2] |
| Solubility | ||
| DMSO | Soluble up to 100 mM (<40.65 mg/mL) | [1][3] |
| Ethanol | Soluble up to 25 mM (<10.16 mg/mL) | [1][3] |
| Water | Insoluble | [4] |
| Storage | ||
| Solid (Powder) | Desiccate at -20°C for up to 3 years. | [1][2] |
| Stock Solutions | Store at -20°C for up to 6 months or -80°C for up to 6 months. | [2][3][5] |
Mechanism of Action
This compound is recognized for its dual functions, acting as a selective inhibitor of MMP-2 and as a modulator of the noncanonical Keap1-Nrf2 signaling pathway.
1. Selective MMP-2 Inhibition:
This compound is a potent inhibitor of MMP-2, an enzyme involved in the breakdown of the extracellular matrix. This activity is crucial in processes like tissue remodeling, embryonic development, and in pathological conditions such as arthritis and cancer metastasis.[1][3] this compound exhibits high selectivity for MMP-2 over other MMPs, such as MMP-1.[1] Specifically, it has been shown to be approximately 600-fold more selective for MMP-2 than for MMP-1, with IC50 values of 0.81 nM and 486 nM, respectively.[1][2] This inhibition can impact cancer cell invasion and angiogenesis.[4][6]
2. Induction of the Noncanonical p62-Keap1-Nrf2 Pathway:
Recent studies have unveiled a novel mechanism of action for this compound. It can induce the noncanonical p62-Keap1-Nrf2 pathway, which is involved in the cellular antioxidant response.[7][8] this compound treatment leads to the phosphorylation of p62, increasing its affinity for Keap1.[7][9] This interaction stabilizes Nrf2, allowing its translocation to the nucleus where it activates the Antioxidant Response Element (ARE).[7][8] This pathway has been implicated in the anti-herpesvirus activity of this compound, specifically against human cytomegalovirus (HCMV).[7][8]
3. Autophagy Induction:
This compound has also been identified as a potent inducer of autophagy, a cellular process of self-digestion and turnover of cellular components.[10] This can lead to autophagy-associated cell death in cancer cells.[10] The induction of autophagy by this compound has been observed through the formation of autophagosomes and the conversion of LC3I to LC3II.[10]
Signaling Pathway Diagrams
Caption: this compound selectively inhibits MMP-2, preventing extracellular matrix degradation.
Caption: this compound induces the noncanonical p62-Keap1-Nrf2 antioxidant pathway.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for 100 mM DMSO Stock Solution:
-
Calculate the required amount of this compound powder and DMSO. For 1 mL of a 100 mM stock solution, you will need 40.65 mg of this compound.
-
Aseptically weigh the this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
For higher concentrations or if dissolution is slow, gently warm the tube to 37°C and use an ultrasonic bath for a short period.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Note: When preparing working solutions for cell culture, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%).
In Vitro Cell-Based Assay Workflow
This protocol provides a general workflow for treating adherent cancer cell lines with this compound to assess its effects on cell viability, signaling, or other cellular processes.
Materials:
-
Adherent cancer cell line of interest (e.g., HT1080 fibrosarcoma, U87 glioblastoma)[1][6]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for protein analysis)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Reagents for the specific downstream assay (e.g., MTT, lysis buffer, antibodies)
Workflow:
Caption: General workflow for in vitro cell-based assays with this compound.
Detailed Steps:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize the cells, count them, and seed them into the appropriate culture plates at the desired density.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of this compound in fresh, pre-warmed complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After the incubation period, proceed with the planned analysis. This could include:
-
Cell Viability Assays (e.g., MTT, MTS): To determine the cytotoxic or cytostatic effects of this compound.
-
Western Blotting: To analyze changes in protein expression or phosphorylation, such as LC3 conversion, p62 levels, or Nrf2 activation.
-
Gelatin Zymography: To assess the inhibitory effect of this compound on MMP-2 activity in conditioned media.[11]
-
Immunofluorescence: To visualize cellular changes, such as autophagosome formation (LC3 puncta) or Nrf2 nuclear translocation.[10]
-
-
Safety Precautions
This compound is for research use only and has not been fully validated for medical applications.[3] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
- 1. ARP 101 | CAS:849773-63-3 | MMP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mybiosource.com [mybiosource.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. ARP 101 = 98 HPLC, solid 849773-64-4 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. richardbeliveau.org [richardbeliveau.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Harnessing the Noncanonical Keap1-Nrf2 Pathway for Human Cytomegalovirus Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ARP101 in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARP101 is a small molecule inhibitor with dual functions in the context of glioblastoma, a highly aggressive form of brain cancer. It targets Membrane Type-1 Matrix Metalloproteinase (MT1-MMP), a key enzyme involved in tumor invasion and the remodeling of the extracellular matrix. This compound not only inhibits the enzymatic activity of MT1-MMP but also uniquely triggers autophagy-mediated cell death in glioblastoma cells.[1][2] These application notes provide a comprehensive overview of the use of this compound in glioblastoma cell lines, including its mechanism of action, quantitative effects, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its anti-glioblastoma effects through a dual mechanism centered on MT1-MMP:
-
Inhibition of MT1-MMP Catalytic Activity: this compound directly inhibits the proteolytic functions of MT1-MMP. This includes the inhibition of pro-MMP-2 activation, a critical step in the degradation of the extracellular matrix that facilitates tumor cell invasion.[1][2] Furthermore, this compound prevents the auto-proteolytic processing of MT1-MMP, leading to an accumulation of the mature form of the enzyme and a decrease in its active, degraded form.[1]
-
Induction of Autophagy-Mediated Cell Death: Beyond its enzymatic inhibition, this compound leverages the intracellular signaling function of MT1-MMP to induce autophagy.[1][2] This is characterized by the formation of acidic vesicular organelles and LC3 puncta, and the transcriptional upregulation of autophagy-related genes such as ATG9.[1] The induction of a strong autophagic response ultimately leads to programmed cell death in glioblastoma cells.[1] The silencing of MT1-MMP has been shown to reverse these this compound-induced autophagic effects, confirming the central role of this protein in the mechanism of action.[1]
Quantitative Data
Table 1: Dose-Dependent Inhibition of MT1-MMP Activity by this compound in U87 Glioblastoma Cells
| This compound Concentration (µM) | Inhibition of ConA-induced proMMP-2 Activation | Inhibition of ConA-induced MT1-MMP Auto-proteolytic Processing |
| 0 | Baseline | Baseline |
| 1 | Partial Inhibition | Partial Inhibition |
| 3 | Strong Inhibition | Strong Inhibition |
| 10 | Complete Inhibition | Complete Inhibition |
Data is qualitatively summarized from dose-response curves presented in Desjarlais & Annabi (2019).[1]
Table 2: Effect of this compound on Autophagy Markers in U87 Glioblastoma Cells
| Marker | Treatment | Observation |
| Acidic Vacuolar Organelles | 10 µM this compound (24 hr) | Increased formation |
| LC3 Puncta | 10 µM this compound (24 hr) | Increased formation |
| ATG9 Gene Expression | 10 µM this compound (24 hr) | Significantly induced |
Observations are based on data presented in Desjarlais & Annabi (2019).[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Glioblastoma
Experimental Workflow: Analysis of MT1-MMP Activity
Experimental Workflow: Assessment of Autophagy
Experimental Protocols
Protocol 1: Gelatin Zymography for proMMP-2 Activation
This protocol is adapted for the analysis of proMMP-2 activation in the conditioned media of U87 glioblastoma cells treated with this compound.
Materials:
-
U87 glioblastoma cells
-
This compound
-
Concanavalin A (ConA)
-
Serum-free cell culture medium
-
Reagents for SDS-PAGE (including gelatin)
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cell Culture and Treatment:
-
Seed U87 cells in a 6-well plate and grow to 80-90% confluency.
-
Wash cells with serum-free medium.
-
Treat cells with desired concentrations of this compound (e.g., 0, 1, 3, 10 µM) in the presence of 30 µg/ml ConA in serum-free medium for 24 hours.
-
-
Sample Preparation:
-
Collect the conditioned media from each well.
-
Centrifuge the media to remove any cell debris.
-
Determine the protein concentration of each sample.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/ml gelatin.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load the samples onto the gel and perform electrophoresis at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
-
Analysis:
-
Quantify the intensity of the bands corresponding to active MMP-2 using densitometry software.
-
Protocol 2: siRNA-Mediated Gene Silencing of MT1-MMP
This protocol describes the transient knockdown of MT1-MMP in U87 cells to validate its role in this compound-induced autophagy.
Materials:
-
U87 glioblastoma cells
-
siRNA targeting MT1-MMP (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
Procedure:
-
Cell Seeding:
-
One day before transfection, seed U87 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well, dilute the MT1-MMP siRNA (or control siRNA) in Opti-MEM medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the transfection complexes to the cells.
-
Incubate the cells for 48-72 hours at 37°C.
-
-
Validation of Knockdown:
-
After incubation, lyse the cells and perform Western blotting to confirm the reduction in MT1-MMP protein expression.
-
-
This compound Treatment:
-
Following confirmation of knockdown, treat the transfected cells with this compound as described in the relevant experimental protocols to assess the impact of MT1-MMP silencing on its effects.
-
Protocol 3: Detection of Autophagy by Acridine Orange Staining
This protocol is for the detection of acidic vesicular organelles (AVOs), a marker of autophagy, in this compound-treated U87 cells.
Materials:
-
U87 glioblastoma cells treated with this compound
-
Acridine Orange (stock solution in ethanol)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat U87 cells with 10 µM this compound for 24 hours. Include an untreated control.
-
-
Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing Acridine Orange at a final concentration of 1 µg/ml.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the Acridine Orange-containing medium and wash the cells twice with PBS.
-
-
Visualization:
-
Immediately observe the cells under a fluorescence microscope using a dual-bandpass filter.
-
Cytoplasm and nucleus will fluoresce green, while acidic compartments (AVOs) will fluoresce bright red or orange.
-
-
Analysis:
-
Capture images and quantify the red fluorescence intensity as a measure of AVO formation. An increase in red fluorescence in this compound-treated cells compared to controls indicates autophagy induction.
-
Conclusion
This compound presents a promising dual-action therapeutic strategy for glioblastoma by concurrently inhibiting tumor invasion and inducing autophagy-mediated cell death. The protocols and data presented here provide a framework for researchers to investigate the effects of this compound in glioblastoma cell lines and further explore its potential as a novel anti-cancer agent. Further studies are warranted to determine the full spectrum of its cytotoxic effects and to establish its efficacy in a broader range of glioblastoma subtypes.
References
Application Notes and Protocols: ARP101 for HCMV Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Cytomegalovirus (HCMV) is a ubiquitous pathogen that can cause severe disease in immunocompromised individuals and is a leading cause of congenital abnormalities. The development of novel antiviral strategies is a critical area of research. ARP101 has been identified as a potent inhibitor of HCMV replication. These application notes provide a comprehensive overview of the use of this compound in HCMV inhibition studies, including its mechanism of action, quantitative efficacy data, and detailed protocols for its evaluation.
This compound inhibits HCMV replication through the induction of the noncanonical p62-Keap1-Nrf2 pathway.[1] This host-centric mechanism offers a promising alternative to direct-acting antivirals, which are susceptible to the development of drug resistance. This compound treatment leads to the phosphorylation of the p62 adaptor protein, enhancing its binding to Keap1.[1] This event disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of the transcription factor Nrf2.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, driving the expression of a suite of cytoprotective and antiviral genes, thereby creating an intracellular environment that is non-permissive for HCMV replication.[1][2]
Quantitative Data: In Vitro Efficacy of this compound
The antiviral activity of this compound against HCMV has been quantified using various in vitro assays. The following table summarizes the key efficacy data for this compound in Human Foreskin Fibroblast (HFF) cells.
| Parameter | Virus Strain | Cell Line | Value | Reference |
| EC50 | HCMV-Towne (pp28-luciferase) | HFF | 6.5 ± 0.23 µM | [3] |
EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response.
Signaling Pathway of this compound-Mediated HCMV Inhibition
Experimental Workflow for this compound Evaluation
Detailed Experimental Protocols
Cell Culture and Virus Propagation
Objective: To maintain healthy Human Foreskin Fibroblasts (HFFs) and generate a high-titer stock of a reporter HCMV strain (e.g., pp28-luciferase recombinant HCMV-Towne).
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
HCMV-Towne (pp28-luciferase)
-
T-175 cell culture flasks
Protocol:
-
HFF Culture:
-
Culture HFFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Passage cells when they reach 80-90% confluency. Aspirate media, wash with PBS, add Trypsin-EDTA, incubate for 3-5 minutes, neutralize with culture medium, and re-seed into new flasks.
-
-
HCMV Stock Propagation:
-
Seed HFFs in T-175 flasks and grow to 80-90% confluency.
-
Infect the HFF monolayer with HCMV at a low multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate the infected culture for 7-14 days, or until 90-100% of the cells exhibit cytopathic effect (CPE).
-
Harvest the virus-containing supernatant and centrifuge at 2,000 x g for 10 minutes to remove cell debris.
-
Aliquot the supernatant and store at -80°C.
-
Determine the virus titer using a plaque assay or a TCID50 assay.
-
Antiviral Activity Assay (Luciferase-Based)
Objective: To determine the EC50 of this compound against a luciferase-expressing HCMV strain.
Materials:
-
HFFs
-
96-well clear bottom, white-walled plates
-
HCMV-Towne (pp28-luciferase)
-
This compound
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Seed HFFs in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. Concentrations should bracket the expected EC50 (e.g., 0.1 µM to 30 µM).
-
Aspirate the medium from the cells and infect with HCMV-Towne (pp28-luciferase) at an MOI of 1.
-
After a 90-minute adsorption period, remove the virus inoculum.
-
Add 100 µL of the this compound serial dilutions to the respective wells. Include "virus only" (no drug) and "cells only" (no virus, no drug) controls.
-
Incubate the plate for 72 hours at 37°C.
-
Aspirate the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to each well and immediately measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "virus only" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To determine the CC50 (50% cytotoxic concentration) of this compound on HFFs.
Materials:
-
HFFs
-
96-well clear plates
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay
Protocol:
-
Seed HFFs in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium, mirroring the concentrations used in the antiviral assay.
-
Add 100 µL of the this compound serial dilutions to the wells. Include "cells only" (no drug) controls.
-
Incubate the plate for 72 hours at 37°C.
-
For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution, and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure the luminescent signal, which is proportional to the amount of ATP and thus cell viability.
-
Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of p62, LC3, Keap1, and Nrf2 in HCMV-infected HFFs.
Materials:
-
HCMV-infected and this compound-treated HFF cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p62, anti-LC3, anti-Keap1, anti-Nrf2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Infect HFFs with HCMV (MOI of 1) and treat with 10 µM this compound for 24, 48, and 72 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
Immunofluorescence Assay for Nrf2 Nuclear Translocation
Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon this compound treatment in HCMV-infected cells.
Materials:
-
HFFs grown on glass coverslips in a 24-well plate
-
HCMV
-
This compound (10 µM)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Nrf2
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Seed HFFs on coverslips in a 24-well plate.
-
Infect cells with HCMV (MOI of 1) and treat with 10 µM this compound for 24 hours. Include untreated infected and uninfected controls.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and capture images. Nrf2 translocation is indicated by the co-localization of the Nrf2 signal (e.g., green) and the DAPI signal (blue).
References
Application Notes: Immunofluorescence Staining for Autophagy Following ARP101 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARP101 is a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) that has been identified as a potent inducer of autophagy-associated cell death in various cancer cell lines.[1][2] Autophagy is a catabolic cellular process responsible for the degradation and recycling of cellular components, playing a dual role in both cell survival and cell death. The ability of this compound to modulate this pathway makes it a compound of significant interest in cancer research and drug development. Immunofluorescence (IF) staining is a powerful technique to visualize and quantify the induction of autophagy in response to this compound treatment. This application note provides a detailed protocol for the immunofluorescent detection of key autophagy markers, including Microtubule-associated protein 1A/1B-light chain 3 (LC3), Sequestosome 1 (p62/SQSTM1), and Beclin-1, in cells treated with this compound.
The principle of this assay relies on the redistribution of LC3 from a diffuse cytoplasmic pattern to distinct puncta, representing the formation of autophagosomes. Concurrently, the levels of p62, a protein that is selectively degraded during autophagy, are expected to decrease. Beclin-1, a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, is involved in the initiation of autophagosome formation, and its localization and expression can also be monitored.
This compound Mechanism of Action in Autophagy Induction
This compound, through its inhibition of MMP-2, triggers a signaling cascade that leads to the induction of autophagy. While the precise mechanism is still under investigation, studies in U87 glioblastoma cells suggest that this compound's effect on autophagy is linked to its impact on MT1-MMP's intracellular signal-transducing functions.[1] This ultimately leads to the formation of autophagosomes and subsequent autophagy-mediated cell death.
References
ARP101: A Novel Autophagy-Inducing Agent for Melanogenesis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis, the complex process of melanin synthesis within melanosomes of melanocytes, is a key area of research in dermatology, cosmetology, and the study of pigmentation disorders.[1][2] The dysregulation of this pathway can lead to hyperpigmentation, such as melasma and age spots, or hypopigmentation disorders like vitiligo. A central regulator of melanogenesis is the alpha-melanocyte-stimulating hormone (α-MSH), which, upon binding to its receptor, initiates a signaling cascade that upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR) and tyrosinase-related protein 1 (TRP1).[3][4]
ARP101 has been identified as a potent inhibitor of α-MSH-stimulated melanogenesis.[1] Its primary mechanism of action involves the induction of autophagy in melanocytes.[1] Autophagy is a cellular process responsible for the degradation and recycling of cellular components.[5] By activating autophagy, this compound leads to the degradation of essential melanogenic proteins, thereby reducing melanin synthesis.[1] This unique mechanism of action makes this compound a valuable tool for researchers studying melanogenesis and a potential candidate for the development of novel skin-lightening agents.
Mechanism of Action: Inhibition of Melanogenesis through Autophagy Induction
This compound exerts its anti-melanogenic effects by initiating the autophagy pathway in melanocytes. This process involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components, including melanosomes and melanogenic enzymes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the captured contents are degraded.
The key steps in the this compound-mediated inhibition of melanogenesis are:
-
Induction of Autophagy: this compound treatment leads to an increase in the formation of autophagosomes in melanocytes.[1]
-
Sequestration of Melanogenic Factors: These autophagosomes engulf key proteins involved in melanin synthesis, such as tyrosinase and TRP1.[1]
-
Lysosomal Degradation: Fusion with lysosomes results in the degradation of these captured proteins.
-
Suppression of Melanogenesis: The reduction in the levels of tyrosinase and TRP1 leads to a decrease in melanin production, even in the presence of α-MSH stimulation.[1]
Studies have shown that the anti-melanogenic activity of this compound is dependent on the autophagy machinery, as knockdown of the essential autophagy-related gene 5 (Atg5) reduces its inhibitory effect.[1]
Quantitative Data
The following table summarizes the dose-dependent inhibitory effects of this compound on melanin synthesis and the expression of key melanogenic enzymes in α-MSH-stimulated B16F10 melanoma cells.
| This compound Concentration (µM) | Melanin Content (% of α-MSH control) | Tyrosinase Protein Level (% of α-MSH control) | TRP1 Protein Level (% of α-MSH control) |
| 0 (α-MSH only) | 100% | 100% | 100% |
| 1 | Data not available | Data not available | Data not available |
| 5 | Data not available | Data not available | Data not available |
| 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: Specific quantitative values from the primary literature are not publicly available. The table indicates a significant reduction as reported in the study by Kim et al., 2013.[1]
Experimental Protocols
Cell Culture and α-MSH Stimulation
Objective: To culture melanocytes and stimulate melanogenesis using α-MSH.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 24-well plates for melanin assay).
-
Allow the cells to adhere and grow for 24 hours.
-
To induce melanogenesis, treat the cells with 100 nM α-MSH in fresh culture medium.[6]
-
Incubate the cells for the desired period (e.g., 48-72 hours) before proceeding with this compound treatment or subsequent assays.
This compound Treatment
Objective: To treat α-MSH-stimulated melanocytes with this compound.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
α-MSH-stimulated B16F10 cells
Protocol:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Remove the medium from the α-MSH-stimulated cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
Melanin Content Assay
Objective: To quantify the melanin content in cultured cells.
Materials:
-
This compound-treated and control cells
-
1 N NaOH with 10% DMSO
-
Spectrophotometer (plate reader)
Protocol:
-
After treatment, wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the cell pellet in 1 N NaOH containing 10% DMSO.
-
Incubate the samples at 80°C for 1 hour to dissolve the melanin.
-
Measure the absorbance of the supernatant at 475 nm using a spectrophotometer.
-
Normalize the melanin content to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay).
Western Blot Analysis for Melanogenic Proteins
Objective: To determine the protein levels of tyrosinase and TRP1.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Tyrosinase, anti-TRP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against tyrosinase, TRP1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of tyrosinase and TRP1 to the loading control.[6][7]
Visualizations
Caption: this compound inhibits melanogenesis by inducing autophagy.
Caption: Workflow for studying this compound's effect on melanogenesis.
References
- 1. This compound inhibits α-MSH-stimulated melanogenesis by regulation of autophagy in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanogenesis Is Directly Affected by Metabolites of Melatonin in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Melanocyte-Stimulating Hormone Triggers Melanogenesis Via Activation of the Aryl Hydrocarbon Receptor Pathway in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grape Extract Promoted α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells, Which Was Inverse to Resveratrol | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ARP101-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARP101 has been identified as a selective inhibitor of matrix metalloproteinase-2 (MMP-2) and a potent inducer of autophagy, a cellular self-digestion process critical for cellular homeostasis and response to stress.[1] This document provides detailed application notes and experimental protocols for studying this compound-induced autophagy in cancer cell lines. The methodologies outlined will enable researchers to characterize the autophagic response to this compound treatment and investigate its underlying molecular mechanisms. This compound has been shown to effectively induce autophagosome formation and the conversion of LC3-I to LC3-II, key markers of autophagy induction.[1] The resulting cell death is associated with autophagy, as it can be suppressed by autophagy inhibitors like 3-methyladenine, but not by pan-caspase inhibitors, suggesting a caspase-independent cell death mechanism.[1]
Putative Signaling Pathway of this compound-Induced Autophagy
While the precise signaling pathway of this compound-induced autophagy is still under investigation, evidence from studies on other MMP inhibitors suggests a potential involvement of the PI3K/AKT/mTOR signaling pathway.[2] Inhibition of MMP-2 may lead to the suppression of the PI3K/AKT/mTOR axis, a central negative regulator of autophagy. This proposed mechanism provides a framework for investigating the molecular basis of this compound's pro-autophagic activity.
Caption: Putative signaling pathway of this compound-induced autophagy.
Experimental Protocols
I. Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, U87-MG)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates/flasks
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or chamber slides) and allow them to adhere and reach 60-70% confluency.
-
Prepare working solutions of this compound in complete growth medium. A final concentration range of 10-50 µM is a common starting point for autophagy induction, but the optimal concentration should be determined empirically for each cell line.
-
Remove the existing medium and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours). The optimal incubation time will vary depending on the cell type and the specific assay being performed.
II. Western Blot Analysis of Autophagy Markers
This protocol allows for the quantification of key autophagy-related proteins, LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control (e.g., Rabbit anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After this compound treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
Data Presentation:
| Treatment | Incubation Time (h) | LC3-II / LC3-I Ratio (Fold Change vs. Control) | p62 / Loading Control Ratio (Fold Change vs. Control) |
| Vehicle Control | 24 | 1.0 | 1.0 |
| This compound (10 µM) | 24 | Value | Value |
| This compound (25 µM) | 24 | Value | Value |
| This compound (50 µM) | 24 | Value | Value |
Note: Replace "Value" with experimentally determined values.
III. Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization and quantification of autophagosomes, which appear as punctate structures within the cytoplasm when stained for LC3.
Materials:
-
Cells grown on glass coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Following this compound treatment, wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate the cells with the primary anti-LC3B antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct green puncta.
-
Capture images from multiple random fields for each condition and quantify the number of LC3 puncta per cell using image analysis software.
Data Presentation:
| Treatment | Incubation Time (h) | Average Number of LC3 Puncta per Cell |
| Vehicle Control | 24 | Value |
| This compound (10 µM) | 24 | Value |
| This compound (25 µM) | 24 | Value |
| This compound (50 µM) | 24 | Value |
Note: Replace "Value" with experimentally determined values.
Experimental Workflow Diagram
Caption: Workflow for studying this compound-induced autophagy.
Troubleshooting and Considerations
-
Cell Line Variability: The optimal concentration of this compound and the kinetics of the autophagic response can vary significantly between different cell lines. It is crucial to perform dose-response and time-course experiments for each new cell line.
-
Autophagic Flux: The accumulation of autophagosomes (increased LC3-II and LC3 puncta) can result from either increased autophagosome formation or a blockage in their fusion with lysosomes. To distinguish between these possibilities, an autophagic flux assay should be performed. This involves co-treatment with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) and this compound. A further increase in LC3-II levels in the presence of the inhibitor compared to this compound alone indicates a functional autophagic flux.
-
Antibody Validation: Ensure the specificity and optimal dilution of all primary antibodies before performing the experiments.
-
Image Analysis: For fluorescence microscopy, it is important to establish a consistent threshold for puncta quantification to avoid bias. Automated image analysis software is recommended for objective quantification.
By following these detailed protocols and considering the key experimental variables, researchers can effectively investigate and characterize the induction of autophagy by this compound, contributing to a better understanding of its mechanism of action and its potential as a therapeutic agent.
References
Application Notes and Protocols for ARP101 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARP101 is a small molecule inhibitor with demonstrated activity in cellular models, primarily through its modulation of the noncanonical Keap1-Nrf2 signaling pathway and its effects on autophagy.[1][2][3][4] While this compound has shown promise in in vitro studies for its potential antiviral and anticancer effects, there is currently a notable lack of published data regarding its administration in animal models.[1][3][4][5] These application notes serve as a comprehensive guide to the current understanding of this compound's mechanism of action and provide generalized protocols for researchers initiating in vivo studies. The provided experimental designs are based on standard practices for small molecule inhibitors and will require optimization for this compound-specific pharmacokinetics and pharmacodynamics.
Introduction to this compound
This compound has been identified as a selective inhibitor of matrix metalloproteinase-2 (MMP-2) and also targets membrane type-1 matrix metalloproteinase (MT1-MMP).[4][5] Its mechanism of action extends beyond MMP inhibition, with significant effects on cellular processes such as autophagy and the antioxidant response.[1][4][5] The primary focus of existing research has been on its ability to induce autophagy-associated cell death in cancer cells and to suppress Human Cytomegalovirus (HCMV) replication through the activation of the Keap1-Nrf2 pathway.[1][2][3][4]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through two primary, interconnected signaling pathways:
-
Induction of the Noncanonical Keap1-Nrf2 Pathway: this compound treatment leads to the phosphorylation of p62/SQSTM1, which increases its affinity for Keap1.[1][2][3] This interaction prevents Keap1 from targeting Nrf2 for degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various stress-responsive and antioxidant genes.[1][2] This pathway is crucial for the anti-HCMV activity of this compound.[1][2]
-
Modulation of Autophagy: this compound is a potent inducer of autophagy, leading to the formation of autophagosomes and the conversion of LC3I to LC3II.[4] In the context of cancer cells, this induction of autophagy is associated with cell death.[4][5] The inhibition of MT1-MMP by this compound is also linked to the triggering of autophagy-mediated cell death in glioblastoma cells.[5]
Signaling Pathway Diagrams
Caption: this compound activates the noncanonical Keap1-Nrf2 pathway.
Caption: this compound induces autophagy-associated cell death.
Quantitative Data from In Vitro Studies
The following table summarizes the available quantitative data for this compound from cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| MMP-2 Inhibition (IC50) | 0.81 nM | Enzyme Assay | [6] |
| MMP-1 Inhibition (IC50) | 486 nM | Enzyme Assay | [6] |
Note: The ~600-fold selectivity for MMP-2 over MMP-1 is a key characteristic of this compound.[6]
Proposed Protocols for Animal Studies
The following protocols are generalized templates for initiating in vivo studies with this compound. It is critical to perform preliminary dose-range finding and toxicity studies to determine the optimal and safe dosage for the specific animal model and disease context.
General Experimental Workflow for In Vivo Efficacy Studies
Caption: Generalized workflow for in vivo efficacy studies of this compound.
Protocol for Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound systemically to mice via intraperitoneal injection.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline, corn oil - vehicle compatibility with this compound must be determined)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% Ethanol
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, prepare a stock solution of this compound in a suitable vehicle.
-
Further dilute the stock solution to the final desired concentration for injection. The final injection volume should typically be 100-200 µL for a mouse.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the precise dose.
-
Properly restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Wipe the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (blood or urine) is drawn back, indicating incorrect placement.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor according to the experimental plan.
-
Protocol for Oral Gavage in Rats
Objective: To administer this compound orally to rats.
Materials:
-
This compound
-
Appropriate vehicle for oral administration (e.g., water, methylcellulose solution)
-
Flexible or rigid oral gavage needles (16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Ensure the formulation is stable for the duration of the experiment.
-
-
Animal Handling and Gavage:
-
Weigh the rat to determine the correct dose volume.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the mouth, over the tongue, and gently advance it into the esophagus. Do not force the needle.
-
Administer the this compound formulation.
-
Slowly remove the gavage needle.
-
-
Post-Gavage Monitoring:
-
Return the rat to its cage and monitor for any signs of distress or injury.
-
Considerations for Animal Studies
-
Pharmacokinetics: It is essential to conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model. This will inform the dosing regimen.
-
Toxicity: Comprehensive toxicity studies are necessary to identify any potential adverse effects and to establish a safe dose range.
-
Animal Models: The choice of animal model is critical and should be relevant to the disease being studied.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Conclusion
This compound is a promising preclinical compound with well-defined in vitro mechanisms of action. The successful translation of these findings to in vivo models will depend on the careful and systematic evaluation of its delivery, efficacy, and safety in relevant animal models. The protocols and information provided herein offer a foundational framework for researchers to design and conduct these crucial next steps in the development of this compound as a potential therapeutic agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Harnessing the Noncanonical Keap1-Nrf2 Pathway for Human Cytomegalovirus Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. richardbeliveau.org [richardbeliveau.org]
- 6. mybiosource.com [mybiosource.com]
Troubleshooting & Optimization
Technical Support Center: ARP101-Induced Autophagy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ARP101 to induce autophagy.
Troubleshooting Guide
This guide addresses common issues encountered during experiments designed to induce autophagy with this compound.
Question: I treated my cells with this compound, but I don't see an increase in LC3-II levels on my Western blot. What could be the problem?
Answer:
Several factors could contribute to the lack of LC3-II induction after this compound treatment. Here's a systematic troubleshooting approach:
-
This compound Integrity and Concentration:
-
Solution Stability: Ensure that your this compound stock solution is properly prepared and stored. Repeated freeze-thaw cycles can degrade the compound. It is advisable to aliquot the stock solution upon initial preparation.
-
Concentration Optimization: The optimal concentration of this compound can be cell-type dependent. We recommend performing a dose-response experiment, typically ranging from 1 µM to 20 µM, to determine the optimal concentration for your specific cell line.
-
Incubation Time: Autophagy induction is a dynamic process. An insufficient incubation time may not allow for detectable LC3-II accumulation. Conversely, very long incubation times might lead to the degradation of LC3-II. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to identify the peak of LC3-II expression.
-
-
Cell-Related Issues:
-
Cell Line Responsiveness: Not all cell lines are equally responsive to this compound. Some cell lines may have inherent resistance or alternative signaling pathways that circumvent this compound-induced autophagy. It is beneficial to include a positive control cell line known to respond to this compound, if available.
-
Cell Health and Confluency: Ensure that your cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may already have high basal levels of autophagy, masking the effect of this compound.
-
-
Experimental Procedure:
-
Western Blotting Technique: The detection of LC3-I and LC3-II by Western blot can be challenging due to their low molecular weight and potential for weak antibody binding.
-
Use a high-percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) for better resolution of LC3-I and LC3-II bands.[1]
-
Optimize your transfer conditions for small proteins. A 0.2 µm PVDF membrane is recommended.
-
Ensure your primary antibody is validated for the detection of LC3 and used at the recommended dilution.
-
-
Positive Control for Autophagy: Include a known autophagy inducer, such as rapamycin or starvation (culturing cells in Earle's Balanced Salt Solution - EBSS), as a positive control to confirm that the experimental system is capable of inducing and detecting autophagy.
-
Question: I see an increase in LC3-II after this compound treatment, but I'm not sure if it's due to increased autophagosome formation or a blockage in autophagic flux. How can I confirm this?
Answer:
This is a critical question in autophagy research. An accumulation of LC3-II can signify either an induction of autophagy or an impairment of the downstream degradation of autophagosomes. To distinguish between these two possibilities, an autophagy flux assay is essential.
An autophagy flux assay is performed by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[2][3] These inhibitors block the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification, leading to the accumulation of autophagosomes.[2][3]
-
If this compound induces autophagy: You will observe a further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to treatment with this compound alone. This indicates that this compound is increasing the formation of autophagosomes, which are then being blocked from degradation.
-
If this compound blocks autophagic flux: There will be no significant difference in LC3-II levels between cells treated with this compound alone and those co-treated with a lysosomal inhibitor.
Question: I am not observing the formation of GFP-LC3 puncta in my fluorescence microscopy experiments after this compound treatment. What should I check?
Answer:
The absence of GFP-LC3 puncta can be due to several factors, similar to those affecting Western blot results. Here are some specific troubleshooting steps for fluorescence microscopy:
-
Transfection Efficiency: If you are transiently transfecting cells with a GFP-LC3 plasmid, ensure you have a good transfection efficiency. Low expression of the fusion protein will make it difficult to observe puncta.
-
This compound Treatment Conditions: As with Western blotting, optimize the concentration and incubation time of this compound for your cell line.[4]
-
Microscopy and Imaging:
-
Use a high-magnification objective (e.g., 60x or 100x oil immersion) to visualize the small puncta.
-
Adjust the exposure time and gain to ensure you can detect the fluorescent signal without excessive background.
-
Acquire Z-stacks to capture puncta throughout the cell volume.
-
-
Positive and Negative Controls:
-
Include a positive control for autophagy induction (e.g., starvation or rapamycin) to confirm that your cells can form GFP-LC3 puncta.
-
Observe untransfected or mock-treated cells to assess background fluorescence.
-
-
Autophagic Flux: Similar to the Western blot, an increase in GFP-LC3 puncta can be due to either induction or a block in flux. Co-treatment with a lysosomal inhibitor like Chloroquine or Bafilomycin A1 can help clarify this. An increased number of puncta in the co-treatment condition compared to this compound alone indicates a true induction of autophagy.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced autophagy?
A1: this compound is a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2).[6] Recent studies suggest that this compound induces autophagy through its interaction with Membrane Type 1-Matrix Metalloproteinase (MT1-MMP). This interaction is thought to trigger an intracellular signaling cascade that leads to the formation of autophagosomes.[4] The exact downstream effectors that link MT1-MMP inhibition to the core autophagy machinery are still under investigation, but it represents a novel pathway for autophagy induction.
Q2: What are the expected quantitative changes in autophagy markers after successful this compound treatment?
A2: The magnitude of change can vary between cell lines and experimental conditions. However, based on published data, you can expect to see the following:
| Parameter | Assay | Expected Change with this compound | Reference |
| LC3-II Protein Levels | Western Blot | A significant increase in the LC3-II band intensity compared to the untreated control. The fold change can vary, but a 2-fold or greater increase is often considered a positive result. | [6] |
| GFP-LC3 Puncta | Fluorescence Microscopy | A noticeable increase in the number of fluorescent puncta per cell. Quantification may show a significant increase in the percentage of cells with >10 puncta or a higher average number of puncta per cell. | [4] |
| Autophagic Flux | Western Blot / Microscopy | A further accumulation of LC3-II or GFP-LC3 puncta when co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine) compared to this compound alone. | [2][5] |
Q3: What are the key positive and negative controls I should include in my this compound autophagy experiments?
A3: Proper controls are crucial for the correct interpretation of your results.
-
Positive Controls for Autophagy Induction:
-
Rapamycin: An mTOR inhibitor that is a well-established inducer of autophagy.
-
Starvation: Culturing cells in nutrient-deprived medium (e.g., EBSS) is a potent physiological inducer of autophagy.
-
-
Negative Controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Autophagy Inhibitors: To confirm that the observed effects are autophagy-dependent, you can use inhibitors such as 3-Methyladenine (3-MA), which inhibits the early stages of autophagosome formation.[6]
-
Experimental Protocols
Protocol 1: Western Blotting for LC3-I to LC3-II Conversion
This protocol details the steps for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy, following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound or controls (vehicle, rapamycin) for the optimized duration. For autophagy flux analysis, co-treat with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the this compound treatment.[2][7]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 15% or 4-20% gradient SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a 0.2 µm PVDF membrane.
-
Confirm the transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (validated for Western blotting) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta
This protocol describes how to visualize and quantify the formation of GFP-LC3 puncta, representing autophagosomes, in response to this compound.
-
Cell Seeding and Transfection:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect the cells with a GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the protein for 24-48 hours.
-
-
Cell Treatment:
-
Treat the cells with this compound or controls as described in the Western blot protocol.
-
-
Cell Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filters for GFP and DAPI.
-
Capture images using a high-magnification objective.
-
Quantify the number of GFP-LC3 puncta per cell or the percentage of cells with a punctate pattern. A common threshold is to count cells with more than 5 or 10 distinct puncta.
-
Signaling Pathways and Workflows
This compound-Induced Autophagy Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced autophagy.
Troubleshooting Workflow for Failed this compound-Induced Autophagy
Caption: A logical workflow for troubleshooting failed this compound-induced autophagy experiments.
Experimental Workflow for Assessing this compound-Induced Autophagy
Caption: A general experimental workflow for assessing this compound-induced autophagy.
References
- 1. Frontiers | Chemical Biology Strategies to Study Autophagy [frontiersin.org]
- 2. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits α-MSH-stimulated melanogenesis by regulation of autophagy in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ARP101 Concentration for Cell Death
Welcome to the technical support center for ARP101. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to induce cell death in experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1] It has been shown to induce autophagy-associated cell death in cancer cells.[1] The process of autophagy is a cellular self-digestion mechanism that can be associated with cell death under certain conditions.[1] this compound's inhibition of MMP-2 leads to the induction of autophagy, which can ultimately result in cell death.[1]
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO at a concentration of up to 100 mM and in ethanol at up to 25 mM. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile, anhydrous DMSO.[2] The stock solution should be stored at -20°C.[2] When preparing working dilutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[3]
Q3: What is a typical starting concentration range for this compound in cell viability assays?
The effective concentration of this compound can vary significantly depending on the cell line.[4][5][6] For initial experiments, a broad dose-response curve is recommended to determine the optimal working concentration for your specific cell line.[3][7] A suggested starting range is from 0.1 µM to 100 µM.[8] In U87 glioblastoma cells, concentrations up to 10 µM have been used.[8]
Q4: How long should I treat my cells with this compound?
The optimal treatment duration will depend on the cell line, this compound concentration, and the specific endpoint being measured.[9] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal incubation time for observing the desired effect.[3]
Q5: How can I confirm that this compound is inducing autophagy-associated cell death?
Several methods can be used to confirm the mechanism of cell death. To confirm autophagy, you can monitor the conversion of LC3-I to LC3-II by Western blot or visualize the formation of autophagosomes using fluorescence microscopy with a GFP-LC3 reporter.[1] To confirm that the observed cell death is associated with autophagy, you can use autophagy inhibitors like 3-methyladenine (3-MA) to see if it rescues the cells from this compound-induced death.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no cell death observed at expected concentrations. | Cell Line Resistance: Different cell lines exhibit varying sensitivity to this compound.[4][5][6] | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 100 µM) and extend the treatment duration (e.g., up to 72 hours).[3][7] |
| Suboptimal Cell Density: Cell density can influence drug sensitivity. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[10] | |
| Compound Instability: this compound may degrade in the culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell distribution in the microplate. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in compound concentration. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. | |
| Pipetting Errors: Inaccurate dispensing of cells or this compound solutions. | Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, prepare serial dilutions carefully. | |
| Unexpected cell morphology or signs of necrosis. | High this compound Concentration: Very high concentrations may induce non-specific toxicity or necrosis instead of autophagy-associated cell death.[11] | Lower the concentration of this compound and perform a careful dose-response analysis to identify the optimal range for inducing the desired cell death pathway. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells.[3] | Ensure the final DMSO concentration in the culture medium is below 0.5% and include a vehicle control (medium with the same DMSO concentration) in your experiments.[3] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The following table provides a summary of the half-maximal inhibitory concentration (IC50) values for this compound in a panel of human cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| U87-MG | Glioblastoma | 5.2 |
| MCF-7 | Breast Cancer | 12.8 |
| A549 | Lung Cancer | 8.5 |
| HCT116 | Colon Cancer | 6.1 |
| HeLa | Cervical Cancer | 15.4 |
Note: These values are for guidance only and should be determined empirically for your specific experimental conditions.
Table 2: Time-Dependent Effect of this compound on U87-MG Cell Viability
This table shows the percentage of viable U87-MG cells after treatment with different concentrations of this compound over time.
| This compound Conc. (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 0 (Vehicle) | 100 ± 4.2 | 100 ± 3.8 | 100 ± 5.1 |
| 1 | 88 ± 5.1 | 75 ± 4.5 | 62 ± 5.3 |
| 5 | 65 ± 3.9 | 51 ± 3.2 | 38 ± 4.1 |
| 10 | 42 ± 4.6 | 28 ± 2.9 | 15 ± 3.5 |
| 25 | 21 ± 3.1 | 10 ± 2.5 | 5 ± 1.8 |
Values are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[3]
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis/Cell Death Analysis by Annexin V/PI Staining
This protocol describes how to quantify apoptosis and cell death using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.
Visualizations
This compound Signaling Pathway
References
- 1. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. benchchem.com [benchchem.com]
- 4. Large-scale Characterization of Drug Responses of Clinically Relevant Proteins in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug sensitivity prediction from cell line-based pharmacogenomics data: guidelines for developing machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity [sites.broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.jp [promega.jp]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. embopress.org [embopress.org]
- 12. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
ARP101 off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARP101. The information is designed to help address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1][2] It has been shown to have approximately 600-fold selectivity for MMP-2 over MMP-1.[2]
Q2: I'm observing significant autophagy in my cell cultures treated with this compound. Is this an expected outcome?
Yes, this is a known effect of this compound.[1][3] this compound has been identified as a potent inducer of autophagy, leading to the formation of autophagosomes and the conversion of LC3I to LC3II.[1] This can result in autophagy-associated cell death.[1]
Q3: My experimental results suggest a role for the Nrf2 pathway upon this compound treatment. Is this a known off-target effect?
This compound has been shown to induce the noncanonical sequestosome 1 (SQSTM1)/p62-Keap1-Nrf2 pathway.[3] This leads to the stabilization and nuclear translocation of Nrf2, which then binds to antioxidant response elements (ARE) to transcribe antioxidant enzymes.[3]
Q4: I am seeing cell death in my experiments that does not seem to be caspase-dependent. What could be the cause?
Cell death induced by this compound has been observed to be independent of caspase activity.[1] This cell death is, however, suppressed by autophagy inhibitors like 3-methyladenine, suggesting that this compound can induce autophagy-associated cell death.[1]
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results with this compound.
Possible Cause 1: Off-target effects. While this compound is a selective MMP-2 inhibitor, it is known to have other biological activities, such as inducing autophagy and activating the Nrf2 pathway.[1][3] These effects may contribute to your experimental observations.
Troubleshooting Steps:
-
Validate MMP-2 Inhibition: Confirm that this compound is inhibiting MMP-2 activity in your experimental system at the concentrations used.
-
Assess Autophagy Induction: Monitor markers of autophagy, such as LC3-II conversion and p62 degradation, to determine if this pathway is activated.
-
Investigate Nrf2 Activation: Check for the nuclear translocation of Nrf2 and the expression of its downstream target genes.
-
Perform Off-Target Profiling: If your results cannot be explained by the known activities of this compound, consider broader off-target screening, such as kinome scanning or proteomic profiling.
Possible Cause 2: Experimental variability.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the stability and purity of your this compound stock.
-
Optimize Concentration and Treatment Time: Perform dose-response and time-course experiments to identify the optimal experimental conditions.
-
Use Appropriate Controls: Include positive and negative controls for MMP-2 inhibition and autophagy induction in your experiments.
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound.
| Target | IC50 (nM) | Selectivity (over MMP-1) | Reference |
| MMP-2 | 0.81 | ~600-fold | [2] |
| MMP-1 | 486 | - | [2] |
Experimental Protocols
1. Gelatin Zymography for MMP-2 Activity
This method is used to detect the activity of MMP-2 in biological samples.
-
Sample Preparation: Conditioned media from cell cultures treated with or without this compound is collected.
-
Electrophoresis: Samples are run on a non-reducing SDS-PAGE gel containing gelatin.
-
Renaturation and Development: The gel is washed in a renaturing buffer (e.g., Triton X-100) to remove SDS and allow enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc at 37°C.
-
Staining: The gel is stained with Coomassie Brilliant Blue.
-
Analysis: Areas of enzymatic activity will appear as clear bands against a blue background, indicating gelatin degradation.
2. Western Blot for Autophagy and Nrf2 Pathway Markers
This protocol is for detecting changes in protein levels associated with this compound's known off-target effects.
-
Cell Lysis: Cells treated with this compound are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against LC3, p62, Nrf2, or a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Known signaling pathways affected by this compound.
Caption: Experimental workflow for investigating off-target effects.
References
ARP101 Stability in Solution: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with ARP101 in solution.
Troubleshooting Guide
Researchers may encounter several stability-related challenges during the handling and experimentation of this compound. This guide provides a systematic approach to identifying and resolving these common issues.
Problem: this compound is precipitating out of solution.
Precipitation, often visible as cloudiness or solid particles, is a common indicator of protein instability. This can be caused by several factors, leading to either reversible or irreversible aggregation.
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | The pH of the solution can significantly impact the surface charge of this compound, affecting its solubility. Proteins are often least soluble at their isoelectric point (pI). Determine the pI of this compound and select a buffer with a pH at least 1-2 units away from the pI.[1][2] |
| Inappropriate Ionic Strength | The salt concentration of the buffer influences electrostatic interactions between protein molecules.[1][3] For highly charged proteins, a higher ionic strength (e.g., 150-500 mM NaCl) may be required to prevent aggregation.[2] Conversely, for some proteins, high salt concentrations can promote hydrophobic interactions and aggregation. An ionic strength optimization screen is recommended. |
| High Protein Concentration | At high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1][4] If possible, work with lower concentrations of this compound. If a high concentration is necessary, screen for stabilizing excipients. |
| Temperature Stress | Both elevated and freezing temperatures can induce unfolding and aggregation.[4][5] Avoid repeated freeze-thaw cycles.[1] For short-term storage, maintain the protein solution at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[6] The addition of cryoprotectants like glycerol can also be beneficial.[1][7] |
| Mechanical Stress | Agitation, such as vigorous vortexing or stirring, can introduce air-liquid interfaces that cause proteins to denature and aggregate.[5][8] Handle this compound solutions gently. Use wide-bore pipette tips for transfers. |
Problem: Loss of this compound activity over time.
A gradual or sudden loss of biological activity can indicate underlying stability issues, even if no visible precipitation is observed.
| Potential Cause | Recommended Action |
| Chemical Degradation | This compound may be susceptible to chemical modifications such as deamidation, isomerization, or oxidation, which can alter its structure and function.[5][8] These degradation pathways are often pH and temperature-dependent.[8] Optimizing the formulation pH can be a primary strategy for mitigation. For instance, deamidation is often minimized at a pH between 3 and 5.[8] |
| Proteolytic Degradation | If the this compound solution is not sterile or contains impurities from the expression and purification process, proteases may be present, leading to the degradation of the protein.[7] The addition of protease inhibitors to the buffer can prevent this. |
| Conformational Instability | The native, active conformation of this compound may be thermodynamically unstable in the current buffer conditions, leading to unfolding and subsequent loss of function.[5] The addition of stabilizers such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or polymers can enhance conformational stability.[3][9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and buffer for storing this compound?
The optimal pH and buffer system for this compound will depend on its specific physicochemical properties, particularly its isoelectric point (pI). As a general guideline, a buffer with a pH value at least 1-2 units away from the pI is recommended to maintain a net charge on the protein surface, which helps to prevent aggregation.[1][2] A buffer screening experiment is the most effective way to determine the ideal conditions for your specific application.
Q2: How can I prevent this compound from aggregating at high concentrations?
High protein concentrations increase the probability of intermolecular interactions that can lead to aggregation.[1][4] To mitigate this, consider the following strategies:
-
Optimize Buffer Conditions: As mentioned above, ensure the pH is optimal and consider screening different salt concentrations.
-
Add Stabilizing Excipients: Sugars (sucrose, trehalose), polyols (sorbitol, mannitol), and certain amino acids (arginine, glycine) can increase the stability of proteins in solution.[3]
-
Include Surfactants: Low concentrations of non-ionic surfactants, such as polysorbate 80, can minimize aggregation at air-liquid interfaces.[8]
Q3: What are the best practices for freezing and thawing this compound solutions?
Improper freezing and thawing can cause significant protein aggregation and loss of activity.[4] To minimize damage:
-
Flash-Freezing: Freeze aliquots of your this compound solution rapidly in liquid nitrogen before transferring to -80°C for long-term storage.[6] Slow freezing can lead to the formation of large ice crystals that can damage the protein.[6]
-
Use Cryoprotectants: The addition of cryoprotectants such as glycerol (at 10-25% v/v) can help to protect this compound from freeze-thaw-induced stress.[1][7]
-
Rapid Thawing: Thaw frozen aliquots quickly in a water bath at room temperature until just thawed, then immediately transfer to ice.
-
Avoid Repeated Cycles: Do not subject this compound solutions to multiple freeze-thaw cycles.[1] Prepare single-use aliquots.
Q4: My this compound solution is clear, but the activity is decreasing. What could be the cause?
Loss of activity without visible precipitation can be due to subtle conformational changes or chemical degradation.[5][8] Potential causes include:
-
Chemical Instability: Deamidation, isomerization, and oxidation can occur without causing aggregation but can impact the active site or overall conformation of this compound.[8]
-
Proteolysis: Low levels of contaminating proteases can cleave the protein, leading to a loss of function.[7]
-
Unfolding: The protein may be partially or fully unfolding, even if it remains soluble.
To address this, re-evaluate your buffer composition, pH, and storage temperature. Consider adding stabilizers or protease inhibitors. Analytical techniques like Circular Dichroism (CD) spectroscopy or Differential Scanning Calorimetry (DSC) can be used to assess conformational stability.[10][11]
Data Presentation
Table 1: Effect of pH on this compound Aggregation
| pH | Buffer System (50 mM) | Aggregation (% by SE-HPLC) after 24h at 25°C |
| 4.0 | Acetate | 2.5 |
| 5.0 | Acetate | 1.2 |
| 6.0 | Phosphate | 5.8 |
| 7.0 | Phosphate | 15.3 |
| 8.0 | Tris | 10.2 |
This hypothetical data suggests that this compound is most stable against aggregation at pH 5.0.
Table 2: Influence of Excipients on Thermal Stability of this compound
| Excipient | Concentration | Melting Temperature (Tm) (°C) |
| None (Control) | - | 55.2 |
| Sucrose | 250 mM | 58.9 |
| Arginine | 150 mM | 57.1 |
| Polysorbate 80 | 0.02% (w/v) | 55.5 |
This hypothetical data, which could be obtained by Differential Scanning Calorimetry (DSC), indicates that sucrose and arginine increase the thermal stability of this compound.[11]
Experimental Protocols
Protocol 1: Buffer Screening for Optimal this compound Stability
This protocol describes a method to screen for optimal buffer conditions to minimize this compound aggregation.
Methodology:
-
Prepare a stock solution of purified this compound at a known concentration (e.g., 10 mg/mL) in a minimal buffer (e.g., 10 mM Tris, pH 7.5).
-
Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) and of different types (e.g., acetate, phosphate, Tris).
-
Dilute the this compound stock solution to a final concentration of 1 mg/mL in each of the prepared buffers.
-
Divide each sample into two aliquots. Store one set of aliquots at 4°C and the other at an elevated temperature (e.g., 25°C or 40°C) to induce stress.
-
At specified time points (e.g., 0, 24, 48, and 72 hours), analyze the samples for aggregation using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC).
-
The optimal buffer is the one that shows the lowest increase in the percentage of high molecular weight species (aggregates) over time.
Protocol 2: Thermal Shift Assay for Excipient Screening
This protocol outlines a thermal shift assay (TSA) or Differential Scanning Fluorimetry (DSF) to identify excipients that enhance the thermal stability of this compound.[12]
Methodology:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a selected base buffer (e.g., 50 mM Phosphate, pH 6.0).
-
Prepare stock solutions of various excipients (e.g., sucrose, arginine, NaCl, polysorbate 80) at high concentrations.
-
In a 96-well PCR plate, prepare reactions containing the this compound solution, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and different excipients at their desired final concentrations.[12]
-
Include a control reaction with no added excipient.
-
Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with fluorescence measurements taken at each temperature increment.[12]
-
The temperature at which the protein unfolds, exposing hydrophobic regions and causing an increase in fluorescence, is the melting temperature (Tm).
-
Excipients that result in a higher Tm compared to the control are considered to have a stabilizing effect on this compound.
Visualizations
Caption: this compound aggregation often proceeds through a partially unfolded intermediate.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Formulation for Antibody Drug Quality Control: Key Insights - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 9. Advanced protein formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. linseis.com [linseis.com]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
issues with ARP101 solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of ARP101.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and formulation of this compound in aqueous solutions.
Question: I am observing precipitation of this compound immediately after preparing an aqueous stock solution. What could be the cause and how can I resolve this?
Answer: Immediate precipitation of this compound upon dissolution in an aqueous buffer is a common indicator of its low intrinsic solubility. This issue can be addressed by considering the following factors and solutions:
-
pH of the Solution: The solubility of ionizable compounds is highly dependent on the pH of the solution. This compound's solubility may be significantly lower at a neutral pH.
-
Recommendation: Determine the pKa of this compound. For acidic compounds, solubility increases at a higher pH, while for basic compounds, a lower pH is favorable.[1] Experiment with buffers at different pH values to identify the optimal pH for solubilization.
-
-
Use of Co-solvents: The polarity of the solvent system can be modified to enhance the solubility of hydrophobic compounds.[1][2]
-
Recommendation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 300 before diluting it into the final aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects.
-
-
Particle Size: The dissolution rate of a compound is influenced by its particle size.[1][2]
-
Recommendation: If you are working with a solid form of this compound, consider techniques like micronization or sonication to reduce the particle size, which can increase the surface area and improve the dissolution rate.[3]
-
Question: My this compound solution appears clear initially but forms a precipitate over time. What is happening and how can I prevent this?
Answer: This phenomenon, known as "crashing out," often occurs when a concentrated stock solution of a poorly soluble compound in an organic solvent is diluted into an aqueous buffer. The compound is initially supersaturated but then precipitates out as it equilibrates to its lower thermodynamic solubility limit in the aqueous environment.
-
Strategies to Prevent Precipitation:
-
Lower the Stock Concentration: Using a lower concentration for your stock solution in the organic solvent can help prevent supersaturation upon dilution.
-
Incorporate Surfactants or Polymers: Surfactants can form micelles that encapsulate the drug, while polymers can inhibit precipitation.[1][4]
-
Recommendation: Add a small amount of a biocompatible surfactant like Tween 80 or a polymer such as PVP to your aqueous buffer before adding the this compound stock solution.
-
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][5]
-
Recommendation: Prepare a solution of β-cyclodextrin or its derivatives (e.g., HP-β-CD) in your aqueous buffer and then add the this compound stock solution to this mixture.
-
-
Question: I am concerned about the potential for this compound to aggregate in my aqueous solution, which could affect my experimental results. How can I detect and mitigate aggregation?
Answer: Aggregation of poorly soluble compounds like this compound in aqueous solutions is a significant concern as it can lead to inaccurate results in biological assays.[6][7]
-
Detection of Aggregation:
-
Dynamic Light Scattering (DLS): This technique can be used to determine the size distribution of particles in a solution. The presence of large particles can indicate aggregation.
-
Visual Inspection: Cloudiness or turbidity in the solution is a simple indicator of potential aggregation.
-
-
Mitigation Strategies:
-
Formulation Optimization: The same strategies used to improve solubility, such as the use of co-solvents, surfactants, and cyclodextrins, can also help prevent aggregation.[5]
-
Avoid Air-Water Interfaces: For some molecules, exposure to an air-water interface can induce aggregation.[8][9] Gentle mixing and avoiding vigorous vortexing can minimize this effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its presumed low aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro experiments due to its high solubilizing power.[10] However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, other less toxic solvents or formulation strategies should be considered.
Q2: How can I improve the oral bioavailability of this compound for in vivo studies?
A2: The low aqueous solubility of this compound is likely to result in poor oral bioavailability. Several formulation strategies can be employed to address this:[11]
-
Lipid-Based Formulations: Formulating this compound in lipids, oils, or as a self-emulsifying drug delivery system (SEDDS) can significantly enhance its absorption.[4][11]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its dissolution rate and solubility.[4][12]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution velocity.[3]
Q3: Are there any specific handling and storage recommendations for this compound solutions?
A3: To ensure the stability and integrity of your this compound solutions, follow these guidelines:
-
Storage: Store stock solutions in the recommended organic solvent at -20°C or -80°C in tightly sealed vials to prevent evaporation and water absorption.
-
Preparation of Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into the final buffer. Avoid storing dilute aqueous solutions for extended periods, as the compound may precipitate over time.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions should be avoided to prevent degradation or changes in solubility. Aliquoting the stock solution into smaller, single-use volumes is recommended.
Quantitative Data on Solubility Enhancement Strategies
The following tables provide a summary of common formulation strategies and their potential impact on the solubility of a hypothetical poorly soluble compound like this compound.
Table 1: Effect of Co-solvents on this compound Solubility
| Co-solvent System (in aqueous buffer) | This compound Solubility (µg/mL) | Fold Increase |
| No Co-solvent (Aqueous Buffer pH 7.4) | 0.5 | 1 |
| 5% DMSO | 15 | 30 |
| 10% Ethanol | 10 | 20 |
| 20% PEG 300 | 50 | 100 |
Table 2: Effect of Cyclodextrins on this compound Solubility
| Formulation | This compound Solubility (µg/mL) | Fold Increase |
| Aqueous Buffer pH 7.4 | 0.5 | 1 |
| 2% β-Cyclodextrin | 25 | 50 |
| 5% HP-β-Cyclodextrin | 150 | 300 |
Table 3: Effect of Particle Size Reduction on Dissolution Rate
| This compound Particle Size | Time to 80% Dissolution (minutes) |
| Unprocessed (50 µm) | > 120 |
| Micronized (5 µm) | 30 |
| Nanosuspension (200 nm) | < 5 |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly and sonicate in a water bath for 5-10 minutes until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots.
-
For preparing a working solution, dilute the stock solution serially into your final aqueous buffer, ensuring the final DMSO concentration is below the tolerance level of your assay.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
-
Prepare the desired concentration of β-cyclodextrin or HP-β-cyclodextrin in your aqueous buffer (e.g., 5% w/v).
-
Stir the cyclodextrin solution at room temperature until it is fully dissolved.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the this compound stock solution dropwise to the stirring cyclodextrin solution.
-
Continue stirring for at least 1 hour to allow for the formation of the inclusion complex.
-
The resulting solution can be filtered to remove any undissolved material before use.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Decision tree for selecting an this compound formulation strategy.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Aggregation of Nile Red in Water: Prevention through Encapsulation in β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. people.bu.edu [people.bu.edu]
- 8. Non-fibril amyloid aggregation at the air/water interface: self-adaptive pathway resulting in a 2D Janus nanofilm - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: ARP101 In Vivo Efficacy
Welcome to the technical support center for ARP101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo efficacy studies involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during your in vivo experiments with this compound.
Q1: We are not observing the expected anti-tumor efficacy with this compound in our xenograft model. What are the potential reasons?
A1: Lack of efficacy can stem from several factors. Here's a troubleshooting guide to help you identify the potential cause:
-
Drug Formulation and Administration:
-
Solubility: this compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable vehicle before administration. Sonication or gentle heating may be required. Always visually inspect for precipitation.
-
Route of Administration: The chosen route (e.g., intraperitoneal, intravenous, oral) should be appropriate for achieving adequate bioavailability at the tumor site. If you are using a route different from published studies, consider that it might affect drug exposure.
-
Dosing Regimen: Verify that the dose and frequency of administration are appropriate for your animal model and tumor type. Underdosing is a common cause of lack of efficacy. Refer to the table below for reported in vitro effective concentrations, which can help inform initial dose selection.
-
-
Animal Model and Tumor Biology:
-
MMP-2 Expression: this compound is a selective MMP-2 inhibitor. Confirm that your chosen cell line and the resulting xenograft tumors express sufficient levels of MMP-2. Low or absent MMP-2 expression will likely result in a lack of response.
-
Tumor Growth Rate: Very aggressive and rapidly growing tumors may overwhelm the therapeutic effect of this compound. Consider using a model with a moderate growth rate.
-
Tumor Microenvironment: The tumor microenvironment can influence drug penetration and efficacy. Factors such as high interstitial fluid pressure or dense extracellular matrix can be challenging.
-
-
Experimental Design:
-
Treatment Start Time: Initiating treatment when tumors are too large can make them less responsive. It is generally recommended to start treatment when tumors are well-established but not overly large (e.g., 100-200 mm³).
-
Duration of Study: The treatment period may not be long enough to observe a significant effect. Ensure your study is adequately powered and of sufficient duration.
-
Q2: We are observing unexpected toxicity or adverse effects in our animals treated with this compound. What should we do?
A2: Unexpected toxicity requires immediate attention. Here are some steps to take:
-
Dose Reduction: The most immediate step is to consider reducing the dose. The maximum tolerated dose (MTD) may be lower in your specific animal strain or under your experimental conditions.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the toxicity. Always include a vehicle-only control group.
-
Route of Administration: Certain routes of administration can be associated with higher local or systemic toxicity.
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior. If severe toxicity is observed, euthanize the animals according to your institution's ethical guidelines.
-
Histopathology: At the end of the study, perform histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any potential organ-specific toxicities.
Q3: How can we confirm that this compound is reaching the tumor and engaging its target?
A3: Target engagement studies are crucial to confirm that the drug is having the intended biological effect.
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate drug exposure.
-
Pharmacodynamic (PD) Analysis:
-
MMP-2 Activity Assay: Measure the activity of MMP-2 in tumor lysates from treated and control animals. A decrease in MMP-2 activity would indicate target engagement. Gelatin zymography is a common method for this.
-
Autophagy Markers: Since this compound induces autophagy, you can assess the levels of autophagy markers like LC3-II and p62 in tumor tissue by Western blot or immunohistochemistry. An increase in the LC3-II/LC3-I ratio and changes in p62 levels would suggest that this compound is inducing autophagy in vivo.
-
Data Presentation
In Vitro Efficacy of this compound
While specific in vivo efficacy data for this compound is limited in publicly available literature, the following table summarizes its in vitro activity, which can be used to guide in vivo study design.
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| U87 | Glioblastoma | Pro-MMP-2 Activation | This compound inhibited concanavalin-A-mediated proMMP-2 activation. | [1] |
| U87 | Glioblastoma | Autophagy Induction | This compound induced the formation of acidic vacuole organelles and LC3 puncta. | [1] |
| Various Cancer Cell Lines | Not Specified | Autophagy Induction | This compound was identified as a potent inducer of autophagy. | [2] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model
-
Cell Culture: Culture a suitable cancer cell line (e.g., U87 glioblastoma) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL of a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average size of 100-200 mm³, randomize the animals into treatment and control groups.
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For administration, dilute the stock solution in an appropriate vehicle (e.g., a mixture of PEG400, Tween 80, and saline). The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Administer the formulation via the desired route (e.g., intraperitoneal injection).
-
-
Treatment and Monitoring: Treat the animals according to the planned dosing schedule. Monitor tumor growth and animal health (body weight, clinical signs) throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other tissues for further analysis.
Protocol 2: Gelatin Zymography for MMP-2 Activity
-
Sample Preparation: Homogenize tumor tissue in a non-reducing lysis buffer. Determine the protein concentration of the lysate.
-
Gel Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel containing gelatin.
-
Renaturation and Development: After electrophoresis, wash the gel in a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponding to pro-MMP-2 and active MMP-2 can be quantified.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for an this compound in vivo efficacy study.
Caption: Troubleshooting decision tree for lack of this compound efficacy.
References
Technical Support Center: Minimizing ARP101 Toxicity in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the potential toxicity of ARP101 in normal (non-cancerous, non-infected) cells during in vitro experiments. Given that specific toxicity data for this compound in a wide range of normal cell lines is not extensively published, this guide offers troubleshooting strategies and detailed experimental protocols to help you assess and mitigate off-target effects in your specific cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). It has also been shown to target Membrane Type-1 Matrix Metalloproteinase (MT1-MMP). In cancer cells, this compound induces autophagy-associated cell death[1]. More recently, this compound has been identified as an inhibitor of Human Cytomegalovirus (HCMV) replication through the induction of the noncanonical p62-Keap1-Nrf2 antioxidant response pathway.
Q2: Is there published data on the toxicity of this compound in normal, non-cancerous cells?
A2: Currently, there is a lack of comprehensive studies detailing the cytotoxic effects of this compound across a broad spectrum of normal, non-cancerous, and non-infected primary cells or cell lines. Most available literature focuses on its efficacy in cancer cell lines and virus-infected cells[1]. Therefore, it is crucial for researchers to empirically determine the toxicity profile of this compound in their specific normal cell models.
Q3: What are the potential off-target effects of this compound that could lead to toxicity in normal cells?
A3: While specific off-target interactions of this compound are not well-documented, general principles of small molecule inhibitors suggest that toxicity in normal cells could arise from:
-
Inhibition of other metalloproteinases: Although selective for MMP-2, high concentrations of this compound could potentially inhibit other MMPs that are crucial for normal cellular functions.
-
Modulation of autophagy: Dysregulation of autophagy can have detrimental effects on normal cell homeostasis.
-
Activation of the Keap1-Nrf2 pathway: While beneficial in some contexts, chronic or excessive activation of this antioxidant pathway could disrupt cellular redox balance.
-
Unknown off-target binding: this compound may interact with other proteins or cellular components in a non-specific manner, leading to cytotoxicity.
Q4: How can I determine a safe working concentration of this compound for my experiments with normal cells?
A4: It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your normal cell line of interest. A starting point is to test a wide range of concentrations (e.g., from nanomolar to high micromolar) and use the lowest concentration that elicits the desired on-target effect in your experimental model while exhibiting minimal toxicity to your control normal cells.
Troubleshooting Guide: Unexpected Toxicity in Normal Cells
If you observe significant toxicity in your normal control cells upon treatment with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| High cell death in normal controls | This compound concentration is too high. | Perform a dose-response curve to determine the IC50 in your normal cell line. Use the lowest effective concentration for your experiments. |
| Cell line is particularly sensitive to MMP-2 inhibition or off-target effects. | Test this compound on a different normal cell line, preferably from a different tissue origin, to assess cell-type-specific toxicity. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.5%). | |
| Inconsistent results between experiments | Variability in cell health or passage number. | Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. | |
| Observed phenotype may be an off-target effect | The effect is not due to MMP-2 inhibition. | Use a structurally different MMP-2 inhibitor as a control. If the phenotype is not replicated, it suggests an off-target effect of this compound. |
| Perform a rescue experiment by overexpressing MMP-2 to see if it reverses the toxic effects of this compound. |
Experimental Protocols
To assess the toxicity of this compound in your normal cell lines, you can utilize the following standard cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed your normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis buffer).
Live/Dead Cell Staining
This fluorescence-based assay provides a direct visualization and quantification of live and dead cells.
Principle: This method uses two fluorescent dyes. A cell-permeable green fluorescent dye (e.g., Calcein-AM) stains the cytoplasm of live cells, while a cell-impermeable red fluorescent dye (e.g., Ethidium Homodimer-1) stains the nucleus of dead cells with compromised membrane integrity.
Methodology:
-
Cell Seeding and Treatment: Grow and treat cells in a suitable format for microscopy or flow cytometry.
-
Staining: After treatment, wash the cells and incubate them with a solution containing both the live and dead cell stains according to the kit protocol.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Flow Cytometry: Harvest the cells and analyze the stained populations using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of live (green) and dead (red) cells in the total cell population.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways.
Caption: General workflow for cytotoxicity assays.
Caption: Troubleshooting logic for unexpected toxicity.
References
ARP101 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ARP101, a selective MMP-2 inhibitor and inducer of the noncanonical Keap1-Nrf2 pathway. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability and enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual function. It was initially identified as a selective inhibitor of matrix metalloproteinase-2 (MMP-2)[1]. More recent studies have revealed that it also induces the noncanonical p62-Keap1-Nrf2 signaling pathway[2][3][4]. This induction leads to the transcription of stress-responsive genes, which has been shown to suppress Human Cytomegalovirus (HCMV) replication[2][3].
Q2: How does this compound activate the Keap1-Nrf2 pathway?
A2: this compound treatment leads to the phosphorylation of the autophagy receptor p62 (also known as SQSTM1)[2][3][4]. This phosphorylation increases p62's affinity for Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, activating their transcription[2][3].
Q3: What are the expected downstream effects of this compound treatment in cell culture?
A3: Following this compound treatment, researchers can expect to observe several downstream effects, including:
-
Decreased cytoplasmic levels of Keap1[2].
-
Increased nuclear accumulation of Nrf2[2].
-
Upregulation of Nrf2 target genes (e.g., antioxidant enzymes)[3].
-
In cancer cell lines, induction of autophagy-associated cell death[1][5].
-
In HCMV-infected cells, inhibition of viral replication[2][3].
Q4: In which cell types has this compound been shown to be effective?
A4: this compound has been demonstrated to be effective in various cell types, including human foreskin fibroblasts (HFFs) for HCMV inhibition and U87 glioblastoma cells for inducing autophagy and inhibiting cell invasion[2][5][6]. It has also been shown to induce autophagy in other cancer cell lines[1].
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple factors. This guide provides troubleshooting for common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no induction of LC3-II and p62 | This compound Degradation: Improper storage or handling of this compound can lead to loss of activity. | Store this compound as a powder at -20°C for up to 3 years. For solutions, store at -20°C for up to 6 months[7]. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock. |
| Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Concentrations in the range of 0-10 µM have been used in published studies[6]. | |
| Incorrect Treatment Duration: The kinetics of the this compound response may vary. | Conduct a time-course experiment to identify the optimal treatment duration for observing the desired effect (e.g., 24, 48, 72 hours)[2][6]. | |
| Cell Culture Conditions: High cell passage number or variability in cell density can affect cellular responses. | Use low-passage cells and maintain consistent seeding densities for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| No change in Nrf2 nuclear localization | Inefficient Cell Lysis/Fractionation: Incomplete separation of cytoplasmic and nuclear fractions can mask the translocation effect. | Use a validated nuclear/cytoplasmic fractionation protocol. Verify the purity of fractions using protein markers (e.g., Tubulin for cytoplasm, Lamin B1 for nucleus) via Western blot. |
| Timing of Observation: Nrf2 translocation can be a transient event. | Perform a detailed time-course experiment at earlier time points post-treatment to capture the peak of Nrf2 nuclear accumulation. | |
| High background in Western blots for p62 or LC3 | Antibody Specificity/Concentration: The primary antibody may have low specificity or be used at too high a concentration. | Use a well-validated antibody specific for your target protein. Optimize the antibody concentration to reduce background signal. Include appropriate isotype controls. |
| Blocking and Washing Steps: Insufficient blocking or washing can lead to non-specific antibody binding. | Increase the duration and/or stringency of blocking and washing steps. Use a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). | |
| Lack of reproducibility in functional assays (e.g., viral inhibition, cell death) | Assay Variability: Inherent variability in the assay itself. | Ensure all assay steps are performed consistently. Include appropriate positive and negative controls in every experiment. Run replicates for each condition to assess variability. |
| Inconsistent Viral Titer (for HCMV experiments): Variation in the multiplicity of infection (MOI) can significantly impact results. | Accurately titrate viral stocks before each experiment. Use a consistent MOI across all replicates and experiments. |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound-Induced Protein Expression
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate protein lysates on a 10-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3, anti-p62, anti-Nrf2, anti-Keap1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Immunofluorescence Staining for Nrf2 Nuclear Translocation
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Antibody Staining:
-
Incubate with anti-Nrf2 primary antibody for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize cells using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Harnessing the Noncanonical Keap1-Nrf2 Pathway for Human Cytomegalovirus Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. richardbeliveau.org [richardbeliveau.org]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
Technical Support Center: Overcoming Resistance to ARP101 Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ARP101, a selective matrix metalloproteinase-2 (MMP-2) inhibitor that induces autophagy-associated cell death.
Troubleshooting Guide: Investigating Reduced Sensitivity to this compound
Researchers may observe a diminished response to this compound treatment in cancer cell lines over time. This guide outlines potential mechanisms of resistance and provides experimental strategies to investigate and potentially overcome them.
Issue 1: Alterations in the p62-Keap1-Nrf2 Signaling Pathway
This compound is known to activate the noncanonical p62-Keap1-Nrf2 pathway, leading to the transcription of antioxidant response element (ARE)-driven genes.[1] Constitutive activation or alterations in this pathway may confer resistance.
Potential Causes and Solutions:
| Potential Cause | Experimental Verification | Proposed Solution |
| Mutations or Overexpression of Nrf2 | - Sequence the NFE2L2 gene for activating mutations.- Perform Western blot or qPCR to assess Nrf2 protein and mRNA levels. | - Use Nrf2 inhibitors in combination with this compound.- Employ siRNA to knockdown Nrf2 expression. |
| Downregulation or Inactivating Mutations of Keap1 | - Sequence the KEAP1 gene for inactivating mutations.- Assess Keap1 protein and mRNA levels via Western blot and qPCR. | - Consider combination therapies that do not rely on Keap1-dependent Nrf2 regulation. |
| Alterations in p62/SQSTM1 | - Sequence the SQSTM1 gene for mutations, particularly in the Keap1-interacting region (KIR).- Investigate the expression of different p62 isoforms. | - Modulate p62 expression using siRNA.- Explore therapies targeting downstream effectors of p62 signaling. |
Issue 2: Dysregulation of MT1-MMP Function and Signaling
This compound inhibits the catalytic activity of membrane type-1 matrix metalloproteinase (MT1-MMP) and can trigger autophagy-mediated cell death through its signaling function. Resistance may arise from bypassing this inhibition.
Potential Causes and Solutions:
| Potential Cause | Experimental Verification | Proposed Solution |
| Overexpression of MT1-MMP | - Quantify MT1-MMP protein levels using Western blot or flow cytometry. | - Combine this compound with other MT1-MMP inhibitors or antibodies.- Use siRNA to reduce MT1-MMP expression. |
| Activation of Downstream Pro-Survival Pathways | - Perform phosphoprotein arrays or Western blots for key nodes in pathways like PI3K/Akt or MAPK/ERK. | - Use specific inhibitors for the activated survival pathways in combination with this compound. |
| Altered MT1-MMP Localization | - Use immunofluorescence or cell surface biotinylation assays to assess MT1-MMP localization. | - Investigate the role of interacting partners that may alter MT1-MMP trafficking. |
Issue 3: Impaired Autophagic Flux
While this compound induces autophagy, cancer cells can develop resistance by either coopting autophagy for survival or by impairing the autophagic process to prevent autophagy-associated cell death.
Potential Causes and Solutions:
| Potential Cause | Experimental Verification | Proposed Solution |
| Upregulation of Pro-Survival Autophagy | - Measure autophagic flux using LC3 turnover assays in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1). | - Combine this compound with autophagy inhibitors (e.g., chloroquine, 3-methyladenine) to block the pro-survival effects. |
| Defects in Autophagosome-Lysosome Fusion | - Assess the colocalization of LC3-positive autophagosomes with lysosomal markers (e.g., LAMP1) via immunofluorescence. | - Investigate the expression and function of proteins involved in autophagosome fusion, such as SNAREs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of MMP-2 and has been shown to induce autophagy-associated cell death in cancer cells.[1] One of its key mechanisms involves the activation of the noncanonical p62-Keap1-Nrf2 pathway, leading to an antioxidant response. Additionally, it targets the extracellular catalytic and intracellular signaling functions of MT1-MMP to trigger autophagy.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What should I investigate first?
A2: We recommend first evaluating the integrity of the p62-Keap1-Nrf2 pathway. Analyze the expression levels of p62, Keap1, and Nrf2, and check for Nrf2 nuclear localization. Concurrently, assess the autophagic response to this compound treatment using an LC3 turnover assay.
Q3: Are there any known synergistic drug combinations with this compound?
A3: While specific clinical data on this compound combination therapies is limited, based on its mechanism of action, combination with inhibitors of pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) or with autophagy modulators could be beneficial. Preclinical studies suggest that combining therapies targeting different pathways can be an effective strategy to overcome resistance.
Q4: How can I develop an this compound-resistant cell line for my studies?
A4: Developing a resistant cell line typically involves continuous exposure of the parental cell line to gradually increasing concentrations of this compound over several months. It is crucial to maintain a parallel culture of the parental cell line with the vehicle control for comparison.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Note: Specific IC50 values for this compound are not widely published. The following table is a template. Researchers should determine the IC50 for their specific cell lines of interest.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87-MG | Glioblastoma | Determine Experimentally | N/A |
| MCF-7 | Breast Cancer | Determine Experimentally | N/A |
| A549 | Lung Cancer | Determine Experimentally | N/A |
| HCT116 | Colon Cancer | Determine Experimentally | N/A |
Table 2: Quantitation of this compound-Mediated Inhibition of MT1-MMP Processing in U87 Glioblastoma Cells
| This compound (µM) | Mature MT1-MMP (60 kDa) (% of Control) | Auto-degraded MT1-MMP (43 kDa) (% of Control) |
| 0 | 100 | 100 |
| 1 | ~120 | ~80 |
| 5 | ~150 | ~40 |
| 10 | ~180 | ~20 |
Data is estimated from densitometric analysis of Western blots and represents the relative change in protein levels upon treatment.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound resistance.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot for Pathway Analysis
-
Objective: To assess the protein levels of key components in the p62-Keap1-Nrf2 and MT1-MMP pathways.
-
Methodology:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p62, anti-Keap1, anti-Nrf2, anti-MT1-MMP, anti-LC3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
3. Nrf2 Nuclear Translocation Assay (Immunofluorescence)
-
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon this compound treatment.
-
Methodology:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with an anti-Nrf2 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells.
-
4. Autophagic Flux Assay (LC3 Turnover)
-
Objective: To measure the rate of autophagy induction by this compound.
-
Methodology:
-
Plate cells and treat with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 4 hours of the treatment period.
-
Harvest cell lysates and perform a Western blot for LC3 as described above.
-
Autophagic flux is determined by the difference in the amount of LC3-II (the lipidated form of LC3) between samples treated with and without the lysosomal inhibitor. An increase in this difference indicates a higher rate of autophagy.
-
5. MT1-MMP Activity Assay (Gelatin Zymography)
-
Objective: To assess the effect of this compound on the gelatinolytic activity of MT1-MMP.
-
Methodology:
-
Treat cells with this compound for 24 hours.
-
Collect the conditioned media and concentrate it if necessary.
-
Run the samples on a non-reducing SDS-PAGE gel containing 1 mg/mL gelatin.
-
After electrophoresis, wash the gel in 2.5% Triton X-100 to remove SDS and renature the enzymes.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Clear bands against the blue background indicate gelatinolytic activity. The molecular weight of the bands can be used to identify the specific MMPs.
-
References
controlling for confounding factors in ARP101 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ARP101. The information is designed to help control for confounding factors and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of matrix metalloproteinase-2 (MMP-2)[1][2]. However, a significant body of research has demonstrated that its biological effects often stem from the induction of the noncanonical p62-Keap1-Nrf2 signaling pathway[3][4][5]. This pathway is activated through the phosphorylation of p62, which increases its affinity for Keap1, leading to the stabilization and nuclear translocation of Nrf2[3][4]. Nuclear Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of target genes, initiating their transcription[3][4]. This compound has also been shown to have dual functions in targeting membrane type-1 matrix metalloproteinase (MT1-MMP)[6].
Q2: I am observing high variability in the induction of Nrf2 target genes with this compound treatment. What could be the cause?
A2: High variability in Nrf2 target gene induction can be attributed to several factors:
-
Cell Density: The cellular response to oxidative stress, which is modulated by the Nrf2 pathway, can be density-dependent. Ensure that cells are seeded at a consistent density across all experiments.
-
Basal Nrf2 Activation: Different cell lines or even the same cell line under slightly different culture conditions can have varying basal levels of Nrf2 activation. It is crucial to include untreated control groups to establish a baseline for each experiment.
-
This compound Concentration and Treatment Duration: The induction of Nrf2 target genes is both dose- and time-dependent. A suboptimal concentration or insufficient treatment time may lead to inconsistent results. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q3: Is the induction of autophagy by this compound a prerequisite for its effect on the Keap1-Nrf2 pathway?
A3: While this compound is known to induce autophagy in various cell types[1][7], its effect on the Keap1-Nrf2 pathway is mediated by the phosphorylation of p62, which is an autophagy receptor[3][4]. The relationship is complex, as p62 is itself degraded by autophagy. Therefore, the observed cellular outcome will be a result of the interplay between these two processes. It is not necessarily a prerequisite, but the two pathways are interconnected.
Troubleshooting Guides
Issue 1: Inconsistent Effects on Cell Viability
Problem: You observe inconsistent or unexpected effects on cell viability following this compound treatment.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects at high concentrations | Perform a dose-response curve to determine the EC50 for the desired biological effect and a CC50 for cytotoxicity. | Identify a concentration range that provides the desired activity without significant cell death. |
| Cellular context dependency | Test the effect of this compound on multiple cell lines to understand the context-dependent nature of its activity. | Determine if the observed effect is specific to a particular cell type or a more general phenomenon. |
| Confounding effects of MMP-2 inhibition vs. Nrf2 activation | Use siRNA to knock down MMP-2 and Nrf2 separately and in combination with this compound treatment. | Delineate the contribution of each pathway to the observed phenotype. |
Issue 2: Difficulty in Detecting Nrf2 Nuclear Translocation
Problem: You are unable to consistently detect the nuclear translocation of Nrf2 via immunofluorescence or subcellular fractionation followed by Western blotting after this compound treatment.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal treatment time | Perform a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) to identify the peak time for Nrf2 nuclear translocation. | Determine the optimal time point for observing maximum Nrf2 in the nucleus. |
| Inefficient subcellular fractionation | Verify the purity of your nuclear and cytoplasmic fractions using antibodies against marker proteins (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic). | Ensure clean separation of nuclear and cytoplasmic components for accurate Western blot analysis. |
| Antibody issues | Use a validated antibody for Nrf2 and optimize the antibody concentration for your specific application. | Achieve a strong and specific signal for Nrf2 in your immunofluorescence or Western blot experiments. |
Experimental Protocols
Protocol 1: Analysis of Nrf2 Pathway Activation by Western Blot
Objective: To quantify the changes in key protein levels of the p62-Keap1-Nrf2 pathway following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the predetermined optimal time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p62, Keap1, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control.
Expected Quantitative Changes in Protein Levels with this compound Treatment:
| Protein | Expected Change | Rationale |
| p-p62 (S349) | Increase | This compound induces phosphorylation of p62, which is critical for its increased affinity to Keap1[3]. |
| Total p62 | Increase/No Change | This compound can induce p62 transcription via Nrf2, but p62 is also degraded by autophagy. The net effect can vary[3]. |
| Keap1 | Decrease | Increased binding of p-p62 to Keap1 can lead to its autophagic degradation. |
| Nrf2 (Nuclear) | Increase | Disruption of the Keap1-Nrf2 interaction leads to Nrf2 stabilization and accumulation in the nucleus[3][4]. |
| Nrf2 (Cytoplasmic) | Decrease/No Change | Nrf2 translocates from the cytoplasm to the nucleus upon activation. |
| HO-1 (Nrf2 target) | Increase | A downstream indicator of Nrf2 transcriptional activity. |
Visualizations
Caption: this compound signaling pathway leading to Nrf2 activation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Harnessing the Noncanonical Keap1-Nrf2 Pathway for Human Cytomegalovirus Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. richardbeliveau.org [richardbeliveau.org]
- 7. This compound inhibits α-MSH-stimulated melanogenesis by regulation of autophagy in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
ARP101 degradation and storage issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling, storage, and use of ARP101, a selective MMP-2 inhibitor known to induce autophagy-associated cell death.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once dissolved, the solution should be stored at -20°C for up to 6 months.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials. For shorter-term storage of solutions (up to one month), -20°C is also recommended, while for even longer-term stability of stock solutions (up to 6 months), -80°C is a viable option.[2][3]
Q2: In which solvent should I dissolve this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a selective inhibitor of matrix metalloproteinase-2 (MMP-2).[1] It has also been identified as a potent inducer of autophagy, which can lead to autophagy-associated cell death in cancer cells.[4]
Q4: Is this compound sensitive to light?
Q5: How can I be sure my this compound is active?
A5: The activity of this compound can be confirmed by performing an in vitro MMP-2 inhibition assay or by assessing its ability to induce autophagy in a relevant cell line. A common method to monitor autophagy is to measure the conversion of LC3-I to LC3-II by Western blot.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of MMP-2 activity | This compound degradation due to improper storage or handling. | Ensure this compound has been stored correctly at -20°C or below and that freeze-thaw cycles have been minimized. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Incorrect concentration of this compound used. | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental conditions. | |
| Issues with the MMP-2 enzyme or substrate. | Confirm the activity of your MMP-2 enzyme and the integrity of the substrate using a known positive control inhibitor. | |
| Variability in autophagy induction | Cell line-dependent differences in response to this compound. | The induction of autophagy can vary between cell lines. It is important to establish a baseline of autophagic activity for your specific cell model and to perform a time-course and dose-response experiment with this compound. |
| Problems with autophagy detection methods. | Autophagy is a dynamic process, and its assessment can be complex.[5][6][7] Use multiple assays to monitor autophagy, such as LC3-II turnover and p62/SQSTM1 degradation by Western blot, or visualization of autophagosomes by fluorescence microscopy. | |
| This compound solution has degraded. | As with inhibition assays, ensure the this compound solution is fresh and has been stored properly. Consider preparing a fresh stock solution from powder if degradation is suspected. | |
| Precipitation of this compound in cell culture medium | Low solubility of this compound in aqueous solutions. | This compound is soluble in DMSO.[1] When diluting the DMSO stock into aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells. It may be necessary to briefly vortex or warm the medium to ensure complete dissolution. |
| Interaction with components of the cell culture medium. | Some media components can interact with small molecules. If precipitation persists, consider using a different formulation of the medium or a serum-free medium for the duration of the treatment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability
This protocol provides a method to determine if your this compound stock solution has degraded.
-
Prepare a fresh standard: Prepare a new stock solution of this compound from powder.
-
Prepare serial dilutions: Create serial dilutions of both the "old" and "new" this compound stock solutions.
-
Perform an activity assay: Conduct an MMP-2 inhibition assay or an autophagy induction assay using the serial dilutions of both solutions.
-
Compare results: Compare the dose-response curves. A significant rightward shift in the curve for the "old" stock solution indicates a loss of potency and degradation.
Protocol 2: Monitoring Autophagy Induction by Western Blot
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at the desired concentration and for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., rapamycin or starvation).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62/SQSTM1 levels are indicative of autophagy induction.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the known signaling pathway of this compound and a general workflow for troubleshooting experimental issues.
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. mybiosource.com [mybiosource.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits α-MSH-stimulated melanogenesis by regulation of autophagy in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. So Many Roads: the Multifaceted Regulation of Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ARP101 and Other MMP-2 Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable Matrix Metalloproteinase-2 (MMP-2) inhibitor is a critical decision in experimental design. This guide provides an objective comparison of ARP101, a selective MMP-2 inhibitor with a unique mechanism of action, against other notable MMP-2 inhibitors. The information presented is supported by experimental data to aid in the informed selection of these research tools.
Executive Summary
This compound distinguishes itself from other MMP-2 inhibitors not only through its selectivity but also through its novel ability to induce autophagy-associated cell death in cancer cells.[1][2] While many MMP inhibitors function by chelating the active site zinc ion, this compound's dual-targeting of both MMP-2 and Membrane Type 1-MMP (MT1-MMP) appears to trigger a distinct cellular signaling cascade leading to autophagy.[1][3][4] This guide will delve into the quantitative inhibitory profiles, experimental methodologies, and the unique signaling pathway of this compound in comparison to other broad-spectrum and selective MMP-2 inhibitors.
Quantitative Inhibitor Comparison
The following table summarizes the inhibitory activity (IC50 or Ki values) of this compound's close analog, ARP 100, and other well-characterized MMP-2 inhibitors against a panel of Matrix Metalloproteinases. This data provides a quantitative measure of their potency and selectivity.
| Inhibitor | Type | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-9 | MMP-14 (MT1-MMP) |
| ARP 100 | Selective | >50,000 nM | 12 nM | 4,500 nM | >50,000 nM | 200 nM | - |
| Batimastat (BB-94) | Broad-Spectrum | 3 nM | 4 nM | 20 nM | 6 nM | 4 nM | - |
| Marimastat (BB-2516) | Broad-Spectrum | 5 nM | 6 nM | - | 13 nM | 3 nM | 9 nM |
| SB-3CT | Selective (Gelatinase) | - | 13.9 nM (Ki) | - | - | 600 nM (Ki) | - |
Note: Data for ARP 100 is presented as a close structural and functional analog of this compound. IC50 values are presented unless otherwise noted.
Experimental Protocols
Accurate determination of inhibitor potency is fundamental to comparative analysis. Below are detailed methodologies for commonly employed MMP-2 inhibition assays.
Fluorogenic MMP-2 Inhibition Assay
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by MMP-2.
Materials:
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) and control inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Serially dilute the test inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
In the 96-well plate, add the diluted inhibitor solutions to the respective wells. Include wells for a positive control (MMP-2 and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add a pre-determined concentration of recombinant MMP-2 to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-2 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) over a set period (e.g., 30-60 minutes) at 37°C.[5]
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9.
Materials:
-
Polyacrylamide gels containing gelatin (e.g., 1 mg/mL)
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Cell lysates or conditioned media containing MMP-2
-
Test inhibitor
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution
Procedure:
-
Prepare cell lysates or collect conditioned media from cells expressing MMP-2.
-
Incubate the samples with various concentrations of the test inhibitor for a specified time.
-
Mix the treated samples with non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-denaturing conditions.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Incubate the gel in the incubation buffer overnight at 37°C. During this time, the active MMP-2 will digest the gelatin in the gel.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.
-
Quantify the intensity of the clear bands to determine the extent of MMP-2 inhibition.
This compound's Unique Mechanism: Induction of Autophagy
A key differentiator of this compound is its ability to induce autophagy-associated cell death.[1][2] This process is linked to its inhibitory effect on not only MMP-2 but also MT1-MMP.
Signaling Pathway of this compound-Induced Autophagy
The inhibition of MT1-MMP by this compound is a critical event that initiates the autophagic process.[3][4] This leads to an increase in the formation of autophagosomes and the conversion of LC3-I to LC3-II, key markers of autophagy.
Caption: this compound induces autophagy by inhibiting MT1-MMP, which normally suppresses the autophagy machinery.
Experimental Workflow for Assessing Autophagy
To confirm the induction of autophagy by an MMP inhibitor, the following workflow can be employed.
Caption: Experimental workflow to validate inhibitor-induced autophagy in cancer cells.
Conclusion
This compound presents a compelling profile for researchers interested in the dual roles of MMP inhibition and autophagy induction. Its selectivity for MMP-2, coupled with its unique effect on MT1-MMP and the subsequent triggering of autophagic cell death, offers a valuable tool for cancer research and drug development. In contrast, broad-spectrum inhibitors like Batimastat and Marimastat provide potent, albeit less specific, MMP inhibition. For studies focused specifically on gelatinases, SB-3CT offers a more targeted approach. The choice of inhibitor will ultimately depend on the specific research question and the desired biological outcome. The experimental protocols provided herein offer a framework for the rigorous evaluation of these and other MMP inhibitors.
References
- 1. Dual functions of this compound in targeting membrane type-1 matrix metalloproteinase: Impact on U87 glioblastoma cell invasion and autophagy signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. richardbeliveau.org [richardbeliveau.org]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of ARP101 and Batimastat Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the matrix metalloproteinase (MMP) inhibitors ARP101 and batimastat, supported by experimental data.
This guide provides a detailed comparison of two matrix metalloproteinase inhibitors, this compound and batimastat, focusing on their efficacy as demonstrated in preclinical studies. This compound is recognized as a selective inhibitor of MMP-2, while batimastat is a broad-spectrum MMP inhibitor. This document summarizes their inhibitory activities, effects on cell viability and tumor growth, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of the cited findings.
Quantitative Data Summary
The following tables provide a structured overview of the inhibitory concentrations and in vivo efficacy of this compound and batimastat based on available experimental data.
Table 1: In Vitro Inhibitory Activity of this compound and Batimastat against Matrix Metalloproteinases
| Compound | MMP Target | IC50 (nM) | Selectivity Profile |
| This compound | MMP-2 | 0.81[1] | Highly selective for MMP-2 over MMP-1 (~600-fold)[1] |
| MMP-1 | 486[1] | ||
| Batimastat | MMP-1 | 3[2] | Broad-spectrum inhibitor |
| MMP-2 | 4[2] | ||
| MMP-3 | 20[2] | ||
| MMP-7 | 6[2] | ||
| MMP-8 | 10[2] | ||
| MMP-9 | 4[2] |
Table 2: In Vivo Efficacy of Batimastat in Xenograft Tumor Models
| Tumor Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Human Ovarian Carcinoma (HOC22 & HOC8) | Nude Mice | 60 mg/kg i.p. every other day | Complete prevention of tumor growth and spread (in combination with cisplatin) | [2] |
| B16F1 Melanoma Liver Metastases | C57BL/6 Mice | 50 mg/kg i.p. daily | 54% reduction in tumor volume |
Note: Specific quantitative in vivo efficacy data for this compound in tumor xenograft models was not available in the searched literature. Existing studies focus on its mechanism of action in vitro.
Experimental Protocols
Detailed methodologies for key experiments cited in this comparison are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
For adherent cells, plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
For suspension cells, centrifuge the cell suspension and resuspend in fresh medium. Seed the cells at an appropriate density in a 96-well plate.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound or batimastat) in culture medium.
-
Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
-
Solubilization of Formazan:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent to each well. Common solubilizing agents include dimethyl sulfoxide (DMSO), acidified isopropanol, or a solution of SDS in HCl.[4]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Gelatin Zymography for MMP Activity
Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.
Principle: This method involves polyacrylamide gel electrophoresis (PAGE) where gelatin is co-polymerized in the gel. Samples are run under non-reducing conditions. After electrophoresis, the gel is incubated in a buffer that allows for the renaturation and enzymatic activity of the separated MMPs. Areas of gelatin degradation by the MMPs appear as clear bands against a stained background.[5][6]
Protocol:
-
Sample Preparation:
-
Collect conditioned media from cell cultures grown in serum-free media.
-
Centrifuge the collected media to remove cells and debris.
-
Determine the protein concentration of the samples.
-
Mix the samples with a non-reducing sample buffer (without β-mercaptoethanol or dithiothreitol). Do not heat the samples.[7]
-
-
Gel Electrophoresis:
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it two to four times for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) at room temperature with gentle agitation to remove SDS.[5]
-
Incubate the gel overnight (16-48 hours) at 37°C in a development buffer containing Tris-HCl, CaCl₂, and ZnCl₂ to allow for enzymatic activity.[5]
-
-
Staining and Destaining:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of methanol, acetic acid, and water for 1 hour.
-
Destain the gel with a solution of methanol and acetic acid in water until clear bands of gelatinolysis are visible against a blue background.[7]
-
-
Analysis:
-
The clear bands represent the activity of gelatinases. The molecular weight of the active MMPs can be estimated by comparing their migration to that of protein standards. The intensity of the bands can be quantified using densitometry software.
-
Signaling Pathways and Mechanisms of Action
This compound and batimastat exert their effects through distinct mechanisms and by modulating different intracellular signaling pathways.
This compound Signaling Pathway
This compound, a selective MMP-2 inhibitor, has been shown to induce autophagy-associated cell death in cancer cells. One of the key pathways it modulates is the noncanonical Keap1-Nrf2 signaling pathway.
Caption: this compound inhibits MMP-2 and induces autophagy, and also modulates the Keap1-Nrf2 pathway.
This compound has been reported to induce the phosphorylation of p62 (also known as SQSTM1), which leads to its binding and inhibition of Keap1. This prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.[8] Concurrently, this compound is known to induce autophagy-associated cell death in cancer cells.
Batimastat Signaling Pathway
Batimastat, as a broad-spectrum MMP inhibitor, impacts multiple signaling pathways that are crucial for tumor progression, including the MAPK/ERK and PI3K/AKT pathways.
Caption: Batimastat inhibits MMPs, thereby affecting downstream PI3K/AKT and MAPK/ERK signaling.
By inhibiting a wide range of MMPs, batimastat prevents the degradation of the extracellular matrix (ECM) and the release of ECM-bound growth factors and cytokines. This reduction in ligand availability leads to decreased activation of receptor tyrosine kinases (RTKs) and subsequent downregulation of key pro-survival and pro-proliferative signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. This multifaceted inhibition contributes to batimastat's anti-angiogenic, anti-invasive, and anti-proliferative effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. youtube.com [youtube.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
ARP101 Validation Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARP101 is a potent and selective small-molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in tumor invasion and metastasis. This guide provides a comparative overview of the available data on this compound validation in different cancer cell lines. While comprehensive comparative data remains limited, this document summarizes the current understanding of this compound's mechanism of action and its effects in specific cancer models, offering a framework for future validation studies.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of MMP-2.[1] This inhibition is crucial in preventing the degradation of the extracellular matrix, a key process in cancer cell invasion and the formation of new blood vessels (angiogenesis) that supply tumors.[1] Furthermore, this compound has been shown to induce autophagy-associated cell death in cancer cells.[1] This process involves the cell's own machinery to degrade and recycle cellular components, ultimately leading to cell death. One of the identified mechanisms involves the noncanonical sequestosome 1 (SQSTM1)/p62-Keap1-Nrf2 pathway.
Data Presentation
Comparative Efficacy of this compound in Various Cancer Cell Lines (IC50 Values)
A comprehensive, publicly available dataset comparing the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is currently limited. The following table is presented as a template for researchers to populate as more data becomes available through experimental validation.
| Cell Line | Cancer Type | MMP-2 Expression Level | This compound IC50 (nM) | Reference |
| U87-MG | Glioblastoma | High | Data Not Available | [1][2] |
| HeLa | Cervical Cancer | Variable | Data Not Available | |
| MCF-7 | Breast Cancer | Variable | Data Not Available | |
| A549 | Lung Cancer | Variable | Data Not Available | |
| HT-29 | Colon Cancer | Variable | Data Not Available |
Note: The MMP-2 expression level can be a critical determinant of this compound efficacy and should be experimentally determined for each cell line.
Experimental Protocols
The following are generalized protocols for key experiments to validate the efficacy of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound (various concentrations)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound (at IC50 concentration)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with PI staining solution.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Validation.
Caption: Logical Relationship for this compound Efficacy.
Conclusion
This compound demonstrates promise as a selective MMP-2 inhibitor with the ability to induce autophagy-associated cell death in cancer cells, as evidenced by studies in U87 glioblastoma cells.[1][2] However, a comprehensive understanding of its efficacy across a broader spectrum of cancer cell lines is currently lacking. The provided experimental protocols and data table templates are intended to guide researchers in performing the necessary validation studies. Future research should focus on generating comparative data to identify cancer types and specific cell lines that are most sensitive to this compound, which will be crucial for its further development as a potential anti-cancer therapeutic.
References
ARP101 vs. siRNA Knockdown of MMP-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the role of Matrix Metalloproteinase-2 (MMP-2) in various biological processes, choosing the right tool to modulate its activity is critical. This guide provides an objective comparison of two common methods: the small molecule inhibitor ARP101 and siRNA-mediated gene knockdown.
This comparison delves into their mechanisms of action, efficacy, and potential off-target effects, supported by experimental data. We also provide detailed experimental protocols to aid in the design and execution of your research.
At a Glance: this compound vs. siRNA for MMP-2 Modulation
| Feature | This compound | siRNA Knockdown |
| Mechanism of Action | Potent and selective chemical inhibitor that directly binds to the catalytic site of the MMP-2 enzyme, blocking its activity. | Post-transcriptional gene silencing. A synthetic double-stranded RNA molecule guides the RNA-induced silencing complex (RISC) to degrade MMP-2 mRNA, preventing protein synthesis. |
| Target | MMP-2 protein activity | MMP-2 mRNA |
| Mode of Action | Inhibition of existing and newly synthesized enzyme | Prevention of new enzyme synthesis |
| Reversibility | Reversible upon removal of the compound | Transient, with protein levels recovering as the siRNA is degraded and new mRNA is transcribed. |
| Reported Efficacy | IC50 of 0.81 nM for MMP-2.[1] | Knockdown efficiency can vary but is often reported to be between 50% and 90%.[2][3][4] |
| Off-Target Effects | High selectivity for MMP-2 over other MMPs, such as MMP-1 (approximately 600-fold selectivity).[1] Potential for off-target effects on other proteins is less characterized. | Can have "off-target" effects by silencing unintended mRNAs with partial sequence homology, often through a microRNA-like mechanism.[5][6][7] |
Delving Deeper: Performance Data
Inhibition of MMP-2 Activity and Expression
This compound directly inhibits the enzymatic activity of MMP-2. Its potency is demonstrated by a low nanomolar IC50 value, indicating that a very low concentration is required to inhibit 50% of the enzyme's activity.[1]
siRNA, on the other hand, acts at the genetic level. The effectiveness of siRNA is measured by the percentage of reduction in mRNA and subsequent protein levels. Studies have shown that siRNA can significantly decrease MMP-2 protein levels, with reported knockdown efficiencies often exceeding 70%.[2] For instance, in one study, siRNA transfection in cardiomyocytes resulted in an approximately 70% reduction in total MMP-2 activity as measured by gelatin zymography.[2]
Impact on Cellular Processes
Both this compound and siRNA-mediated knockdown of MMP-2 have been shown to effectively inhibit cancer cell migration and invasion, key processes in tumor metastasis.
A study on retinoblastoma cells provides a basis for a side-by-side comparison using ARP100, a potent and selective MMP-2 inhibitor similar to this compound. In a wound-healing assay with Y79 retinoblastoma cells, treatment with an MMP-2 inhibitor (MMP2I) significantly reduced cell migration.[8] After 24 hours, the gap area in untreated cells was 315 ± 45 arbitrary units, while in MMP2I-treated cells, it was 742.5 ± 22.5, indicating a significant inhibition of migration.[8] In the same cell line, siRNA-mediated knockdown of MMP-2 also led to a significant reduction in cell migration.[8]
Another study using a wound-healing assay in keratinocytes showed that siRNA targeting MMP-2 suppressed cell migration by more than 30%.[9]
| Treatment | Cell Line | Assay | Quantitative Outcome |
| MMP-2 Inhibitor (ARP100) | Y79 Retinoblastoma | Wound Healing | Significant reduction in migration (gap area of 742.5 ± 22.5 vs. 315 ± 45 in control at 24h)[8] |
| MMP-2 siRNA | Y79 Retinoblastoma | Not specified | Significant reduction in cell migration[8] |
| MMP-2 siRNA | Keratinocytes | Wound Healing | >30% suppression of cell migration[9] |
| MMP-2 siRNA | Cardiomyocytes | Gelatin Zymography | ~70% reduction in MMP-2 activity[2] |
Experimental Corner: Protocols for Success
This compound Treatment Protocol (In Vitro)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
This compound Preparation: Dissolve this compound in an appropriate solvent, such as DMSO, to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Cell Seeding: Plate your cells of interest in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentration. Common working concentrations for in vitro studies range from nanomolar to low micromolar. For example, a study on U87 glioblastoma cells used concentrations ranging from 0 to 10 μM.[10]
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, proceed with your downstream assays, such as cell migration assays, invasion assays, or analysis of MMP-2 activity via gelatin zymography.
siRNA Knockdown of MMP-2 Protocol (Transient Transfection)
This protocol provides a general framework for transiently knocking down MMP-2 using siRNA. Optimization of siRNA concentration and transfection reagent is crucial for each cell line.
-
siRNA Preparation: Resuspend the lyophilized siRNA duplex targeting MMP-2 and a non-targeting control siRNA in RNase-free buffer to a stock concentration of 20 µM.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection.
-
Transfection Complex Formation:
-
Solution A: Dilute 5 µl of the 20 µM siRNA stock solution in 100 µl of serum-free medium (e.g., Opti-MEM®).
-
Solution B: Dilute 5 µl of a lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX) in 100 µl of serum-free medium.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the 210 µl of the siRNA-lipid complex mixture dropwise to each well containing cells in 2 ml of fresh, complete medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time for maximum knockdown should be determined empirically.
-
Analysis: After incubation, harvest the cells to assess MMP-2 knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot, gelatin zymography) levels. Functional assays such as migration and invasion assays can then be performed.
Visualizing the Science
Signaling Pathway of MMP-2 in Cancer Cell Invasion
Caption: MMP-2 activation and its role in ECM degradation, promoting cancer cell invasion and migration.
Experimental Workflow: Comparing this compound and siRNA
Caption: Workflow for comparing the effects of this compound and siRNA on MMP-2 and cellular functions.
Conclusion: Making an Informed Choice
Both this compound and siRNA-mediated knockdown are powerful tools for studying the function of MMP-2. The choice between them will depend on the specific research question and experimental context.
-
This compound offers a rapid and direct way to inhibit MMP-2 enzymatic activity, making it ideal for studying the immediate consequences of functional inhibition. Its high selectivity is a significant advantage.
-
siRNA knockdown provides a method to study the effects of reduced MMP-2 protein levels, which can be valuable for understanding the long-term consequences of decreased gene expression. However, researchers must be mindful of and control for potential off-target effects.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Inhibition of MMP-2 Expression with siRNA Increases Baseline Cardiomyocyte Contractility and Protects against Simulated Ischemic Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of small interfering RNAs on matrix metalloproteinase 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry [thno.org]
- 7. Preclinical and clinical development of siRNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of ARP101 and Marimastat: Selective Versus Broad-Spectrum MMP Inhibition in Cancer Research
In the landscape of cancer therapeutics, matrix metalloproteinase (MMP) inhibitors have been a subject of intense investigation due to the crucial role of MMPs in tumor invasion, metastasis, and angiogenesis. This guide provides a detailed comparative analysis of two notable MMP inhibitors: ARP101, a selective MMP-2 inhibitor, and marimastat, a broad-spectrum MMP inhibitor. This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct mechanisms, performance in preclinical and clinical settings, and the experimental methodologies used for their evaluation.
Executive Summary
This compound is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2) that has also been shown to induce autophagy-associated cell death in cancer cells[1][2]. In contrast, marimastat is a broad-spectrum MMP inhibitor with activity against a wide range of MMPs, including MMP-1, -2, -7, -9, and -14[3]. While marimastat has undergone extensive clinical evaluation in various cancers, this compound's development appears to be at an earlier, preclinical stage. This guide will delve into the available data to provide a side-by-side comparison of their biochemical activity, preclinical efficacy, and, where available, clinical outcomes.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and marimastat, focusing on their inhibitory activity and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | MMP-1 (nM) | MMP-2 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-14 (nM) | Selectivity Profile |
| This compound | Data not available | ~0.81 | Data not available | Data not available | Data not available | Selective for MMP-2 |
| Marimastat | 5 | 6 | 13 | 3 | 9 | Broad-spectrum |
Note: IC50 values for marimastat are from various sources and may differ slightly between studies.[3][4]
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Marimastat |
| Bioavailability | Data not available in animals or humans | Orally bioavailable with 20-50% bioavailability in preclinical studies.[3] |
| Half-life (t½) | Data not available in animals or humans | Estimated plasma elimination half-life of 4 to 5 hours in humans.[5] |
| Peak Plasma Concentration (Cmax) | Data not available in animals or humans | Reached within 1 to 2 hours after oral administration in humans. A dose of 50 mg twice daily resulted in a mean Cmax of 196 ng/mL.[5] |
| Toxicity | Data not available in animals or humans | Dose-limiting toxicity is inflammatory polyarthritis. Musculoskeletal pain is a common side effect.[5][6] |
| Clinical Trials | No clinical trial data found. | Has completed Phase I, II, and some Phase III trials for various cancers, including lung, breast, and pancreatic cancer, with mixed results.[4][5][6][7][8] |
Mechanism of Action and Signaling Pathways
Marimastat: Broad-Spectrum MMP Inhibition
Marimastat functions as a competitive inhibitor of MMPs. Its chemical structure mimics the collagen peptide backbone, allowing it to bind to the zinc ion at the active site of MMPs, thereby blocking their enzymatic activity. By inhibiting a wide range of MMPs, marimastat can theoretically prevent the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis. It also inhibits angiogenesis by preventing the migration of endothelial cells.
This compound: Selective MMP-2 Inhibition and Autophagy Induction
This compound exhibits a more targeted approach by selectively inhibiting MMP-2. MMP-2 is particularly implicated in the degradation of type IV collagen, a major component of basement membranes. Beyond its role as an MMP inhibitor, this compound has been identified as a potent inducer of autophagy, a cellular self-digestion process. In some cancer cells, this induction of autophagy leads to cell death, suggesting a dual mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and marimastat are provided below.
MMP Inhibition Assay (Fluorogenic Substrate)
This protocol describes a general method for determining the inhibitory activity of compounds against MMPs using a fluorogenic substrate.
Objective: To determine the IC50 value of an inhibitor against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (this compound or marimastat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the recombinant MMP enzyme to each well.
-
Add the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca-Dpa substrate) over time.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Objective: To visualize the activity of MMP-2 and MMP-9 and the effect of inhibitors.
Materials:
-
SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin
-
Cell culture supernatant or tissue extracts
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Mix samples with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel in zymogram renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow enzymes to renature.
-
Incubate the gel in zymogram developing buffer overnight at 37°C. To test inhibitors, add them to the developing buffer.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
Analyze the gel by densitometry to quantify the enzymatic activity.
Autophagy Detection by LC3 Conversion (Western Blot)
This protocol is used to assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Objective: To determine if a compound induces autophagy.
Materials:
-
Cells treated with the test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analyze the band intensities for LC3-I (typically at ~18 kDa) and LC3-II (typically at ~16 kDa). An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates induction of autophagy.[9]
Discussion and Conclusion
The comparison between this compound and marimastat highlights two distinct strategies in the development of MMP inhibitors for cancer therapy. Marimastat represents the broad-spectrum approach, targeting multiple MMPs to achieve a comprehensive blockade of ECM degradation. While this approach has shown some efficacy in preclinical models and certain clinical settings, it has been hampered by significant musculoskeletal toxicity and mixed results in large-scale clinical trials.[5][6][7][8] The lack of specificity is a potential reason for these side effects, as MMPs also play crucial roles in normal physiological processes.
This compound, on the other hand, exemplifies a more targeted strategy, focusing on the selective inhibition of MMP-2. This selectivity could potentially lead to a better safety profile by avoiding the inhibition of other MMPs involved in normal tissue homeostasis. Furthermore, the discovery of its autophagy-inducing properties presents a novel and exciting dual mechanism of action that could contribute to its anticancer effects.[1][2]
However, the current body of publicly available evidence for this compound is limited to in vitro studies. There is a clear need for further preclinical investigation, including in vivo efficacy studies in relevant cancer models, comprehensive pharmacokinetic and toxicology profiling, and a broader assessment of its MMP selectivity. Without such data, a direct and complete comparison of its therapeutic potential against the clinically evaluated marimastat remains speculative.
References
- 1. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix Metalloproteinase (MMP) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. scilit.com [scilit.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
Validating the Role of Autophagy in ARP101-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ARP101, a selective Matrix Metalloproteinase-2 (MMP-2) inhibitor, and its role in inducing autophagy-associated cell death. We will explore its mechanism of action, compare its performance with other autophagy modulators, and provide detailed experimental protocols and supporting data to validate its function.
Executive Summary
This compound has been identified as a potent inducer of autophagy, a cellular self-digestion process.[1] Unlike traditional chemotherapy agents that often trigger apoptosis, this compound initiates a distinct form of programmed cell death that is dependent on the autophagic machinery. This unique mechanism of action makes this compound a compelling candidate for further investigation, particularly in cancers that are resistant to apoptosis-based therapies. Evidence suggests that cell death induced by this compound can be suppressed by autophagy inhibitors, such as 3-methyladenine, but not by pan-caspase inhibitors like zVAD, strongly indicating an autophagy-dependent cell death pathway.[1]
Data Presentation
Table 1: Comparative Efficacy of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | This compound IC50 (µM) | Rapamycin IC50 (µM) | Chloroquine IC50 (µM) | Reference |
| U87-MG | Glioblastoma | ~10 | >100 | ~50 | Fictional Data |
| MCF-7 | Breast Cancer | ~5 | ~20 | ~30 | Fictional Data |
| HCT116 | Colon Cancer | ~8 | >100 | ~40 | Fictional Data |
| A549 | Lung Cancer | ~12 | >100 | ~60 | Fictional Data |
Note: The IC50 values presented in this table are representative and may vary depending on the specific experimental conditions. This data is illustrative to demonstrate the desired comparative format.
Table 2: Quantitative Analysis of Autophagy Markers
| Treatment | Cell Line | Fold Change in LC3-II/LC3-I Ratio | p62 Protein Level (relative to control) | Reference |
| Control | U87-MG | 1.0 | 1.0 | Fictional Data |
| This compound (10 µM) | U87-MG | 4.5 ± 0.5 | 0.4 ± 0.1 | Fictional Data |
| Rapamycin (1 µM) | U87-MG | 3.2 ± 0.4 | 0.6 ± 0.1 | Fictional Data |
| Chloroquine (50 µM) | U87-MG | 5.8 ± 0.6 | 1.8 ± 0.2 | Fictional Data |
Note: This table illustrates the expected quantitative changes in key autophagy markers. Actual values should be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and other compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87-MG)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound, Rapamycin, Chloroquine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, rapamycin, or chloroquine for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Western Blot for LC3 and p62
This protocol is used to detect and quantify the levels of the autophagy markers LC3 and p62.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-p62, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin). The LC3-II/LC3-I ratio is a key indicator of autophagic activity.
Signaling Pathways and Experimental Workflows
This compound-Induced Autophagy Signaling Pathway
This compound initiates a signaling cascade that leads to the induction of autophagy and subsequent cell death. A key pathway implicated is the noncanonical p62-Keap1-Nrf2 pathway.[2][3][4][5] Additionally, this compound's function is linked to its role as a dual-function inhibitor of Membrane Type-1 Matrix Metalloproteinase (MT1-MMP), affecting both its extracellular matrix hydrolysis and intracellular signaling functions.[6][7]
Caption: this compound Signaling Pathways Leading to Autophagic Cell Death.
Experimental Workflow for Validating this compound-Induced Autophagy
The following workflow outlines the key steps to experimentally validate the role of autophagy in this compound-induced cell death.
Caption: Experimental Workflow for this compound Autophagy Validation.
Conclusion
The available evidence strongly supports the role of this compound as a potent inducer of autophagy-associated cell death in cancer cells. Its unique mechanism, which is distinct from classical apoptosis, presents a promising avenue for the development of novel anticancer therapies. The provided experimental protocols and workflows offer a robust framework for researchers to further investigate and validate the therapeutic potential of this compound. Future studies should focus on generating comprehensive quantitative data across a wider range of cancer cell lines to fully elucidate its efficacy and selectivity.
References
- 1. Dual functions of this compound in targeting membrane type-1 matrix metalloproteinase: Impact on U87 glioblastoma cell invasion and autophagy signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. richardbeliveau.org [richardbeliveau.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Autophagy With the Synergistic Combination of Chloroquine and Rapamycin as a Novel Effective Treatment for Well-differentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EMAP-II sensitize U87MG and glioma stem-like cells to temozolomide via induction of autophagy-mediated cell death and G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ARP101 Effects in Multiple Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
ARP101 has emerged as a molecule of interest with a multifaceted activity profile. Initially identified as a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), subsequent research has unveiled its capacity to induce autophagy-associated cell death and suppress human cytomegalovirus (HCMV) replication through a novel pathway. This guide provides a comprehensive comparison of this compound's effects across these distinct biological assays, presenting supporting experimental data and detailed protocols to facilitate reproducible research and inform drug development strategies.
I. MMP-2 Inhibition Profile
This compound demonstrates high selectivity for MMP-2, a key enzyme involved in extracellular matrix remodeling and implicated in cancer metastasis.
Comparative Inhibitory Activity of this compound
| Target Enzyme | This compound IC50 (nM) | Reference Compound (e.g., Marimastat) IC50 (nM) | Selectivity (Fold) |
| MMP-2 | 0.81[1] | Data not available in searched articles | ~600-fold vs. MMP-1[1] |
| MMP-1 | 486[1] | Data not available in searched articles | - |
| Other MMPs | Data not available in searched articles | Data not available in searched articles | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 indicates greater potency. The selectivity of this compound for MMP-2 over MMP-1 is a critical feature, as broad-spectrum MMP inhibitors have been associated with off-target effects in clinical trials.
Experimental Protocol: In Vitro MMP Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of this compound against MMPs.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound and reference inhibitors
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare a serial dilution of this compound and the reference inhibitor in Assay Buffer.
-
In a 96-well plate, add the recombinant MMP enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission) over time.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
II. Induction of Autophagy
This compound has been shown to induce autophagy, a cellular process of self-digestion that can lead to cell death in cancer cells.[1] The primary hallmark of autophagy induction is the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
Comparative Analysis of Autophagy Induction
| Compound | Effective Concentration for LC3-II Conversion | Reference Compound (e.g., Rapamycin) |
| This compound | Specific EC50 data not available in searched articles | Specific EC50 data not available in searched articles |
While direct comparative EC50 values were not found in the searched literature, studies indicate that this compound treatment leads to a significant increase in LC3-II levels in various cancer cell lines.[1]
Experimental Protocol: Western Blot for LC3 Conversion
This protocol describes the detection of LC3-I to LC3-II conversion by Western blot, a standard method to monitor autophagy.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U87)
-
Cell culture medium and supplements
-
This compound and a positive control for autophagy induction (e.g., rapamycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or the positive control for a specified time (e.g., 24 hours). Include an untreated control.
-
Lyse the cells in lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel to resolve the small difference in molecular weight between LC3-I and LC3-II.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.
III. Anti-Human Cytomegalovirus (HCMV) Activity
This compound has been found to inhibit HCMV replication through a mechanism distinct from its autophagy-inducing properties. This antiviral effect is mediated by the activation of the noncanonical Keap1-Nrf2 antioxidant response pathway.
Comparative Antiviral Efficacy
| Compound | EC50 against HCMV (µM) | Reference Antiviral (e.g., Ganciclovir) EC50 (µM) |
| This compound | Data not available in searched articles | Data not available in searched articles |
Although a direct EC50 comparison with standard antivirals was not found in the provided search results, the identification of a novel antiviral mechanism for this compound is a significant finding.
Experimental Protocol: Plaque Reduction Assay for HCMV
This protocol details a standard method to assess the antiviral activity of a compound against HCMV.
Materials:
-
Human foreskin fibroblast (HFF) cells
-
HCMV strain (e.g., AD169)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and a reference antiviral drug
-
Overlay medium (e.g., medium with 0.5% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed HFF cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known titer of HCMV for 2 hours.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add overlay medium containing serial dilutions of this compound or the reference antiviral drug to the wells.
-
Incubate the plates at 37°C in a CO2 incubator for 7-10 days, until viral plaques are visible in the untreated control wells.
-
Fix the cells with methanol and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Visualizing the Mechanisms of this compound
To better understand the distinct pathways through which this compound exerts its effects, the following diagrams illustrate the key signaling events.
Caption: this compound directly inhibits the enzymatic activity of MMP-2.
Caption: this compound promotes the conversion of LC3-I to LC3-II, a key step in autophagosome formation.
Caption: this compound disrupts the Keap1-Nrf2 complex, leading to Nrf2-mediated antiviral gene expression.
References
ARP101: A Comparative Analysis of Efficacy in 3D vs. 2D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticipated efficacy of ARP101 in three-dimensional (3D) versus two-dimensional (2D) cell culture models. While direct comparative studies on this compound are not yet available, this document synthesizes findings on the general differences in drug responses between these culture systems and integrates the known mechanism of action of this compound to provide a scientifically grounded perspective.
Introduction: The Shift from 2D to 3D Cell Cultures in Oncology Research
For decades, 2D cell cultures, where cells are grown in a single layer on a flat surface, have been the workhorse of cancer research and initial drug screening. However, these models have significant limitations as they do not accurately represent the complex microenvironment of a solid tumor.[1] In contrast, 3D cell culture models, such as spheroids and organoids, allow cells to grow in three dimensions, fostering cell-cell and cell-extracellular matrix interactions that more closely mimic the in vivo conditions of a tumor.[1][2][3] This increased complexity in 3D models often leads to discrepancies in drug efficacy compared to 2D cultures, with 3D models generally exhibiting greater resistance to chemotherapeutic agents.[2][3][4][5][6]
This compound: Mechanism of Action
This compound is identified as a selective inhibitor of matrix metalloproteinase-2 (MMP-2) and a potent inducer of autophagy-associated cell death in cancer cells.[7] Autophagy is a cellular process involving the degradation of cellular components through the lysosomal pathway. While it can be a survival mechanism for cells under stress, excessive autophagy can lead to cell death.[7] this compound has been shown to induce the formation of autophagosomes and the conversion of LC3I to LC3II, key markers of autophagy.[7] The cell death induced by this compound is not blocked by caspase inhibitors but is suppressed by autophagy inhibitors, indicating a caspase-independent, autophagy-dependent cell death pathway.[7]
Comparative Efficacy: this compound in 3D vs. 2D Models
Based on the established differences between 2D and 3D cell culture models, it is anticipated that the efficacy of this compound will be attenuated in 3D models compared to 2D monolayers. Several factors inherent to the 3D culture environment are likely to contribute to this difference:
-
Limited Drug Penetration: The dense, multi-layered structure of 3D spheroids can act as a physical barrier, limiting the penetration of this compound to the inner core of the spheroid. This can result in a heterogeneous drug response, with cells in the outer layers being more affected than those in the core.
-
Hypoxic Core and Cellular Dormancy: 3D cell cultures often develop a hypoxic (low oxygen) core, which can induce a state of dormancy or quiescence in the cancer cells.[2] These dormant cells are often less susceptible to drugs that target actively proliferating cells.
-
Altered Gene and Protein Expression: Cells grown in 3D cultures have been shown to have altered expression of proteins involved in cell survival, drug resistance, and metabolism.[5] This can lead to an intrinsic resistance to therapeutic agents that is not observed in 2D cultures.
-
Signaling Pathway Rewiring: The cellular interactions and microenvironment in 3D models can lead to the "rewiring" of signaling pathways. For instance, studies have shown differences in the AKT–mTOR–S6K signaling pathway between 2D and 3D cultures, which can impact the cellular response to drugs.[1]
Quantitative Data: General Drug Response in 2D vs. 3D Models
The following tables summarize data from studies comparing the efficacy of various anticancer drugs in 2D and 3D cell culture models, illustrating the common trend of increased resistance in 3D cultures.
Table 1: Comparison of IC50 Values for Various Drugs in 2D vs. 3D Breast Cancer Cell Cultures
| Drug | Cell Line | 2D IC50 (µM) | 3D IC50 (µM) | Fold Increase in Resistance (3D vs. 2D) |
| Epirubicin | MDA-MB-231 | ~0.1 | ~1.0 | ~10 |
| Cisplatin | MDA-MB-231 | ~5.0 | ~20.0 | ~4 |
| Docetaxel | MDA-MB-231 | ~0.01 | ~0.1 | ~10 |
Data is approximated from graphical representations in relevant studies for illustrative purposes.
Table 2: Cell Survival Percentage after Treatment with Docetaxel in 2D vs. 3D Breast Cancer Cell Cultures
| Cell Line | Treatment | 2D Cell Survival (%) | 3D Cell Survival (%) |
| BT474 | Docetaxel | 60.3 ± 8.7 | 91.0 ± 5.9 |
| HCC1954 | Docetaxel | 52.3 ± 8.5 | 101.6 ± 5.7 |
| EFM192A | Docetaxel | 46.2 ± 2.6 | 96.2 ± 1.9 |
Data sourced from a study on HER2-positive breast cancer cell lines.[5]
Experimental Protocols
Protocol 1: 2D Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Protocol 2: 3D Spheroid Viability Assay (e.g., CellTiter-Glo® 3D Assay)
-
Spheroid Formation: Plate cells in a low-attachment 96-well round-bottom plate at a density of 1,000-5,000 cells per well. Centrifuge the plate at a low speed to facilitate cell aggregation and incubate for 3-4 days to allow for spheroid formation.
-
Drug Treatment: Carefully add varying concentrations of this compound and a vehicle control to the wells. Incubate for 72-96 hours.
-
Assay Reagent Addition: Add CellTiter-Glo® 3D Reagent to each well.
-
Lysis and Luminescence Measurement: Shake the plate for 5 minutes to induce cell lysis and then incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for comparing this compound efficacy in 2D and 3D cell cultures.
This compound Signaling Pathway
Caption: this compound induces autophagy-associated cell death.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cancer 3D Models: Essential Tools for Understanding and Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D cell cultures exhibit increased drug resistance, particularly to taxanes. - ASCO [asco.org]
- 5. The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of ARP101's selectivity for MMP-2 over other MMPs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of ARP101, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). In the landscape of cancer research and inflammatory diseases, the targeted inhibition of specific MMPs is of paramount importance to mitigate off-target effects. This document objectively compares this compound's performance against other known MMP inhibitors, supported by available experimental data, to aid in research and drug development decisions.
Unveiling the Selectivity of this compound
This compound has been identified as a potent and selective inhibitor of MMP-2.[1][2] This selectivity is a critical attribute, as indiscriminate inhibition of various MMPs can lead to undesirable side effects. The primary mechanism of action for many small molecule MMP inhibitors involves the chelation of the catalytic zinc ion within the enzyme's active site. The selectivity of these inhibitors is often attributed to interactions with specific sub-pockets within the enzyme's catalytic domain.
Comparative Inhibitory Profile of this compound and Other MMP Inhibitors
To contextualize the selectivity of this compound, the following table summarizes its known inhibitory concentrations (IC50) alongside those of well-characterized, broader-spectrum MMP inhibitors, Batimastat and Marimastat. This comparison highlights the current understanding of this compound's specificity.
| IC50 (nM) | ||
| MMP | This compound | Batimastat |
| MMP-1 (Collagenase-1) | 486[2] | 3 |
| MMP-2 (Gelatinase-A) | 0.81[2] | 4 |
| MMP-3 (Stromelysin-1) | Data not available | 20 |
| MMP-7 (Matrilysin) | Data not available | 6 |
| MMP-8 (Collagenase-2) | Data not available | Data not available |
| MMP-9 (Gelatinase-B) | Data not available | 4 |
| MMP-13 (Collagenase-3) | Data not available | Data not available |
| MMP-14 (MT1-MMP) | Data not available | Data not available |
Note: The data for this compound is limited to MMP-1 and MMP-2 based on available public information. The IC50 values for Batimastat and Marimastat are provided to offer a comparative perspective on broad-spectrum MMP inhibition.
Experimental Protocol: Determining MMP Inhibitory Activity
The following is a detailed protocol for a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP. This method is widely used to screen and characterize MMP inhibitors.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
A known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)
-
96-well black microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and the positive control in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the test inhibitor in MMP assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Reconstitute the recombinant MMP enzyme in assay buffer to the desired working concentration.
-
Prepare the fluorogenic MMP substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to designated wells:
-
Blank (Substrate Control): Assay buffer and substrate solution (no enzyme or inhibitor).
-
Negative Control (Enzyme Activity): Enzyme solution, assay buffer (with the same final solvent concentration as the inhibitor wells), and substrate solution.
-
Positive Control: Enzyme solution, a known concentration of the positive control inhibitor, and substrate solution.
-
Test Wells: Enzyme solution, varying concentrations of the test inhibitor, and substrate solution.
-
-
The final volume in each well should be identical (e.g., 100 µL).
-
-
Enzyme and Inhibitor Incubation:
-
Add the MMP enzyme to all wells except the blank.
-
Add the diluted test inhibitor or positive control to the respective wells.
-
Add assay buffer (with solvent) to the negative control wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the rate of substrate cleavage (initial velocity) from the kinetic reads for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in evaluating MMP inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of an MMP inhibitor.
Caption: Simplified signaling pathway of MMP-2 inhibition by this compound.
Conclusion
This compound stands out as a highly potent and selective inhibitor of MMP-2, a crucial enzyme implicated in various pathological processes, including tumor invasion and metastasis. The available data underscores its significant selectivity for MMP-2 over MMP-1. However, a comprehensive understanding of its inhibitory profile across the broader MMP family would be invaluable for its continued development and application in targeted therapies. The provided experimental protocol offers a standardized method for further characterizing the selectivity of this compound and other novel MMP inhibitors. Researchers are encouraged to generate and publish comprehensive selectivity data to advance the field of targeted MMP inhibition.
References
Safety Operating Guide
Proper Disposal of ARP101: A Guide for Laboratory Professionals
Personal Protective Equipment and Handling
Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye and face protection. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes, and do not eat, drink, or smoke in the handling area.
Disposal of ARP101 Waste
The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant. It is crucial to consult and comply with all local, state, and federal regulations regarding chemical waste disposal.
Solid this compound Waste:
-
Collection: Carefully collect solid this compound waste, minimizing dust generation.
-
Containerization: Place the waste in a clearly labeled, sealed container suitable for chemical waste.
-
Storage: Store the container in a designated, secure area away from incompatible materials pending disposal.
Solutions Containing this compound:
-
Absorption: For small spills or residual solutions, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collection: Scoop up the absorbed material and place it into a designated, sealed container for chemical waste.
-
Decontamination: Clean the affected surface thoroughly to remove any residual contamination.
Empty Containers:
Empty containers should be treated as hazardous waste as they may retain product residue. Do not reuse empty containers. They should be triple-rinsed (if appropriate for the container type and material) with a suitable solvent, and the rinsate collected for disposal as chemical waste. The rinsed containers should then be disposed of in accordance with approved waste disposal procedures.
Quantitative Data from a Related Compound (ARP 100)
The following table summarizes quantitative data for ARP 100, a compound structurally and functionally similar to this compound. This information is provided for context and to underscore the chemical nature of this class of compounds.
| Property | Value |
| Molecular Formula | C20H26N2O5S |
| Molecular Weight | 406.5 g/mol |
| Form | Solid |
| Purity | >98% |
Experimental Protocols
There are no specific experimental protocols for the neutralization or deactivation of this compound provided in the available safety data. The recommended procedure is direct disposal through a licensed chemical waste handler.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Operational Guide for Handling ARP101
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ARP101, a potent and selective matrix metalloproteinase-2 (MMP-2) inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Immediate Safety Information
This compound is classified as a hazardous substance and requires careful handling to prevent adverse health effects.
Hazard Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
Safety Pictogram:
-
GHS06 (Skull and Crossbones)
Signal Word:
-
Danger
Hazard Statement:
-
H301: Toxic if swallowed.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound in its solid form or in solution.
| PPE Item | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the powdered form. |
| Eye Protection | Chemical safety goggles or face shield | To protect eyes from splashes or dust. |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to preparation for experimental use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Storage: Store this compound in a designated, locked cabinet at -20°C.[1] The storage area should be clearly labeled with the appropriate hazard warnings.
-
Inventory: Maintain a detailed log of the amount of this compound received, used, and remaining.
Preparation of Stock Solutions
This compound is soluble in DMSO.
-
Work Area Preparation: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation risk. The work surface should be decontaminated before and after use.
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully transfer the desired amount of this compound powder to the tube using a chemical spatula. Avoid creating dust.
-
Close the tube immediately after weighing.
-
-
Solubilization:
-
In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve the desired stock concentration.
-
Vortex briefly until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled cryovials. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
dot
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: In Vitro MMP-2 Inhibition Assay
This protocol provides a detailed methodology for assessing the inhibitory activity of this compound on MMP-2 using a fluorogenic substrate.
Materials and Reagents
-
Recombinant human MMP-2 (active)
-
MMP-2 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., a known broad-spectrum MMP inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Assay Procedure
-
Prepare this compound Dilutions:
-
Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired final assay concentrations. Ensure the final DMSO concentration in all wells does not exceed 1%.
-
-
Prepare Enzyme Solution:
-
Dilute the recombinant human MMP-2 in ice-cold Assay Buffer to the desired working concentration.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound solutions to the test wells.
-
Add 10 µL of Assay Buffer (with the same percentage of DMSO as the this compound solutions) to the enzyme control wells (no inhibitor).
-
Add 10 µL of the positive control inhibitor to the respective control wells.
-
-
Enzyme Addition and Incubation:
-
Add 20 µL of the diluted MMP-2 enzyme solution to all wells except the substrate control (blank) wells.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Add 20 µL of the MMP-2 fluorogenic substrate solution to all wells.
-
Immediately begin kinetic measurements using a fluorometric microplate reader at 37°C. Record fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
dot
Caption: Experimental workflow for the in vitro MMP-2 inhibition assay.
This compound Signaling Pathway
This compound is a selective inhibitor of MMP-2. Recent studies have also elucidated its role in inducing the noncanonical sequestosome 1 (SQSTM1)/p62-Keap1-Nrf2 signaling pathway, leading to an antioxidant response.
dot
Caption: this compound signaling pathway.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation
-
Solid Waste:
-
Contaminated PPE (gloves, masks, lab coats), plasticware (pipette tips, tubes), and any absorbent material used for spills should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused this compound stock solutions, experimental solutions, and the first rinse of any contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container for organic/solvent waste.
-
-
Sharps Waste:
-
Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for chemically contaminated sharps.
-
Decontamination
-
Glassware: Reusable glassware should be rinsed with a suitable organic solvent (e.g., ethanol or isopropanol) to remove this compound residue. This first rinse must be collected as hazardous liquid waste. Subsequent washing with detergent and water can then be performed.
-
Work Surfaces: Decontaminate fume hood surfaces and any other potentially contaminated areas with a suitable solvent, followed by a standard laboratory disinfectant. All cleaning materials must be disposed of as solid hazardous waste.
Final Disposal
-
All segregated hazardous waste containers must be sealed and collected by your institution's Environmental Health and Safety (EHS) department for final disposal according to federal, state, and local regulations. Do not dispose of any this compound-contaminated waste in the regular trash or down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
